BRL-44408
説明
Structure
2D Structure
3D Structure
特性
IUPAC Name |
2-(4,5-dihydro-1H-imidazol-2-ylmethyl)-1-methyl-1,3-dihydroisoindole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3/c1-10-12-5-3-2-4-11(12)8-16(10)9-13-14-6-7-15-13/h2-5,10H,6-9H2,1H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGOFAUSEYBZKDQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C2=CC=CC=C2CN1CC3=NCCN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30922665 | |
| Record name | 2-[(4,5-Dihydro-1H-imidazol-2-yl)methyl]-1-methyl-2,3-dihydro-1H-isoindole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30922665 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
118343-19-4 | |
| Record name | 2-[(4,5-Dihydro-1H-imidazol-2-yl)methyl]-2,3-dihydro-1-methyl-1H-isoindole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=118343-19-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Brl 44408 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0118343194 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-[(4,5-Dihydro-1H-imidazol-2-yl)methyl]-1-methyl-2,3-dihydro-1H-isoindole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30922665 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | BRL-44408 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZET7B198W2 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
The Core Mechanism of BRL-44408: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
BRL-44408 is a potent and selective antagonist of the α2A-adrenergic receptor (α2A-AR), a G-protein coupled receptor critically involved in regulating neurotransmitter release.[1] This technical guide provides an in-depth overview of the mechanism of action of this compound, summarizing key quantitative data, detailing experimental methodologies for its characterization, and visualizing its signaling pathways.
Core Mechanism of Action: Selective α2A-Adrenergic Receptor Antagonism
This compound exerts its primary pharmacological effects by competitively binding to and blocking the α2A-adrenergic receptor.[1] In the central nervous system, α2A-adrenoceptors are predominantly located presynaptically on noradrenergic neurons, where they function as autoreceptors. Activation of these receptors by norepinephrine inhibits further norepinephrine release, creating a negative feedback loop. By antagonizing these receptors, this compound disinhibits the presynaptic neuron, leading to an increase in the release of norepinephrine and other neurotransmitters.
This antagonistic action at α2A-adrenoceptors is the foundation for the observed physiological and behavioral effects of this compound, including its potential antidepressant and analgesic properties.[1]
Quantitative Pharmacological Data
The binding affinity and functional potency of this compound have been characterized through various in vitro assays. The following tables summarize the key quantitative data.
Table 1: Receptor Binding Affinity of this compound
| Receptor Subtype | Radioligand | Preparation | Ki (nM) | Reference |
| Human α2A-Adrenoceptor | [3H]MK-912 | Recombinant | 8.56 ± 0.87 | [1] |
| Rat α2A-Adrenoceptor | [3H]MK-912 | Cerebral Cortex | - | [2][3] |
| Rat α2C-Adrenoceptor | [3H]MK-912 | Cerebral Cortex | - | [2][3] |
Table 2: Functional Potency of this compound
| Assay | Cell Line | Agonist | Measured Parameter | KB (nM) | IC50 (nM) | Reference |
| cAMP Accumulation | CHO cells expressing human α2A-AR | UK 14304 | Inhibition of forskolin-stimulated cAMP | 7.9 ± 1.54 | 92.25 ± 16.89 | [1] |
Table 3: Selectivity Profile of this compound
| Receptor/Transporter | Binding Inhibition (%) at 1 µM |
| α2B-Adrenoceptor | - |
| α2C-Adrenoceptor | - |
| α1-Adrenoceptor | - |
| β1-Adrenoceptor | - |
| 5-HT1A Receptor | >67-fold lower affinity than for α2A-AR |
Signaling Pathways
This compound, by antagonizing the Gi/o-coupled α2A-adrenoceptor, modulates downstream signaling cascades. The primary pathway involves the regulation of adenylyl cyclase and subsequent cyclic AMP (cAMP) levels. Furthermore, studies have indicated an influence on the MAPK/ERK and p38 MAPK pathways, particularly in the context of inflammation.
Experimental Protocols
Radioligand Binding Assay
Objective: To determine the binding affinity (Ki) of this compound for the α2A-adrenergic receptor.
Materials:
-
Cell membranes from CHO cells stably expressing the human α2A-adrenergic receptor.
-
[3H]MK-912 (radioligand).
-
This compound (unlabeled competitor).
-
Binding buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl2, pH 7.4).
-
Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4).
-
Glass fiber filters.
-
Scintillation cocktail.
-
Scintillation counter.
Procedure:
-
Prepare a series of dilutions of this compound.
-
In a 96-well plate, combine the cell membranes, a fixed concentration of [3H]MK-912, and varying concentrations of this compound.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to allow binding to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the bound from free radioligand.
-
Wash the filters multiple times with ice-cold wash buffer to remove any non-specifically bound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.
-
Non-specific binding is determined in the presence of a high concentration of a non-radiolabeled ligand.
-
Specific binding is calculated by subtracting non-specific binding from total binding.
-
The IC50 value is determined by non-linear regression analysis of the competition binding data.
-
The Ki value is calculated from the IC50 value using the Cheng-Prusoff equation.
Forskolin-Stimulated cAMP Accumulation Assay
Objective: To determine the functional antagonist potency (KB) of this compound at the α2A-adrenergic receptor.
Materials:
-
CHO cells stably expressing the human α2A-adrenergic receptor.
-
This compound.
-
UK 14304 (α2-adrenergic agonist).
-
Forskolin (adenylyl cyclase activator).
-
Cell lysis buffer.
-
cAMP assay kit (e.g., HTRF, ELISA).
Procedure:
-
Seed the CHO cells in a 96-well plate and allow them to adhere overnight.
-
Pre-incubate the cells with varying concentrations of this compound.
-
Stimulate the cells with a fixed concentration of forskolin and a fixed concentration of the α2-agonist UK 14304.
-
Incubate for a specified time to allow for cAMP accumulation.
-
Lyse the cells to release the intracellular cAMP.
-
Quantify the amount of cAMP in each well using a suitable cAMP assay kit.
-
The ability of this compound to reverse the UK 14304-mediated inhibition of forskolin-stimulated cAMP accumulation is measured.
-
The IC50 value is determined, and the KB value is calculated using the Gaddum equation.
In Vivo Microdialysis
Objective: To measure the effect of this compound on extracellular neurotransmitter levels in the brain.
Materials:
-
Male Sprague-Dawley rats.
-
This compound.
-
Microdialysis probes.
-
Artificial cerebrospinal fluid (aCSF).
-
HPLC system with electrochemical detection.
Procedure:
-
Surgically implant a guide cannula into the medial prefrontal cortex of the rats.
-
After a recovery period, insert a microdialysis probe through the guide cannula.
-
Perfuse the probe with aCSF at a constant flow rate.
-
Collect baseline dialysate samples to measure basal neurotransmitter levels.
-
Administer this compound (e.g., via intraperitoneal injection).
-
Continue to collect dialysate samples at regular intervals.
-
Analyze the concentration of norepinephrine, dopamine, and serotonin in the dialysate samples using HPLC with electrochemical detection.
-
The change in neurotransmitter levels from baseline after this compound administration is calculated.[1]
Conclusion
This compound is a highly selective α2A-adrenergic receptor antagonist with a well-characterized mechanism of action. Its ability to disinhibit presynaptic noradrenergic neurons leads to increased neurotransmitter release in key brain regions. The quantitative data and experimental protocols outlined in this guide provide a comprehensive resource for researchers investigating the pharmacology and therapeutic potential of this compound and other selective α2A-adrenoceptor antagonists.
References
- 1. Preclinical characterization of BRL 44408: antidepressant- and analgesic-like activity through selective alpha2A-adrenoceptor antagonism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. [3H]-MK 912 binding delineates two alpha 2-adrenoceptor subtypes in rat CNS one of which is identical with the cloned pA2d alpha 2-adrenoceptor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. [3H]-MK 912 binding delineates two alpha 2-adrenoceptor subtypes in rat CNS one of which is identical with the cloned pA2d alpha 2-adrenoceptor [pubmed.ncbi.nlm.nih.gov]
BRL-44408: A Technical Guide to a Selective Alpha-2A Adrenergic Receptor Antagonist
For Researchers, Scientists, and Drug Development Professionals
Abstract
BRL-44408 is a potent and selective antagonist of the alpha-2A adrenergic receptor (α2A-AR), a G protein-coupled receptor critically involved in the regulation of neurotransmitter release.[1][2] This technical guide provides a comprehensive overview of the chemical structure, properties, and pharmacological profile of this compound. It details its mechanism of action, summarizes key experimental data, and provides methodologies for relevant assays. The information presented herein is intended to support researchers and professionals in the fields of neuroscience, pharmacology, and drug development in their exploration of the therapeutic potential of α2A-AR antagonism.
Chemical Structure and Properties
This compound, with the IUPAC name 2-[(4,5-Dihydro-1H-imidazol-2-yl)methyl]-2,3-dihydro-1-methyl-1H-isoindole, is a synthetic compound often supplied as a maleate salt.[3][4] Its chemical and physical properties are summarized in the tables below.
Table 1: Chemical Identifiers and Physical Properties of this compound
| Property | Value | Reference |
| IUPAC Name | 2-[(4,5-Dihydro-1H-imidazol-2-yl)methyl]-2,3-dihydro-1-methyl-1H-isoindole | [1] |
| CAS Number | 118343-19-4 (free base), 681806-46-2 (maleate) | [1][3] |
| Molecular Formula | C₁₃H₁₇N₃ (free base), C₁₇H₂₁N₃O₄ (maleate) | [1][5] |
| Molecular Weight | 215.30 g/mol (free base), 331.37 g/mol (maleate) | [1][3] |
| Appearance | Crystalline solid | [1] |
| Purity | Typically >98% | [4] |
Table 2: Solubility of this compound Maleate
| Solvent | Solubility | Reference |
| Water | Soluble to 100 mM | [3][4] |
| DMSO | 30 mg/mL (approx. 90.5 mM) | [3] |
| PBS (pH 7.2) | 10 mg/mL |
Pharmacological Properties
This compound is a selective antagonist of the α2A-adrenergic receptor. This selectivity is crucial for its pharmacological profile, which includes antidepressant- and analgesic-like activities observed in preclinical studies.[3][6]
Table 3: Pharmacological Data for this compound
| Parameter | Value | Species/System | Reference |
| Mechanism of Action | Selective α2A-Adrenergic Receptor Antagonist | [1][2] | |
| Kᵢ (α2A) | 1.7 nM, 5.68 nM, 8.5 nM | Human/Rat | [3][4][7][8] |
| Kᵢ (α2B) | 144.5 nM, 651 nM | Human/Rat | [3][4][7][8] |
| Selectivity (α2B/α2A) | >85-fold, >114-fold | [4][7] | |
| Biological Effects | Antidepressant-like, Analgesic-like | Rodent models | [3][6] |
Mechanism of Action and Signaling Pathway
The α2A-adrenergic receptor is a G protein-coupled receptor (GPCR) that primarily couples to the inhibitory G protein, Gi/o.[7][9] Upon activation by endogenous agonists like norepinephrine and epinephrine, the Gi/o protein inhibits the enzyme adenylyl cyclase. This leads to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.[7] As an antagonist, this compound binds to the α2A-AR but does not activate it. Instead, it blocks the binding of endogenous agonists, thereby preventing the downstream signaling cascade that leads to the inhibition of neurotransmitter release. This results in an increased release of neurotransmitters such as norepinephrine and dopamine in brain regions like the medial prefrontal cortex.[6][10]
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize this compound.
Radioligand Binding Assay
This protocol is a general framework for determining the binding affinity (Kᵢ) of this compound for the α2A-adrenergic receptor.
Objective: To determine the inhibitory constant (Kᵢ) of this compound at the α2A-adrenergic receptor.
Materials:
-
Cell membranes expressing the human α2A-adrenergic receptor.
-
Radioligand (e.g., [³H]RX821002, a known α2-adrenergic antagonist).
-
This compound.
-
Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4).
-
Wash buffer (ice-cold binding buffer).
-
Glass fiber filters (e.g., Whatman GF/B).
-
Scintillation fluid.
-
96-well plates.
-
Filter manifold.
-
Scintillation counter.
Procedure:
-
Prepare a series of dilutions of this compound in binding buffer.
-
In a 96-well plate, add in the following order:
-
Binding buffer.
-
Cell membranes (typically 10-50 µg of protein per well).
-
The radioligand at a concentration near its Kₔ.
-
Either this compound at various concentrations (for competition curve) or a saturating concentration of a non-labeled ligand (e.g., phentolamine) to determine non-specific binding, or buffer alone for total binding.
-
-
Incubate the plate at room temperature (or other optimized temperature) for a sufficient time to reach equilibrium (e.g., 60-90 minutes).
-
Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters rapidly with ice-cold wash buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation fluid, and allow to equilibrate.
-
Quantify the radioactivity on the filters using a scintillation counter.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the specific binding as a function of the logarithm of the this compound concentration and fit the data to a one-site competition model to determine the IC₅₀ value.
-
Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ), where [L] is the concentration of the radioligand and Kₔ is its dissociation constant.
Forced Swim Test (Rodent Model of Depression)
This protocol outlines the forced swim test, used to assess the antidepressant-like effects of this compound.[6][11]
Objective: To evaluate the antidepressant-like activity of this compound in rodents.
Materials:
-
Male rodents (mice or rats).
-
This compound.
-
Vehicle control (e.g., saline).
-
A transparent cylindrical container (e.g., for mice: 25 cm high, 10 cm diameter; for rats: 50 cm high, 20 cm diameter).
-
Water (23-25°C).
-
Video recording equipment.
-
Scoring software or a trained observer.
Procedure:
-
Administer this compound or vehicle to the animals at a predetermined time before the test (e.g., 30-60 minutes).
-
Fill the cylinder with water to a depth where the animal cannot touch the bottom with its hind paws or tail (e.g., 15 cm for mice).
-
Gently place the animal into the water.
-
The test session typically lasts for 6 minutes. The first 2 minutes are considered a habituation period and are not scored.
-
During the final 4 minutes of the test, record the duration of immobility. Immobility is defined as the state in which the animal makes only the minimal movements necessary to keep its head above water.
-
At the end of the test, remove the animal from the water, dry it with a towel, and return it to its home cage.
-
Analyze the video recordings to score the duration of immobility.
-
A significant decrease in immobility time in the this compound-treated group compared to the vehicle-treated group is indicative of an antidepressant-like effect.[6]
In Vivo Microdialysis
This protocol describes the use of in vivo microdialysis to measure extracellular neurotransmitter levels in the brain following administration of this compound.[10][12][13]
Objective: To measure the effect of this compound on extracellular levels of norepinephrine and dopamine in the medial prefrontal cortex.
Materials:
-
Rats with stereotaxically implanted guide cannulas targeting the medial prefrontal cortex.
-
Microdialysis probes.
-
A syringe pump and a fraction collector.
-
Artificial cerebrospinal fluid (aCSF) for perfusion.
-
This compound.
-
Vehicle control.
-
High-performance liquid chromatography with electrochemical detection (HPLC-ED) system.
Procedure:
-
On the day of the experiment, insert a microdialysis probe through the guide cannula into the medial prefrontal cortex of a freely moving rat.
-
Perfuse the probe with aCSF at a constant flow rate (e.g., 1-2 µL/min).
-
Allow for a stabilization period to obtain a stable baseline of neurotransmitter levels.
-
Collect dialysate samples at regular intervals (e.g., every 20 minutes) into vials containing an antioxidant.
-
After collecting several baseline samples, administer this compound or vehicle to the rat.
-
Continue collecting dialysate samples for a specified period after drug administration.
-
Analyze the concentration of norepinephrine and dopamine in the dialysate samples using HPLC-ED.
-
Express the neurotransmitter concentrations as a percentage of the baseline levels. An increase in neurotransmitter levels in the this compound-treated group compared to the vehicle group indicates that the drug is blocking presynaptic autoreceptors.[10]
Conclusion
This compound is a valuable research tool for investigating the role of the α2A-adrenergic receptor in various physiological and pathological processes. Its selectivity and demonstrated preclinical efficacy in models of depression and pain highlight the therapeutic potential of targeting this receptor. The information and protocols provided in this guide are intended to facilitate further research into the pharmacology and potential clinical applications of this compound and other selective α2A-AR antagonists.
References
- 1. apexbt.com [apexbt.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. BRL 44408 maleate, alpha2A adrenoceptor antagonist (CAS 681806-46-2) | Abcam [abcam.com]
- 5. Alpha-2A adrenergic receptor - Wikipedia [en.wikipedia.org]
- 6. Preclinical characterization of BRL 44408: antidepressant- and analgesic-like activity through selective alpha2A-adrenoceptor antagonism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Structural insights into ligand recognition, activation, and signaling of the α2A adrenergic receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 8. BRL 44408 maleate | Adrenergic α2 Receptors | Tocris Bioscience [tocris.com]
- 9. Alpha-2 adrenergic receptor - Wikipedia [en.wikipedia.org]
- 10. academic.oup.com [academic.oup.com]
- 11. researchgate.net [researchgate.net]
- 12. BRL 44408 maleate | CAS:681806-46-2 | Selective α2A-AR antagonist | High Purity | Manufacturer BioCrick [biocrick.com]
- 13. In vivo microdialysis--a new approach to the analysis of neurotransmitters in the brain - PubMed [pubmed.ncbi.nlm.nih.gov]
BRL-44408: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of BRL-44408, a selective α2A-adrenoceptor antagonist. It covers its fundamental chemical properties, mechanism of action, associated signaling pathways, and detailed experimental protocols for its application in research settings.
Core Compound Data
This compound is a potent and selective antagonist for the α2A-adrenergic receptor, making it a valuable tool for investigating the role of this receptor subtype in various physiological processes. Its key chemical and physical properties are summarized below.
| Property | Value |
| CAS Number | 681806-46-2 (maleate salt) |
| Molecular Weight | 331.37 g/mol (maleate salt) |
| Chemical Formula | C₁₇H₂₁N₃O₄ (maleate salt) |
| Synonyms | BRL 44408, BRL44408 |
| Mechanism of Action | Selective α2A-adrenoceptor antagonist |
Mechanism of Action and Signaling Pathways
This compound exerts its effects by selectively blocking the α2A-adrenergic receptor, a G protein-coupled receptor (GPCR) associated with the Gi heterotrimeric G-protein.[1] In the central nervous system, presynaptic α2A-adrenoceptors act as autoreceptors, inhibiting the release of norepinephrine and dopamine.[2] By antagonizing these receptors, this compound disinhibits neurotransmitter release, leading to increased extracellular concentrations of norepinephrine and dopamine in brain regions such as the medial prefrontal cortex.[2] This mechanism underlies its observed antidepressant- and analgesic-like activities.[2]
The antagonism of the α2A-adrenoceptor by this compound initiates a cascade of intracellular signaling events. The canonical pathway involves the prevention of the Gi-protein-mediated inhibition of adenylyl cyclase, leading to an increase in cyclic AMP (cAMP) levels and subsequent activation of Protein Kinase A (PKA).
Furthermore, in the context of acute lung injury, this compound has been shown to attenuate inflammation by downregulating the ERK1/2, p38MAPK, and p65 signaling pathways.[3]
Experimental Protocols
Radioligand Binding Assay
This protocol is designed to determine the binding affinity of this compound for the α2A-adrenoceptor.
1. Membrane Preparation:
-
Homogenize tissue or cells expressing the α2A-adrenoceptor in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM EDTA, pH 7.4) with protease inhibitors.
-
Centrifuge the homogenate at low speed (e.g., 1,000 x g for 10 minutes at 4°C) to remove nuclei and large debris.
-
Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g for 30 minutes at 4°C) to pellet the membranes.
-
Wash the membrane pellet by resuspension in fresh buffer and repeat the high-speed centrifugation.
-
Resuspend the final pellet in an appropriate assay buffer and determine the protein concentration.
2. Binding Assay:
-
In a 96-well plate, combine the membrane preparation, a radiolabeled ligand for the α2A-adrenoceptor (e.g., [³H]RX821002), and varying concentrations of this compound.
-
To determine non-specific binding, a parallel set of wells should contain a high concentration of a non-radiolabeled competing ligand.
-
Incubate the plate at a controlled temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).
-
Terminate the binding reaction by rapid filtration through glass fiber filters, followed by washing with ice-cold buffer to separate bound from free radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
3. Data Analysis:
-
Calculate the specific binding by subtracting non-specific binding from total binding.
-
Plot the specific binding as a function of the this compound concentration and fit the data using a non-linear regression model to determine the IC₅₀ value.
-
Calculate the Ki (inhibition constant) using the Cheng-Prusoff equation.
In Vivo Microdialysis
This protocol allows for the measurement of extracellular neurotransmitter levels in the brain of a living animal following the administration of this compound.
1. Surgical Procedure:
-
Anesthetize the animal (e.g., a rat) and place it in a stereotaxic frame.
-
Implant a microdialysis guide cannula into the brain region of interest (e.g., medial prefrontal cortex).
-
Secure the cannula to the skull with dental cement and allow the animal to recover from surgery.
2. Microdialysis Experiment:
-
On the day of the experiment, insert a microdialysis probe into the guide cannula.
-
Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a constant flow rate (e.g., 1-2 µL/min).
-
Collect baseline dialysate samples to establish basal neurotransmitter levels.
-
Administer this compound to the animal (e.g., via subcutaneous injection at a dose of 10 mg/kg).[2]
-
Continue to collect dialysate samples at regular intervals post-administration.
3. Sample Analysis:
-
Analyze the collected dialysate samples for neurotransmitter content (e.g., norepinephrine, dopamine) using high-performance liquid chromatography (HPLC) with electrochemical detection.
-
Quantify the neurotransmitter concentrations by comparing the peak areas to those of known standards.
4. Data Analysis:
-
Express the post-administration neurotransmitter levels as a percentage of the baseline levels.
-
Analyze the data statistically to determine the significance of the changes in neurotransmitter concentrations induced by this compound.
This technical guide provides a comprehensive starting point for researchers interested in utilizing this compound. For specific applications, further optimization of these protocols may be necessary.
References
- 1. Alpha-2 adrenergic receptor - Wikipedia [en.wikipedia.org]
- 2. Preclinical characterization of BRL 44408: antidepressant- and analgesic-like activity through selective alpha2A-adrenoceptor antagonism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. α2A -AR antagonism by this compound maleate attenuates acute lung injury in rats with downregulation of ERK1/2, p38MAPK, and p65 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
BRL-44408: A Technical Safety and Handling Guide for Research Professionals
An In-depth Guide for Researchers, Scientists, and Drug Development Professionals
Chemical and Physical Properties
BRL-44408 is a maleate salt with the chemical name 2-[(4,5-Dihydro-1H-imidazol-2-yl)methyl]-2,3-dihydro-1-methyl-1H-isoindole maleate.[1][2] Its known physical and chemical properties are summarized in the table below.
| Property | Value | Source |
| Molecular Weight | 331.37 g/mol | [3][4] |
| Molecular Formula | C₁₃H₁₇N₃・C₄H₄O₄ | [3] |
| Purity | ≥98% to >99% | [3][4] |
| Appearance | Solid | [4] |
| Solubility | Soluble to 100 mM in water | [3][4] |
| CAS Number | 681806-46-2 | [3] |
Biological Activity and Potential Physiological Effects
This compound is a potent and selective antagonist of the α2A-adrenergic receptor.[1] It exhibits significantly higher affinity for the α2A subtype compared to the α2B subtype.[1] This antagonistic activity at α2A-adrenoceptors can lead to an increase in the release of norepinephrine and dopamine in the central nervous system. Due to its mechanism of action, this compound has been investigated for its potential antidepressant and analgesic properties.
The primary pharmacological action of this compound involves the blockade of presynaptic α2A-adrenergic autoreceptors, which normally inhibit the release of norepinephrine. By antagonizing these receptors, this compound effectively increases the synaptic concentration of norepinephrine.
Pharmacological Action of this compound at the Synapse.
Hazard Identification and Safety Precautions
As a research chemical with limited publicly available safety data, this compound should be handled with caution. The toxicological properties have not been thoroughly investigated. Therefore, it is prudent to treat this compound as potentially hazardous upon acute and chronic exposure.
General Handling Precautions:
-
Engineering Controls: Use in a well-ventilated area, preferably in a chemical fume hood, to minimize inhalation exposure.
-
Personal Protective Equipment (PPE):
-
Eye Protection: Wear chemical safety goggles or a face shield.
-
Hand Protection: Wear compatible chemical-resistant gloves (e.g., nitrile).
-
Body Protection: Wear a laboratory coat.
-
-
Hygiene Measures: Avoid contact with skin, eyes, and clothing. Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling.
Experimental Workflow for Safe Handling
The following workflow outlines the recommended steps for safely handling this compound in a research setting. This protocol is based on standard laboratory practices for compounds with unknown toxicity.
Recommended Workflow for Safe Handling of this compound.
Experimental Protocol for Solution Preparation (General):
-
Preparation: Perform all operations within a certified chemical fume hood. Ensure all necessary PPE is worn.
-
Weighing: Tare a suitable container on an analytical balance. Carefully weigh the desired amount of this compound solid.
-
Solubilization: Add the appropriate volume of solvent (e.g., water) to the container to achieve the desired concentration. This compound is reported to be soluble in water up to 100 mM.[3][4]
-
Mixing: Gently agitate the solution until the solid is completely dissolved.
-
Storage: Store the prepared solution in a tightly sealed container at -20°C for short-term storage or as recommended by the supplier.
First Aid Measures
In the absence of specific first aid information for this compound, the following general procedures should be followed in case of exposure.
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.
-
Ingestion: Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.
Storage and Stability
This compound should be stored under desiccated conditions at -20°C.[3][4] Proper storage is crucial to maintain the compound's integrity and prevent degradation.
Disposal Considerations
Dispose of this compound and any contaminated materials in accordance with local, state, and federal regulations for chemical waste. Contact your institution's environmental health and safety office for specific disposal guidelines.
Disclaimer: This guide is intended for informational purposes only and is not a substitute for a formal Safety Data Sheet. Researchers should always consult with their institution's safety office and adhere to all applicable safety regulations when handling any chemical.
References
- 1. BRL 44408 maleate | Adrenergic α2 Receptors | Tocris Bioscience [tocris.com]
- 2. rndsystems.com [rndsystems.com]
- 3. Preclinical characterization of BRL 44408: antidepressant- and analgesic-like activity through selective alpha2A-adrenoceptor antagonism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
A Comprehensive Technical Guide to the Pharmacology of BRL-44408
For Researchers, Scientists, and Drug Development Professionals
This document provides an in-depth examination of the pharmacological properties of BRL-44408, a potent and selective α2A-adrenoceptor antagonist. It consolidates key in vitro and in vivo data, details common experimental methodologies, and visualizes its mechanism of action and selectivity profile.
Core Pharmacological Profile
This compound (2-[(4,5-dihydro-1H-imidazol-2-yl)methyl]-2,3-dihydro-1-methyl-1H-isoindole) is a scientific research compound recognized for its high affinity and selectivity as an antagonist for the α2A-adrenergic receptor subtype.[1] Its targeted action has made it a valuable tool for elucidating the physiological and pathological roles of α2A-adrenoceptors.
This compound demonstrates a strong preference for the human α2A-adrenoceptor subtype over other adrenergic and serotonergic receptors. Radioligand binding studies have quantified these affinities, highlighting its selectivity.
| Receptor Subtype | Ligand/Assay System | K_i_ (nM) | Selectivity (Fold) vs. α2A |
| Human α2A-adrenoceptor | [3H]MK 912 | 8.56 ± 0.87[2] | - |
| α2A-adrenoceptor | - | 1.7[3][4] | - |
| α2B-adrenoceptor | - | 144.5[3][4] | ~85x |
| Human 5-HT1A Receptor | [3H]8-OH-DPAT | 571[2] | ~67x |
| α1A-adrenoceptor | - | 81[5] | ~9.5x (vs. 8.5 nM Ki) |
Note: Ki values can vary between studies due to different experimental conditions and assay systems.
Functional assays confirm this compound's antagonist activity. In assays measuring cyclic AMP (cAMP) accumulation, this compound effectively reverses the inhibitory effect of α2-adrenoceptor agonists.
| Parameter | Assay System | Agonist | Value (nM) |
| Apparent K_B_ | cAMP accumulation in CHO cells | UK 14304 | 7.9 ± 1.54[2] |
| IC_50_ | cAMP accumulation in CHO cells | UK 14304 | 92.25 ± 16.89[2] |
Studies in rats demonstrate that this compound can penetrate the central nervous system, a crucial characteristic for investigating its effects on centrally-mediated processes.[2][6]
| Parameter | Route | Dose | Value |
| Peak Brain Concentration | i.p. | Not Specified | 586 ng/g[2][6] |
| Peak Plasma Concentration | i.p. | Not Specified | 1124 ng/ml[2][6] |
Mechanism of Action
The primary mechanism of action for this compound is competitive antagonism of the α2A-adrenoceptor. These receptors are G-protein coupled receptors (GPCRs) that, when activated, inhibit adenylyl cyclase and reduce intracellular cAMP levels.[7]
In the central nervous system, α2A-adrenoceptors function as presynaptic autoreceptors on noradrenergic neurons.[8] Their activation by norepinephrine (NE) in the synaptic cleft initiates a negative feedback loop, inhibiting further NE release.[8] By blocking these autoreceptors, this compound disinhibits the neuron, leading to an increase in the release of norepinephrine and dopamine into the synapse.[6][9] This is believed to be the primary mechanism behind its observed antidepressant and analgesic-like effects.[2][6] Furthermore, this compound may inhibit presynaptic α2A-heteroceptors, leading to increased cortical levels of acetylcholine.[6]
Experimental Protocols
The characterization of this compound has been achieved through a variety of standardized in vitro and in vivo assays.
This assay quantifies the affinity of a compound for a specific receptor.
-
Objective: To determine the binding affinity (K_i_) of this compound for human α-adrenoceptor subtypes.
-
Cell Preparation: Chinese Hamster Ovary (CHO) cells stably expressing the human α2A, α2B, or α2C-adrenoceptors are cultured and harvested.[5]
-
Radioligand: [3H]rauwolscine or [3H]MK 912 is used as the radiolabeled ligand that binds to the α2-adrenoceptors.[2][5]
-
Assay Procedure:
-
Whole cells are incubated in a binding buffer.
-
A fixed concentration of the radioligand is added to the cells.
-
Varying concentrations of the unlabeled competitor drug (this compound) are added to displace the radioligand.
-
The mixture is incubated to allow binding to reach equilibrium.
-
The reaction is terminated by rapid filtration through glass fiber filters to separate bound from free radioligand.
-
The radioactivity retained on the filters is measured using liquid scintillation counting.
-
-
Data Analysis: Competition binding curves are generated, and the IC_50_ (concentration of drug that inhibits 50% of specific binding) is calculated. The K_i_ value is then determined using the Cheng-Prusoff equation.
This assay measures the functional consequence of receptor binding, specifically the inhibition of adenylyl cyclase.
-
Objective: To determine the functional potency (K_B_) of this compound as an antagonist.
-
Cell System: CHO cells expressing the human α2A-adrenoceptor are used.[2]
-
Procedure:
-
Cells are pre-incubated with various concentrations of this compound.
-
Adenylyl cyclase is stimulated using forskolin.
-
The α2-adrenoceptor agonist, UK 14304, is added to inhibit the forskolin-stimulated cAMP production.[2]
-
The antagonist (this compound) competes with the agonist, reversing the inhibition of cAMP production.
-
Intracellular cAMP levels are measured using a suitable detection kit (e.g., ELISA-based).
-
-
Data Analysis: The concentration of this compound required to shift the agonist dose-response curve is used to calculate the apparent antagonist dissociation constant (K_B_).
This technique is used to measure neurotransmitter levels in the brains of freely moving animals.
-
Objective: To assess the effect of this compound on extracellular neurotransmitter concentrations.
-
Animal Model: Male Sprague-Dawley rats.[6]
-
Procedure:
-
A microdialysis probe is surgically implanted into a specific brain region, such as the medial prefrontal cortex.[6]
-
After a recovery period, the probe is perfused with artificial cerebrospinal fluid.
-
Molecules from the extracellular fluid, including neurotransmitters, diffuse across the probe's semi-permeable membrane into the perfusate.
-
Dialysate samples are collected at regular intervals before and after systemic administration of this compound.
-
Neurotransmitter concentrations (e.g., norepinephrine, dopamine) in the samples are quantified using high-performance liquid chromatography (HPLC).[6]
-
This is a model of visceral pain used to screen for analgesic activity.
-
Objective: To evaluate the analgesic effects of this compound.
-
Animal Model: Male CD-1 mice.[2]
-
Procedure:
-
Mice are pre-treated with this compound (e.g., 1–30 mg/kg, i.p.) or vehicle 60 minutes prior to the pain-inducing stimulus.[2]
-
An intraperitoneal (i.p.) injection of para-phenylquinone (PPQ) is administered to induce a characteristic writhing or abdominal stretching response.[2]
-
Following PPQ injection, mice are placed in an observation chamber.
-
The total number of abdominal constrictions is counted for a defined period (e.g., for 1-minute periods starting at 5 and 10 minutes post-injection).[2]
-
-
Data Analysis: The number of writhes in the drug-treated group is compared to the vehicle-treated group to determine the percentage of pain inhibition.
In Vivo and Behavioral Pharmacology
Preclinical studies have demonstrated a range of behavioral effects following the administration of this compound, consistent with its mechanism of action.
-
Antidepressant-like Activity: In the rat forced swim test, this compound dose-dependently decreased immobility time, an effect indicative of antidepressant potential.[6]
-
Analgesic Effects: this compound showed significant analgesic activity in the PPQ-induced model of visceral pain by reducing abdominal stretching behaviors in mice.[2][6]
-
Neurochemical Effects: As confirmed by microdialysis, this compound elevates extracellular levels of norepinephrine and dopamine in the medial prefrontal cortex, without affecting serotonin.[6]
-
Safety Profile: At effective doses, this compound did not impair motor coordination in the rotarod test or alter general locomotor activity in the open-field test, suggesting a favorable side-effect profile.[6][9]
-
Anti-inflammatory Potential: In models of sepsis induced by cecal ligation and puncture (CLP), this compound administration has been shown to reduce serum levels of pro-inflammatory cytokines and attenuate acute lung injury.[10][11][12] This suggests a role for α2A-adrenoceptors in modulating inflammatory responses.[11]
Conclusion
This compound is a highly selective and potent α2A-adrenoceptor antagonist with excellent central nervous system penetration. Its ability to modulate monoaminergic and cholinergic neurotransmission underpins its observed antidepressant and analgesic properties in preclinical models. The detailed pharmacological profile and established experimental protocols make this compound an indispensable research tool for investigating the complex roles of the α2A-adrenoceptor in neuropsychiatric disorders, pain modulation, and inflammatory processes.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. academic.oup.com [academic.oup.com]
- 3. apexbt.com [apexbt.com]
- 4. BRL 44408 maleate | CAS:681806-46-2 | Selective α2A-AR antagonist | High Purity | Manufacturer BioCrick [biocrick.com]
- 5. The affinity and selectivity of α-adrenoceptor antagonists, antidepressants and antipsychotics for the human α2A, α2B, and α2C-adrenoceptors and comparison with human α1 and β-adrenoceptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Preclinical characterization of BRL 44408: antidepressant- and analgesic-like activity through selective alpha2A-adrenoceptor antagonism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Adrenergic receptor - Wikipedia [en.wikipedia.org]
- 8. The mechanism of action of alpha 2 adrenoceptor blockers as revealed by effects on open field locomotion and escape reactions in the shuttle-box - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. medchemexpress.com [medchemexpress.com]
- 11. Antagonism of alpha2A-adrenoceptor: a novel approach to inhibit inflammatory responses in sepsis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. α2A -AR antagonism by this compound maleate attenuates acute lung injury in rats with downregulation of ERK1/2, p38MAPK, and p65 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
BRL-44408: A Comprehensive Technical Guide on Binding Affinity and Ki Values
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the binding affinity and inhibitory constant (Ki) values of BRL-44408, a selective α2A-adrenergic receptor antagonist. The information is compiled from various scientific sources to serve as a valuable resource for researchers and professionals in the field of drug development and neuroscience.
Core Quantitative Data: Binding Affinity and Ki Values
This compound exhibits a high affinity and selectivity for the α2A-adrenergic receptor subtype. The following tables summarize the quantitative data on its binding characteristics across various receptors.
| Receptor Target | Ki Value (nM) | Reference Compound | Species/Tissue |
| α2A-Adrenergic Receptor | 1.7[1] | ||
| α2A-Adrenergic Receptor | 8.5[2][3][4][5][6] | Human (recombinant) | |
| α2B-Adrenergic Receptor | 144.5[1] | ||
| 5-HT1A Receptor | 199[1] | 8-OH-DPAT | Rat Brain (cortical membranes) |
| 5-HT1A Receptor | 338[1] | RX 821002 | Rat Brain (cortical membranes) |
Summary of Selectivity:
This compound demonstrates significant selectivity for the α2A-adrenoceptor over the α2B subtype. Furthermore, it displays a considerably lower affinity for the 5-HT1A receptor, indicating its specificity as an α2A-adrenergic antagonist.[1]
Experimental Protocols: Radioligand Binding Assay
The determination of binding affinity (Kd) and inhibitory constant (Ki) values for a compound like this compound typically involves radioligand binding assays. Below is a generalized protocol based on standard methodologies.[7][8][9][10]
Objective: To determine the binding affinity of this compound for the α2A-adrenergic receptor through competitive displacement of a specific radioligand.
Materials:
-
Receptor Source: Cell membranes expressing the human α2A-adrenergic receptor.
-
Radioligand: A specific α2A-adrenergic receptor antagonist radiolabeled with tritium ([³H]) or iodine ([¹²⁵I]).
-
Test Compound: this compound.
-
Non-specific Binding Control: A high concentration of a non-radiolabeled antagonist to determine non-specific binding.
-
Assay Buffer: e.g., 50 mM Tris-HCl, 10 mM MgCl₂, 1 mM EDTA, pH 7.4.
-
Filtration Apparatus: Glass fiber filters and a cell harvester.
-
Scintillation Counter: For quantifying radioactivity.
Procedure:
-
Membrane Preparation: Isolate cell membranes expressing the receptor of interest via differential centrifugation.
-
Assay Setup: In a 96-well plate, combine the receptor membranes, a fixed concentration of the radioligand, and varying concentrations of the unlabeled test compound (this compound).
-
Incubation: Incubate the mixture at a specific temperature (e.g., 25°C) for a sufficient time to reach equilibrium.
-
Termination of Binding: Rapidly filter the incubation mixture through glass fiber filters using a cell harvester. This separates the bound radioligand from the free radioligand.
-
Washing: Wash the filters with ice-cold assay buffer to remove any unbound radioligand.
-
Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis:
-
Total Binding: Radioactivity in the absence of any competitor.
-
Non-specific Binding: Radioactivity in the presence of a high concentration of a non-labeled antagonist.
-
Specific Binding: Total binding minus non-specific binding.
-
IC50 Determination: Plot the percentage of specific binding against the logarithm of the competitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of competitor that inhibits 50% of specific binding).
-
Ki Calculation: Convert the IC50 value to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Signaling Pathways and Experimental Workflows
Signaling Pathway of α2A-Adrenergic Receptor
The α2A-adrenergic receptor is a G-protein coupled receptor (GPCR) that primarily couples to inhibitory Gi/o proteins.[1] Upon activation by an agonist, the Gi/o protein inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. This compound, as an antagonist, blocks this pathway by preventing agonist binding.
Experimental Workflow for Radioligand Binding Assay
The following diagram illustrates the key steps involved in a typical radioligand binding assay to determine the Ki of a compound.
Logical Relationship of this compound's Mechanism of Action
This compound's primary mechanism of action involves the competitive antagonism of the α2A-adrenergic receptor, which leads to an increase in the release of certain neurotransmitters.
References
- 1. apexbt.com [apexbt.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Preclinical characterization of BRL 44408: antidepressant- and analgesic-like activity through selective alpha2A-adrenoceptor antagonism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. academic.oup.com [academic.oup.com]
- 7. giffordbioscience.com [giffordbioscience.com]
- 8. Radioligand Binding to Quantify Adrenergic Receptor Expression in the Heart - PMC [pmc.ncbi.nlm.nih.gov]
- 9. giffordbioscience.com [giffordbioscience.com]
- 10. Receptor-Ligand Binding Assays [labome.com]
BRL-44408: A Technical Guide for Neuroscience Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
BRL-44408 is a potent and selective antagonist of the α2A-adrenergic receptor, making it a valuable tool in neuroscience research.[1] Its ability to preferentially block this specific subtype of the α2-adrenoceptor allows for the precise investigation of the receptor's role in various physiological and pathological processes. This guide provides an in-depth overview of this compound, including its pharmacological properties, experimental protocols for its use, and its application in studying signaling pathways.
Core Mechanism of Action
This compound exerts its effects by competitively binding to and blocking the α2A-adrenergic receptor.[1] This receptor is a G protein-coupled receptor (GPCR) that, when activated by its endogenous ligands norepinephrine and epinephrine, inhibits the activity of adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels. By antagonizing this receptor, this compound prevents this signaling cascade, thereby increasing noradrenergic neurotransmission. This mechanism is central to its observed effects in various preclinical models of neurological and psychiatric disorders.
Quantitative Data: Binding Affinity and Selectivity
The selectivity of this compound for the α2A-adrenoceptor subtype over other α2 subtypes and other neurotransmitter receptors is a key feature that underpins its utility as a research tool. The following tables summarize the binding affinities (Ki values) of this compound for various receptors.
| Adrenergic Receptor Subtype | Binding Affinity (Ki) in nM | Reference |
| α2A | 1.7 - 8.5 | [2][3][4][5] |
| α2B | 144.5 | [2][3] |
| α2C | 6.8 (pKi) | [6] |
| Other Receptors | Binding Affinity (Ki) in nM | Reference |
| 5-HT1A | 199 - 338 | [2] |
Note: A lower Ki value indicates a higher binding affinity.
Signaling Pathway
The signaling pathway of the α2A-adrenoceptor and the antagonistic action of this compound are depicted in the following diagram.
Caption: α2A-adrenoceptor signaling and this compound antagonism.
Experimental Protocols
This compound has been utilized in a variety of in vivo and in vitro experimental paradigms. Below are detailed methodologies for some of the key experiments.
In Vivo Microdialysis
Objective: To measure extracellular levels of neurotransmitters, such as norepinephrine and dopamine, in specific brain regions of freely moving animals following this compound administration.
Methodology:
-
Surgical Implantation:
-
Anesthetize the animal (e.g., rat) with an appropriate anesthetic agent.
-
Secure the animal in a stereotaxic frame.
-
Implant a guide cannula stereotaxically into the brain region of interest (e.g., medial prefrontal cortex).
-
Secure the cannula to the skull with dental cement.
-
Allow the animal to recover from surgery for a specified period (e.g., 24-48 hours).
-
-
Microdialysis Procedure:
-
On the day of the experiment, gently insert a microdialysis probe through the guide cannula.
-
Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a constant flow rate (e.g., 1-2 µL/min) using a microinfusion pump.
-
Collect dialysate samples at regular intervals (e.g., every 20 minutes) into collection vials.
-
After a stable baseline of neurotransmitter levels is established, administer this compound (e.g., via intraperitoneal injection) or vehicle.
-
Continue collecting dialysate samples for a predetermined period post-injection.
-
-
Neurochemical Analysis:
-
Analyze the collected dialysate samples for neurotransmitter content using high-performance liquid chromatography with electrochemical detection (HPLC-ED).
-
Quantify the neurotransmitter concentrations by comparing the peak areas to those of known standards.
-
Express the data as a percentage of the baseline levels.
-
Forced Swim Test (FST)
Objective: To assess the antidepressant-like effects of this compound in rodents.
Methodology:
-
Apparatus:
-
A transparent glass or plastic cylinder (e.g., 40 cm high, 20 cm in diameter) filled with water (23-25°C) to a depth of approximately 30 cm.
-
-
Procedure:
-
Pre-test Session (Day 1): Place each animal individually into the swim cylinder for a 15-minute period. This session is for habituation and to induce a state of immobility on the subsequent test day. After 15 minutes, remove the animal, dry it with a towel, and return it to its home cage.
-
Test Session (Day 2): 24 hours after the pre-test, administer this compound or vehicle at a specified time before the test (e.g., 30-60 minutes). Place the animal back into the swim cylinder for a 5-minute test session.
-
Behavioral Scoring: Record the entire 5-minute session with a video camera. An observer, blind to the treatment conditions, should score the duration of immobility. Immobility is defined as the state in which the animal makes only the minimal movements necessary to keep its head above water.
-
Schedule-Induced Polydipsia (SIP) Assay
Objective: To evaluate the effects of this compound on compulsive-like behavior in rats.
Methodology:
-
Apparatus:
-
An operant conditioning chamber equipped with a food dispenser and a water bottle connected to a lickometer to record drinking behavior.
-
-
Procedure:
-
Food Deprivation: Partially food-deprive the rats to 85-90% of their free-feeding body weight to motivate them to work for food rewards. Water is available ad libitum in their home cages.
-
Acquisition Phase: Place the rats in the operant chamber for daily sessions. During these sessions, deliver food pellets on a fixed-time (FT) schedule (e.g., one pellet every 60 seconds) for a set duration (e.g., 60 minutes). Water is freely available from the lickometer-equipped bottle. Most rats will develop excessive drinking (polydipsia) between food pellet deliveries.
-
Test Phase: Once stable polydipsic behavior is established, administer this compound or vehicle prior to the start of the session. Record the total volume of water consumed or the number of licks during the session.
-
Experimental Workflows
The logical flow of the aforementioned experiments can be visualized as follows:
Caption: Workflow for in vivo microdialysis experiments.
Caption: Workflow for forced swim test experiments.
Conclusion
This compound is a highly selective α2A-adrenoceptor antagonist that serves as an indispensable tool for neuroscience researchers. Its well-characterized pharmacological profile, coupled with its efficacy in established preclinical models, allows for the detailed investigation of the α2A-adrenoceptor's role in health and disease. The experimental protocols and workflows provided in this guide offer a comprehensive resource for scientists seeking to employ this compound in their research endeavors. Careful consideration of the detailed methodologies is crucial for obtaining robust and reproducible data, which will ultimately contribute to a deeper understanding of the complex neural circuits modulated by the α2A-adrenergic system.
References
- 1. academic.oup.com [academic.oup.com]
- 2. apexbt.com [apexbt.com]
- 3. BRL 44408 maleate | Adrenergic α2 Receptors | Tocris Bioscience [tocris.com]
- 4. Preclinical characterization of BRL 44408: antidepressant- and analgesic-like activity through selective alpha2A-adrenoceptor antagonism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. BRL 44408 | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
The Selective α2A-Adrenoceptor Antagonist BRL-44408: A Technical Guide to its Effects on Norepinephrine and Dopamine Release
For Researchers, Scientists, and Drug Development Professionals
Abstract
BRL-44408 is a potent and selective α2A-adrenoceptor antagonist that has demonstrated significant effects on central nervous system monoamine levels. This technical guide provides an in-depth analysis of the core mechanism of action of this compound, with a specific focus on its ability to enhance the extracellular concentrations of norepinephrine (NE) and dopamine (DA) in the medial prefrontal cortex (mPFC). This document summarizes key quantitative data from preclinical studies, details the experimental methodologies employed, and provides visual representations of the underlying signaling pathways and experimental workflows.
Core Mechanism of Action: α2A-Adrenoceptor Antagonism
This compound exerts its primary effect by selectively blocking α2A-adrenergic receptors.[1][2] In the central nervous system, α2A-adrenoceptors are predominantly located on the presynaptic terminals of noradrenergic neurons, where they function as autoreceptors.[1][2][3] The endogenous ligand, norepinephrine, binds to these receptors to initiate a negative feedback loop that inhibits further NE release. By antagonizing these receptors, this compound disrupts this inhibitory feedback, leading to a significant increase in the firing rate of noradrenergic neurons and a subsequent surge in NE release into the synaptic cleft.[1][2][3]
The elevation in extracellular dopamine is a secondary consequence of the increased noradrenergic activity. Noradrenergic neurons originating in the locus coeruleus project to various brain regions, including the mPFC, where they modulate the activity of dopaminergic neurons. The increased availability of norepinephrine in the mPFC is thought to stimulate dopamine release from dopaminergic terminals, likely through an indirect mechanism.[1][2][3]
Quantitative Effects on Neurotransmitter Release
In vivo microdialysis studies in rats have been pivotal in quantifying the effects of this compound on extracellular neurotransmitter levels in the medial prefrontal cortex.[1][2]
| Neurotransmitter | Dosage of this compound | Route of Administration | Maximum Increase in Extracellular Levels (vs. Vehicle) | Key Findings | References |
| Norepinephrine (NE) | 10 mg/kg | Subcutaneous (s.c.) | ~200% | Acute administration produced a robust and significant increase in extracellular NE. | [1][2] |
| Dopamine (DA) | 10 mg/kg | Subcutaneous (s.c.) | ~100% | A significant elevation in extracellular DA was observed following this compound administration. | [1][2] |
| Serotonin (5-HT) | 10 mg/kg | Subcutaneous (s.c.) | No significant change | This compound did not alter extracellular serotonin levels, highlighting its selectivity. | [1][2] |
Experimental Protocols
The following sections detail the methodologies used in the key experiments to determine the effects of this compound on norepinephrine and dopamine release.
In Vivo Microdialysis
This technique is employed to measure extracellular neurotransmitter concentrations in the brain of freely moving animals.[1][4][5]
-
Animal Model: Male Sprague-Dawley rats are typically used.[1][2]
-
Stereotaxic Surgery:
-
Animals are anesthetized (e.g., with isoflurane) and placed in a stereotaxic frame.[6]
-
A guide cannula is implanted, targeting the medial prefrontal cortex. Stereotaxic coordinates are determined based on a rat brain atlas (e.g., Paxinos and Watson).[1][7] For the mPFC, typical coordinates relative to bregma might be: Anterior/Posterior (A/P): +3.2 mm; Medial/Lateral (M/L): ±0.8 mm; Dorsal/Ventral (D/V): -2.0 mm (for the guide cannula tip).[1]
-
-
Microdialysis Probe:
-
A microdialysis probe with a semi-permeable membrane is inserted through the guide cannula.
-
The probe is perfused with artificial cerebrospinal fluid (aCSF) at a constant flow rate (e.g., 1-2 µL/min).[8]
-
-
Sample Collection:
-
Dialysate samples are collected at regular intervals (e.g., every 20 minutes) into vials containing an antioxidant solution to prevent monoamine degradation.[4]
-
-
Drug Administration:
Neurochemical Analysis: High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ECD)
This is a highly sensitive method for quantifying monoamines in microdialysis samples.[9][10][11][12]
-
Chromatographic Separation:
-
The collected dialysate is injected into an HPLC system.
-
A reversed-phase C18 column is commonly used to separate norepinephrine, dopamine, and other monoamines.[12]
-
The mobile phase is an aqueous buffer containing an organic modifier (e.g., acetonitrile or methanol) and an ion-pairing agent.[9][10]
-
-
Electrochemical Detection:
-
As the separated analytes elute from the column, they pass through an electrochemical detector.
-
A specific electrical potential is applied to a working electrode, causing the oxidation of the electroactive monoamines (NE and DA).[13]
-
This oxidation generates an electrical current that is proportional to the concentration of the analyte.
-
-
Quantification:
Visualizations
Signaling Pathway of this compound Action
Caption: Mechanism of this compound at the noradrenergic synapse.
Experimental Workflow for In Vivo Microdialysis
Caption: Workflow for investigating this compound's effects via microdialysis.
Conclusion
This compound is a valuable pharmacological tool for investigating the role of the α2A-adrenoceptor in modulating norepinephrine and dopamine neurotransmission. Its selective antagonism of presynaptic α2A-autoreceptors leads to a robust increase in extracellular norepinephrine and a subsequent, significant elevation of dopamine in the medial prefrontal cortex. The methodologies of in vivo microdialysis coupled with HPLC-ECD provide a reliable means to quantify these neurochemical changes. This technical guide serves as a comprehensive resource for researchers in neuropharmacology and drug development, providing the foundational knowledge required to design and interpret studies involving this compound.
References
- 1. A Microdialysis Study of the Medial Prefrontal Cortex of Adolescent and Adult Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Preclinical characterization of BRL 44408: antidepressant- and analgesic-like activity through selective alpha2A-adrenoceptor antagonism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The noradrenaline-dopamine interaction in the rat medial prefrontal cortex studied by multi-probe microdialysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. In Vivo Microdialysis Shows Differential Effects of Prenatal Protein Malnutrition and Stress on Norepinephrine, Dopamine, and Serotonin Levels in Rat Orbital Frontal Cortex - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Monitoring Extracellular Monoamines with In Vivo Microdialysis in Awake Rats: A Practical Approach | Springer Nature Experiments [experiments.springernature.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Methods for Intratumoral Microdialysis Probe Targeting and Validation in Murine Brain Tumor Models - PMC [pmc.ncbi.nlm.nih.gov]
- 9. glsciences.com [glsciences.com]
- 10. High-performance liquid chromatography with electrochemical detection of monoamine neurotransmitters and me... [protocols.io]
- 11. Determination of neurotransmitter levels in models of Parkinson's disease by HPLC-ECD - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. tools.thermofisher.com [tools.thermofisher.com]
- 13. jasco-global.com [jasco-global.com]
Methodological & Application
Application Notes and Protocols for BRL-44408 in Rodent Models
These application notes provide a comprehensive overview of the in vivo use of BRL-44408, a selective α2A-adrenoceptor antagonist, in various rodent models. The information is intended for researchers, scientists, and drug development professionals.
Introduction
This compound is a potent and selective antagonist of the α2A-adrenergic receptor subtype, with a Ki value of approximately 8.5 nM.[1][2] Its selectivity for the α2A subtype over other α2-adrenoceptor subtypes (α2B and α2C) and other receptors makes it a valuable tool for investigating the physiological and pathological roles of α2A-adrenoceptor signaling.[3][4] In preclinical rodent studies, this compound has demonstrated antidepressant-like, analgesic, and anti-inflammatory effects.[2][5][6] It readily penetrates the central nervous system, achieving significant brain concentrations after systemic administration.[1][2]
Mechanism of Action
This compound exerts its effects by blocking presynaptic α2A-adrenoceptors, which are primarily located on noradrenergic neurons. These autoreceptors normally function to inhibit the release of norepinephrine (NE) in a negative feedback loop. By antagonizing these receptors, this compound disinhibits the neuron, leading to an increased release of NE and dopamine (DA) in brain regions such as the medial prefrontal cortex.[1][2] This modulation of catecholaminergic neurotransmission is believed to underlie its therapeutic potential in mood disorders and pain.[1][2] Additionally, this compound has been shown to inhibit inflammatory responses in models of sepsis.[5]
In Vivo Dosage and Administration in Rodent Models
The following tables summarize the dosages and administration routes of this compound used in various rodent models.
| Model/Assay | Strain | Dose Range | Route of Administration | Key Findings | Reference |
| Pharmacokinetics | Sprague-Dawley | 10 mg/kg | Subcutaneous (s.c.) | Peak brain and plasma concentrations of 586 ng/g and 1124 ng/ml, respectively. | [1][2] |
| Pharmacodynamics (Fixed-Ratio 30) | Sprague-Dawley | 10 mg/kg | Intraperitoneal (i.p.) | Antagonized the effects of clonidine, confirming α2-adrenoceptor antagonism. | [1][2] |
| Microdialysis (Neurotransmitter Levels) | Sprague-Dawley | 10 mg/kg | Subcutaneous (s.c.) | Increased extracellular norepinephrine and dopamine in the medial prefrontal cortex. | [1] |
| Schedule-Induced Polydipsia | Sprague-Dawley | 10-30 mg/kg | Intraperitoneal (i.p.) | Dose-dependently decreased adjunctive water intake, suggesting antidepressant-like effects. | [6] |
| Sepsis (Cecal Ligation and Puncture) | Male Rats | 0.3125 - 5.0 mg/kg | Intravenous (i.v.) | Reduced serum levels of pro-inflammatory cytokines and improved survival at higher doses. | [5] |
| Motor Function (Rotarod) | Sprague-Dawley | Not specified | Not specified | Did not produce deficits in motor coordination. | [1][2] |
| Model/Assay | Strain | Dose Range | Route of Administration | Key Findings | Reference |
| Visceral Pain (PPQ-induced writhing) | CD-1 | 1 - 30 mg/kg | Intraperitoneal (i.p.) | Dose-dependently decreased abdominal constrictions, indicating analgesic activity. | [1][6] |
| Forced Swim Test | Not specified | Not specified | Not specified | Reduced immobility time, suggesting antidepressant-like effects. | [2][4] |
Experimental Protocols
The following are detailed protocols for key experiments involving this compound in rodent models.
This protocol is adapted from studies assessing the analgesic effects of this compound.[1][6]
-
Animals: Male CD-1 mice (20-25 g).
-
Materials:
-
This compound
-
Vehicle (e.g., sterile saline or water)
-
para-Phenylquinone (PPQ) solution (2 mg/kg dissolved in 4% ethanol in deionized water)
-
Plexiglas observation cages
-
-
Procedure:
-
Administer this compound (1-30 mg/kg) or vehicle via intraperitoneal (i.p.) injection.
-
60 minutes after this compound administration, inject the PPQ solution i.p. to induce visceral pain.
-
Immediately after PPQ injection, place each mouse individually into a Plexiglas cage for observation.
-
Record the total number of abdominal constrictions (writhes) for 1-minute periods, starting at 5 and 10 minutes after the PPQ injection.
-
Data are typically analyzed as the mean number of writhes or as a percentage reversal of the pain behavior compared to the vehicle-treated group.
-
This protocol is based on a study investigating the anti-inflammatory effects of this compound in a rat model of sepsis.[5]
-
Animals: Male rats (e.g., Sprague-Dawley).
-
Materials:
-
This compound maleate
-
Vehicle (e.g., 1 mL normal saline)
-
Surgical instruments for cecal ligation and puncture (CLP)
-
Anesthetics
-
-
Procedure:
-
Induce sepsis in rats via the cecal ligation and puncture (CLP) method under anesthesia.
-
At 5 hours post-CLP, administer this compound maleate (0.3125, 0.625, 1.25, 2.5, or 5.0 mg/kg body weight) or vehicle intravenously (i.v.) over a 30-minute period.
-
At 20 hours post-CLP, collect blood and intestinal tissue samples for analysis.
-
Measure serum levels of inflammatory markers (e.g., TNF-α, IL-6), liver enzymes, and lactate.
-
Analyze intestinal tissue for levels of inflammatory cytokines and myeloperoxidase (MPO) activity.
-
In separate cohorts, the necrotic cecum can be excised at 20 hours post-CLP, and survival can be monitored over a 10-day period.
-
This protocol is derived from a study that measured changes in neurotransmitter levels following this compound administration.[1]
-
Animals: Male Sprague-Dawley rats (275-350 g).
-
Materials:
-
This compound
-
Vehicle
-
Microdialysis probes and surgical implantation equipment
-
HPLC system for neurotransmitter analysis
-
-
Procedure:
-
Surgically implant microdialysis guide cannulae into the medial prefrontal cortex (mPFC) of anesthetized rats.
-
Allow for a post-operative recovery period.
-
On the day of the experiment, insert a microdialysis probe and perfuse with artificial cerebrospinal fluid (aCSF).
-
Collect baseline dialysate samples to establish stable neurotransmitter levels.
-
Administer this compound (10 mg/kg, s.c.) or vehicle.
-
Continue to collect dialysate samples at regular intervals post-administration.
-
Analyze the dialysate samples for concentrations of norepinephrine, dopamine, and serotonin using an appropriate analytical method such as HPLC with electrochemical detection.
-
Concluding Remarks
This compound is a versatile pharmacological tool for studying the in vivo functions of the α2A-adrenoceptor in rodents. The provided dosages and protocols offer a starting point for designing experiments to investigate its effects in models of depression, pain, and inflammation. Researchers should optimize these protocols based on their specific experimental conditions and endpoints. Careful consideration of the administration route and timing is crucial for achieving desired pharmacokinetic and pharmacodynamic profiles.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Preclinical characterization of BRL 44408: antidepressant- and analgesic-like activity through selective alpha2A-adrenoceptor antagonism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. apexbt.com [apexbt.com]
- 5. Antagonism of alpha2A-adrenoceptor: a novel approach to inhibit inflammatory responses in sepsis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Preparing BRL-44408 for Intravenous Administration: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and protocols for the preparation of BRL-44408, a selective α2A-adrenoceptor antagonist, for intravenous (IV) administration in a research setting. The information compiled herein is intended to guide researchers in the proper handling, dissolution, and administration of this compound for in vivo experimental studies. Sections include the physicochemical properties of this compound, a detailed protocol for the preparation of an intravenous solution, and an overview of its mechanism of action with a corresponding signaling pathway diagram.
Physicochemical Properties of this compound
This compound is a potent and selective antagonist of the α2A-adrenergic receptor.[1][2] Understanding its physical and chemical properties is crucial for its correct handling and preparation for experimental use. The relevant data is summarized in the table below.
| Property | Value | Source |
| Molecular Weight | 331.37 g/mol | [3] |
| Formula | C₁₃H₁₇N₃・C₄H₄O₄ | [3] |
| Appearance | Crystalline solid | [1] |
| Purity | ≥98% | [3] |
| Solubility | Soluble in water to 100 mM | [3] |
| Storage (Solid) | Desiccate at -20°C | [3] |
Mechanism of Action and Signaling Pathway
This compound exerts its effects by selectively blocking the α2A-adrenergic receptor, a member of the G protein-coupled receptor (GPCR) family.[1][4] These receptors are primarily coupled to the Gi/o heterotrimeric G-protein.[4] Upon activation by endogenous agonists like norepinephrine and epinephrine, the α2A-adrenoceptor inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[5] this compound, as an antagonist, prevents this agonist-induced signaling cascade. The antagonism of presynaptic α2A-adrenoceptors by this compound leads to an increase in the release of neurotransmitters such as norepinephrine and dopamine.[2]
The signaling pathway associated with α2A-adrenoceptor activation is multifaceted and can also involve β-arrestin-mediated pathways and the activation of mitogen-activated protein kinase (MAPK).[5][6]
Figure 1: this compound Antagonism of the α2A-Adrenoceptor Signaling Pathway.
Experimental Protocols
Preparation of this compound Intravenous Solution
This protocol describes the preparation of a this compound solution in normal saline for intravenous administration in animal models, such as rats.[7]
Materials:
-
This compound maleate powder
-
Sterile 0.9% sodium chloride (normal saline) for injection
-
Sterile vials
-
Sterile syringes and needles
-
Vortex mixer
-
Sterile 0.22 µm syringe filter (e.g., PVDF or PES)
Procedure:
-
Aseptic Technique: Perform all procedures in a laminar flow hood or a designated clean area to maintain sterility.
-
Weighing: Accurately weigh the desired amount of this compound maleate powder.
-
Reconstitution:
-
Draw the calculated volume of sterile normal saline into a sterile syringe.
-
Add the saline to the vial containing the this compound powder.
-
Vortex the vial thoroughly until the powder is completely dissolved. Visually inspect the solution to ensure there are no visible particles.
-
-
Sterile Filtration:
-
Attach a sterile 0.22 µm syringe filter to a new sterile syringe.
-
Draw the this compound solution into the syringe.
-
Filter the solution into a final sterile vial. This step removes any potential microbial contamination.
-
-
Storage of Prepared Solution:
-
For immediate use, the solution can be kept at room temperature.
-
Intravenous Administration to Rodents
This protocol provides a general guideline for the intravenous administration of the prepared this compound solution to rodents.
Materials:
-
Prepared and filtered this compound solution
-
Appropriate animal model (e.g., rat)
-
Catheterization supplies (if applicable)
-
Infusion pump (optional, for continuous infusion)
-
Sterile syringes and needles
Procedure:
-
Animal Preparation: Anesthetize the animal according to approved institutional protocols. For tail vein injections, ensure the tail is warmed to dilate the vein.
-
Dosage Calculation: Calculate the volume of the this compound solution to be administered based on the animal's body weight and the desired dose.
-
Administration:
-
Bolus Injection: Administer the solution slowly via the tail vein or a catheterized vessel.
-
Infusion: For continuous administration over a set period, use an infusion pump. A study in rats administered this compound intravenously over 30 minutes.[7]
-
-
Monitoring: Monitor the animal for any adverse reactions during and after administration.
Experimental Dosing:
In a study investigating the effects of this compound on sepsis in rats, doses ranging from 0.3125 to 5.0 mg/kg body weight were administered intravenously.[7] The vehicle used was normal saline.[7]
Figure 2: Experimental Workflow for IV Preparation and Administration.
Data Summary
The following table summarizes the key quantitative data for this compound.
| Parameter | Value | Reference |
| Ki for α2A-adrenoceptor | 1.7 nM | [3] |
| Ki for α2B-adrenoceptor | 144.5 nM | [3] |
| Solubility in Water | up to 100 mM | [3] |
| IV Dose Range in Rats | 0.3125 - 5.0 mg/kg | [7] |
| IV Infusion Time in Rats | 30 minutes | [7] |
| Stock Solution Storage (-20°C) | Up to 1 month | [8] |
| Stock Solution Storage (-80°C) | Up to 6 months | [8] |
Conclusion
The preparation of this compound for intravenous administration requires careful attention to aseptic techniques and proper dissolution. The high aqueous solubility of the maleate salt simplifies the preparation in normal saline. By following the outlined protocols, researchers can confidently prepare and administer this selective α2A-adrenoceptor antagonist for in vivo studies, facilitating further investigation into its therapeutic potential.
References
- 1. apexbt.com [apexbt.com]
- 2. Preclinical characterization of BRL 44408: antidepressant- and analgesic-like activity through selective alpha2A-adrenoceptor antagonism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Clonidine - Wikipedia [en.wikipedia.org]
- 4. Alpha-2 adrenergic receptor - Wikipedia [en.wikipedia.org]
- 5. Structural insights into ligand recognition, activation, and signaling of the α2A adrenergic receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Regulation of α2AR trafficking and signaling by interacting proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Antagonism of alpha2A-adrenoceptor: a novel approach to inhibit inflammatory responses in sepsis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols for BRL-44408 in a Cecal Ligation and Puncture (CLP)-Induced Sepsis Model in Rats
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the use of BRL-44408, a selective α2A-adrenoceptor antagonist, in a rat model of sepsis induced by cecal ligation and puncture (CLP). The information is intended to guide researchers in designing and executing experiments to evaluate the therapeutic potential of this compound in mitigating the systemic inflammatory response and organ damage associated with sepsis.
Introduction
Sepsis is a life-threatening organ dysfunction caused by a dysregulated host response to infection.[1] The cecal ligation and puncture (CLP) model is a widely used and clinically relevant animal model that mimics the pathophysiology of human sepsis, involving a polymicrobial infection originating from the gastrointestinal tract.[2] In the early stages of sepsis, there is an increased release of the sympathetic neurotransmitter norepinephrine (NE), which can exacerbate the inflammatory response.[3][4] NE potentiates the production of pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α), by activating α2-adrenoceptors on immune cells like Kupffer cells, the resident macrophages of the liver.[3][4][5]
This compound is a specific antagonist of the α2A-adrenoceptor subtype.[3][4] Research indicates that blocking this receptor with this compound can inhibit inflammatory responses, reduce organ injury, and improve survival in septic rats, suggesting a novel therapeutic approach for sepsis.[3][4][5]
Mechanism of Action
In sepsis, increased norepinephrine (NE) release from the gut stimulates α2A-adrenoceptors on Kupffer cells.[3][4] This activation, coupled with endotoxins like lipopolysaccharide (LPS), potentiates the release of pro-inflammatory cytokines, including TNF-α and Interleukin-6 (IL-6).[3][4] This potentiation is mediated through the Gαi protein coupled to the α2A-adrenoceptor and the subsequent activation of the p38 MAP kinase pathway.[4][6] this compound selectively blocks the α2A-adrenoceptor, thereby inhibiting this signaling cascade and reducing the production of key inflammatory mediators.[3][4]
Figure 1: this compound Signaling Pathway in Sepsis.
Quantitative Data Summary
The administration of this compound in CLP-induced septic rats has demonstrated significant dose-dependent effects on various biomarkers and survival.
| Parameter | CLP + Vehicle | CLP + this compound (0.3125 mg/kg) | CLP + this compound (0.625 mg/kg) | CLP + this compound (1.25 mg/kg) | CLP + this compound (2.5 mg/kg) | CLP + this compound (5.0 mg/kg) | Reference |
| Serum TNF-α | Significantly Elevated | Reduced | Reduced | Reduced | Significantly Reduced | Significantly Reduced | [3] |
| Serum IL-6 | Significantly Elevated | Reduced | Reduced | Reduced | Significantly Reduced | Significantly Reduced | [3] |
| Serum AST | Significantly Elevated | Reduced | Reduced | Reduced | Significantly Reduced | Significantly Reduced | [3] |
| Serum ALT | Significantly Elevated | Reduced | Reduced | Reduced | Significantly Reduced | Significantly Reduced | [3] |
| Serum Lactate | Significantly Elevated | Reduced | Reduced | Reduced | Significantly Reduced | Significantly Reduced | [3] |
| Intestinal TNF-α | Significantly Elevated | Dramatically Decreased | Dramatically Decreased | Dramatically Decreased | Dramatically Decreased | Dramatically Decreased | [3] |
| Intestinal IL-6 | Significantly Elevated | Dramatically Decreased | Dramatically Decreased | Dramatically Decreased | Dramatically Decreased | Dramatically Decreased | [3] |
| Intestinal MPO | Significantly Elevated | Dramatically Decreased | Dramatically Decreased | Dramatically Decreased | Dramatically Decreased | Dramatically Decreased | [3] |
| Parameter | CLP + Vehicle | CLP + this compound (2.5 mg/kg) | Reference |
| 10-Day Survival Rate | 45% | 75% | [4][5][6] |
Experimental Protocols
Cecal Ligation and Puncture (CLP) Model in Rats
This protocol describes the induction of sepsis in rats using the CLP model, which is considered the gold standard in sepsis research.[2]
Materials:
-
Male Sprague-Dawley or Wistar rats (adult)
-
Anesthetic (e.g., Isoflurane, or a mixture of Ketamine and Xylazine)[7][8]
-
Surgical instruments (scalpel, scissors, forceps)
-
Suture material (e.g., 4-0 silk)[8]
-
Needle (e.g., 21G)[9]
-
Saline solution (0.9% NaCl)
-
Animal warming pad
Procedure:
-
Anesthetize the rat using an appropriate anesthetic agent.[7][8]
-
Shave the abdomen and disinfect the surgical area.
-
Make a midline laparotomy to expose the cecum.[8]
-
Isolate the cecum and ligate it distal to the ileocecal valve.[9] The position of the ligation can be modulated to control the severity of sepsis.[2]
-
Puncture the ligated cecum through and through with a needle (e.g., 21G).[9][2] The size and number of punctures can also influence the severity of the resulting sepsis.[10]
-
Gently squeeze the cecum to extrude a small amount of fecal content through the perforations.[9][8]
-
Close the abdominal incision in layers.[8]
-
Provide fluid resuscitation with saline immediately after surgery.[1]
-
Place the animal on a warming pad during recovery from anesthesia.
This compound Administration Protocol
This protocol outlines the administration of this compound to CLP-induced septic rats.
Materials:
-
This compound maleate
-
Vehicle (e.g., normal saline)
-
Intravenous (IV) infusion setup
Procedure:
-
At 5 hours post-CLP, administer this compound maleate or vehicle intravenously.[3]
-
The recommended doses for a dose-response study are 0.3125, 0.625, 1.25, 2.5, or 5.0 mg/kg body weight.[3] A dose of 2.5 mg/kg has been shown to significantly improve survival.[3][11]
-
The IV administration should be performed over a period of 30 minutes.[3]
-
For survival studies, the necrotic cecum may be excised at 20 hours post-CLP.[3]
-
Blood and tissue samples for biomarker analysis are typically collected at 20 hours post-CLP.[3]
Experimental Workflow Visualization
Figure 2: Experimental Workflow Diagram.
Conclusion
The use of this compound in a CLP-induced sepsis model in rats provides a valuable platform for investigating the role of the sympathetic nervous system in the pathogenesis of sepsis and for evaluating novel therapeutic interventions. The protocols and data presented here offer a foundation for researchers to explore the potential of α2A-adrenoceptor antagonism as a treatment strategy for this critical condition.
References
- 1. Using the Cecal Ligation and Puncture Model of Sepsis to Induce Rats to Multiple Organ Dysfunction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Immunodesign of experimental sepsis by cecal ligation and puncture - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antagonism of alpha2A-adrenoceptor: a novel approach to inhibit inflammatory responses in sepsis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pivotal role of the alpha(2A)-adrenoceptor in producing inflammation and organ injury in a rat model of sepsis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Pivotal Role of the α2A-Adrenoceptor in Producing Inflammation and Organ Injury in a Rat Model of Sepsis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cecal Ligation and Puncture-induced Sepsis as a Model To Study Autophagy in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. clinicsinsurgery.com [clinicsinsurgery.com]
- 9. cabidigitallibrary.org [cabidigitallibrary.org]
- 10. karger.com [karger.com]
- 11. Pivotal Role of the α2A-Adrenoceptor in Producing Inflammation and Organ Injury in a Rat Model of Sepsis | PLOS One [journals.plos.org]
Application Notes and Protocols for BRL-44408 in Behavioral Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing BRL-44408, a selective α2A-adrenoceptor antagonist, in behavioral studies, with a specific focus on the Forced Swim Test (FST) as a model for assessing antidepressant-like activity.
Introduction
This compound is a potent and selective antagonist of the α2A-adrenergic receptor subtype.[1][2][3] Its mechanism of action involves blocking the presynaptic α2A-adrenoceptors, which normally act as autoreceptors to inhibit the release of norepinephrine. By antagonizing these receptors, this compound leads to an increase in the synaptic concentrations of norepinephrine and dopamine in brain regions implicated in mood regulation, such as the medial prefrontal cortex.[1][2][3] This neurochemical profile suggests its potential as an antidepressant agent. The forced swim test is a widely used behavioral assay to screen for potential antidepressant drugs.[4][5][6] A reduction in the duration of immobility in this test is indicative of an antidepressant-like effect.[1][2][3][7] Studies have demonstrated that this compound dose-dependently decreases immobility time in rodents, supporting its antidepressant-like properties.[1][2][3][7]
Data Presentation
In Vivo Efficacy of this compound in the Forced Swim Test (Rat)
| Compound | Dose (mg/kg, s.c.) | Immobility Time (seconds) | Change from Vehicle (%) | Reference |
| Vehicle | - | ~150 | - | Dwyer et al., 2010 |
| This compound | 3 | ~125 | ~17% decrease | Dwyer et al., 2010 |
| This compound | 10 | ~100 | ~33% decrease | Dwyer et al., 2010 |
| This compound | 30 | ~75 | ~50% decrease | Dwyer et al., 2010 |
Note: The immobility times are approximated from graphical data presented in Dwyer et al., 2010. The study reported a significant and dose-dependent decrease in immobility time.
Experimental Protocols
Forced Swim Test (FST) Protocol for Assessing Antidepressant-Like Effects of this compound in Rats
This protocol is based on standard FST procedures and incorporates findings from studies using this compound.
1. Animals:
-
Male Sprague-Dawley rats (250-300 g) are commonly used.
-
House animals in a temperature-controlled environment with a 12-hour light/dark cycle, with food and water available ad libitum.
-
Allow animals to acclimate to the housing facility for at least one week before the experiment.
2. Materials:
-
This compound maleate salt (Soluble in water).
-
Vehicle (e.g., 0.9% saline).
-
Forced swim apparatus: A transparent Plexiglas cylinder (40 cm high, 20 cm in diameter) filled with water (23-25°C) to a depth of 30 cm.[4][5] The depth should be sufficient to prevent the rat from touching the bottom with its tail or feet.
-
Video recording equipment.
-
Animal scale.
-
Syringes and needles for subcutaneous (s.c.) injection.
3. Drug Preparation and Administration:
-
Dissolve this compound maleate in the vehicle to the desired concentrations (e.g., 3, 10, 30 mg/kg).
-
Administer this compound or vehicle via subcutaneous injection 60 minutes before the test session.[7]
4. Experimental Procedure:
-
Day 1: Pre-test Session (Habituation)
-
Gently place each rat individually into the swim cylinder for a 15-minute period.[8][9]
-
After 15 minutes, remove the rat from the water, gently dry it with a towel, and return it to its home cage.
-
This pre-exposure to the inescapable stressor is crucial for inducing a stable baseline of immobility on the test day.
-
-
Day 2: Test Session
-
Administer the prepared doses of this compound or vehicle subcutaneously 60 minutes before the test.
-
Place the rat gently into the swim cylinder for a 5-minute test session.[8][9]
-
Record the entire 5-minute session using a video camera for later analysis.
-
After the test, remove the rat, dry it, and return it to its home cage.
-
5. Behavioral Scoring:
-
An observer, blinded to the treatment conditions, should score the video recordings.
-
The total duration of immobility during the 5-minute test is the primary measure.
-
Immobility is defined as the state in which the rat makes only the minimal movements necessary to keep its head above water.[8]
-
Other behaviors that can be scored include:
-
Swimming: Active swimming movements throughout the cylinder.
-
Climbing: Active movements with forepaws in and out of the water, usually directed against the cylinder walls.
-
6. Control Experiments:
-
To rule out the possibility that this compound's effects on immobility are due to a general increase in motor activity, it is recommended to conduct a separate open-field test.[7]
-
Administer the same doses of this compound and measure locomotor activity (e.g., distance traveled, rearing frequency) for a defined period. Studies have shown that this compound does not significantly alter general locomotor activity at effective doses in the FST.[1][2][7]
Mandatory Visualizations
Signaling Pathway of this compound
Caption: Signaling pathway of this compound leading to antidepressant-like effects.
Experimental Workflow for this compound in the Forced Swim Test
Caption: Experimental workflow for the forced swim test using this compound.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Preclinical characterization of BRL 44408: antidepressant- and analgesic-like activity through selective alpha2A-adrenoceptor antagonism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. animal.research.wvu.edu [animal.research.wvu.edu]
- 5. The Mouse Forced Swim Test - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. dpi.nsw.gov.au [dpi.nsw.gov.au]
Application Notes and Protocols for BRL-44408 Administration for Central Nervous System Effects
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the administration routes of BRL-44408, a selective α2A-adrenoceptor antagonist, to elicit central nervous system (CNS) effects. The following sections detail the mechanism of action, pharmacokinetic data, and detailed experimental protocols for both systemic and direct CNS administration.
Introduction
This compound is a potent and selective antagonist of the α2A-adrenergic receptor, with a Ki value of 8.5 nM and over 50-fold selectivity against other α2-adrenoceptor subtypes.[1][2][3] Its ability to penetrate the central nervous system and modulate neurotransmitter release makes it a valuable tool for investigating the role of the α2A-adrenoceptor in various neurological and psychiatric conditions.[1][2][4] In preclinical studies, this compound has demonstrated antidepressant- and analgesic-like properties.[1][2][4]
Mechanism of Action in the CNS
This compound exerts its effects in the CNS primarily by blocking presynaptic α2A-adrenoceptors located on noradrenergic neurons. This antagonism inhibits the negative feedback mechanism that normally suppresses norepinephrine (NE) release, leading to an increase in extracellular NE levels.[2][4] Additionally, by blocking α2A-heteroceptors on other neuronal types, this compound can enhance the release of other neurotransmitters, such as dopamine (DA) and acetylcholine (ACh), in brain regions like the medial prefrontal cortex.[1][2][4]
Quantitative Data Summary
The following tables summarize the key quantitative data from preclinical studies involving systemic administration of this compound.
Table 1: Pharmacokinetic Profile of this compound in Rats
| Parameter | Value | Administration Route | Species | Reference |
| Peak Plasma Concentration (Cmax) | 1124 ng/mL | 10 mg/kg s.c. | Rat | [1][2][4] |
| Peak Brain Concentration (Cmax) | 586 ng/g | 10 mg/kg s.c. | Rat | [1][2][4] |
Table 2: In Vitro Binding Affinity of this compound
| Receptor Subtype | Ki Value | Reference |
| α2A-adrenoceptor | 1.7 nM | [5][6] |
| α2B-adrenoceptor | 144.5 nM | [5][6] |
| 5-HT1A Receptor | 199 nM (vs. 8-OH-DPAT) | [5] |
| 5-HT1A Receptor | 338 nM (vs. RX 821002) | [5] |
Table 3: Neurochemical Effects of this compound in the Rat Medial Prefrontal Cortex
| Neurotransmitter | Maximal Increase | Time to Max Effect | Administration | Reference |
| Norepinephrine (NE) | ~200% | 60 min | 10 mg/kg s.c. | [4] |
| Dopamine (DA) | ~100% | 120 min | 10 mg/kg s.c. | [4] |
| Acetylcholine (ACh) | ~75% | 80 min | 10 mg/kg s.c. | [4] |
Table 4: Behavioral Effects of this compound
| Behavioral Test | Effect | Effective Dose Range (i.p.) | Species | Reference |
| Forced Swim Test | Decreased immobility time | 3-30 mg/kg | Rat | [1][3] |
| Schedule-Induced Polydipsia | Decreased adjunctive water intake | 17-30 mg/kg | Rat | [1] |
| Visceral Pain Model (PPQ-induced stretching) | Decreased abdominal stretching | 10-30 mg/kg | Mouse | [1] |
Experimental Protocols
Systemic Administration for CNS Effects
Systemic administration, primarily through intraperitoneal (i.p.) and subcutaneous (s.c.) routes, has been shown to effectively deliver this compound to the CNS.[1][2][3][4]
Protocol 1: Intraperitoneal (i.p.) Injection for Behavioral Studies
Objective: To assess the antidepressant-like effects of this compound using the Forced Swim Test in rats.
Materials:
-
This compound maleate salt
-
Vehicle (e.g., 0.9% sterile saline)
-
Male Sprague-Dawley rats (250-300 g)
-
Forced swim test apparatus
-
Standard laboratory equipment for injections
Procedure:
-
Preparation of this compound Solution: Dissolve this compound maleate in 0.9% saline to achieve the desired final concentrations (e.g., 3, 10, and 30 mg/kg). The injection volume should be 1 ml/kg body weight.[7]
-
Animal Acclimation: Acclimate rats to the housing facility for at least one week before the experiment.
-
Administration: Administer the prepared this compound solution or vehicle via i.p. injection 20-60 minutes prior to the behavioral test.[1]
-
Forced Swim Test:
-
Place each rat individually into a cylinder filled with water (25°C) to a depth where the rat cannot touch the bottom.
-
Conduct a 15-minute pre-swim session 24 hours before the test.
-
On the test day, following this compound or vehicle administration, place the rats in the water for a 5-minute swim session.
-
Record the duration of immobility during the 5-minute test.
-
-
Data Analysis: Analyze the immobility time between the different treatment groups using appropriate statistical methods (e.g., ANOVA followed by post-hoc tests).
Protocol 2: Subcutaneous (s.c.) Injection for Neurochemical Analysis
Objective: To measure the effect of this compound on neurotransmitter levels in the medial prefrontal cortex (mPFC) of rats using in-vivo microdialysis.
Materials:
-
This compound maleate salt
-
Vehicle (e.g., 0.9% sterile saline)
-
Male Sprague-Dawley rats (280-350 g)
-
Stereotaxic surgery equipment
-
Microdialysis probes and guide cannula
-
HPLC system with electrochemical detection
-
Artificial cerebrospinal fluid (aCSF)
Procedure:
-
Surgical Implantation of Guide Cannula:
-
Anesthetize the rat and place it in a stereotaxic frame.
-
Implant a microdialysis guide cannula targeting the mPFC.
-
Allow the animal to recover for at least 24 hours.
-
-
Microdialysis:
-
Insert a microdialysis probe through the guide cannula.
-
Perfuse the probe with aCSF at a constant flow rate (e.g., 1 µl/min).
-
Allow a 3-hour equilibration period.
-
Collect baseline dialysate samples every 30 minutes for at least four fractions.
-
-
Administration: Administer this compound (10 mg/kg, s.c.) or vehicle.[3][4]
-
Sample Collection: Continue collecting dialysate samples every 30 minutes for at least 3.5 hours post-injection.
-
Neurotransmitter Analysis: Analyze the dialysate samples for norepinephrine, dopamine, and serotonin concentrations using HPLC with electrochemical detection.
-
Data Analysis: Express neurotransmitter concentrations as a percentage of the baseline and compare the time course of changes between the this compound and vehicle groups.
Direct Central Administration (Exploratory)
Protocol 3: Intracerebroventricular (i.c.v.) Injection
Objective: To investigate the direct central effects of this compound on a specific CNS-mediated behavior.
Materials:
-
This compound maleate salt
-
Sterile artificial cerebrospinal fluid (aCSF)
-
Male rats or mice
-
Stereotaxic surgery equipment
-
Guide cannula and dummy cannula
-
Injection cannula connected to a microsyringe pump
Procedure:
-
Surgical Implantation of Guide Cannula:
-
Anesthetize the animal and place it in a stereotaxic frame.
-
Implant a guide cannula into a lateral ventricle.
-
Secure the cannula with dental cement and place a dummy cannula to keep it patent.
-
Allow the animal to recover for at least one week.
-
-
Preparation of this compound Solution: Dissolve this compound in sterile aCSF to the desired concentration. The solution should be sterile-filtered.
-
i.c.v. Injection:
-
Gently restrain the conscious animal and remove the dummy cannula.
-
Insert the injection cannula, which extends slightly beyond the tip of the guide cannula.
-
Infuse a small volume (e.g., 1-5 µl for rats) of the this compound solution or aCSF vehicle over a period of several minutes.
-
Leave the injection cannula in place for an additional minute to allow for diffusion.
-
Replace the dummy cannula.
-
-
Behavioral or Physiological Assessment: Conduct the desired behavioral test or physiological measurement at appropriate time points after the injection.
-
Verification of Cannula Placement: At the end of the experiment, euthanize the animal and perfuse the brain with a dye (e.g., Evans blue) through the cannula to verify its placement in the ventricle.
Visualizations
Caption: Signaling pathway of this compound in the CNS.
Caption: Workflow for systemic administration of this compound.
Caption: Workflow for intracerebroventricular (i.c.v.) administration.
References
- 1. researchgate.net [researchgate.net]
- 2. Preclinical characterization of BRL 44408: antidepressant- and analgesic-like activity through selective alpha2A-adrenoceptor antagonism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. academic.oup.com [academic.oup.com]
- 5. apexbt.com [apexbt.com]
- 6. rndsystems.com [rndsystems.com]
- 7. researchgate.net [researchgate.net]
- 8. Intracerebroventricular administration of drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. The effects of intracerebroventricular administration of adrenergic agonists and antagonists on adrenaline secretion from the adrenal medulla in stressed conscious rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Microdialysis-Based Measurement of Neurotransmitter Levels with BRL-44408
For Researchers, Scientists, and Drug Development Professionals
Introduction
These application notes provide a detailed protocol for utilizing in vivo microdialysis to measure extracellular levels of the neurotransmitters norepinephrine (NE) and dopamine (DA) in the rodent brain following the administration of BRL-44408. This compound is a potent and selective antagonist for the α2A-adrenergic receptor.[1] This compound has been shown to increase the extracellular concentrations of norepinephrine and dopamine in the medial prefrontal cortex (mPFC), suggesting its potential as a therapeutic agent for mood disorders and visceral pain.[2][3] Microdialysis is a widely used technique that allows for the in vivo sampling of endogenous and exogenous substances from the extracellular fluid of various tissues, including the brain.[4][5][6] This protocol is designed to guide researchers through the entire experimental process, from surgical preparation to data analysis.
Mechanism of Action of this compound
This compound exerts its effects by selectively blocking presynaptic α2A-adrenergic autoreceptors.[2][3] These receptors are part of a negative feedback loop that regulates the release of norepinephrine from noradrenergic neurons.[7] Under normal physiological conditions, norepinephrine in the synaptic cleft binds to these autoreceptors, which in turn inhibits further norepinephrine release. By antagonizing these receptors, this compound prevents this feedback inhibition, leading to a sustained increase in the firing rate of noradrenergic neurons and a subsequent rise in extracellular norepinephrine levels.[2][3] The observed increase in dopamine in the mPFC is likely a downstream effect of the elevated norepinephrine, as noradrenergic neurons can modulate the activity of dopaminergic neurons in this brain region.
Signaling Pathway of this compound Action
Caption: Mechanism of this compound action on norepinephrine release.
Quantitative Data
The administration of this compound has been shown to significantly increase extracellular levels of norepinephrine and dopamine in the medial prefrontal cortex of rats. The table below summarizes the quantitative effects observed in a key preclinical study.
| Compound | Dose | Brain Region | Neurotransmitter | Maximal Increase (% of Baseline) | Time to Maximal Effect (minutes post-administration) |
| This compound | 10 mg/kg s.c. | Medial Prefrontal Cortex | Norepinephrine | ~200% | 60 |
| This compound | 10 mg/kg s.c. | Medial Prefrontal Cortex | Dopamine | ~110% | 120 |
Data sourced from Dwyer et al. (2010).[2][8]
Experimental Protocols
This section provides a detailed step-by-step protocol for a microdialysis experiment to assess the effects of this compound on neurotransmitter levels in the rat brain.
Materials and Reagents
-
Animals: Male Sprague-Dawley rats (250-350 g)
-
Anesthetic: Isoflurane or a ketamine/xylazine mixture
-
Stereotaxic frame
-
Microdialysis Probes: Concentric probes with a 2-4 mm membrane length and a 20 kDa molecular weight cutoff (e.g., CMA 12)
-
Guide Cannula: Sized to fit the microdialysis probes
-
Microinfusion Pump: Capable of low flow rates (0.5-2.0 µL/min)
-
Fraction Collector: Refrigerated to 4°C
-
This compound: To be dissolved in an appropriate vehicle (e.g., saline)
-
Artificial Cerebrospinal Fluid (aCSF): (in mM) 147 NaCl, 2.7 KCl, 1.2 CaCl2, 1.0 MgCl2, buffered to pH 7.4 with phosphate or bicarbonate. The aCSF should be filtered and degassed before use.
-
Analytical System: High-Performance Liquid Chromatography (HPLC) with Electrochemical Detection (ECD).[9][10]
Experimental Workflow
Caption: Experimental workflow for the microdialysis study.
Detailed Procedure
-
Stereotaxic Surgery and Guide Cannula Implantation:
-
Anesthetize the rat and place it in the stereotaxic frame.
-
Expose the skull and drill a small hole at the coordinates for the target brain region (e.g., medial prefrontal cortex: AP +3.2 mm, ML ±0.6 mm from bregma; DV -2.5 mm from dura).
-
Implant the guide cannula and secure it to the skull with dental cement and anchor screws.
-
Allow the animal to recover for 5-7 days.
-
-
Microdialysis Probe Insertion and Equilibration:
-
On the day of the experiment, gently insert the microdialysis probe through the guide cannula into the target brain region of the awake and freely moving rat.
-
Connect the probe inlet to the microinfusion pump and the outlet to the fraction collector.
-
Perfuse the probe with aCSF at a constant flow rate of 1.0 µL/min.
-
Allow the system to equilibrate for at least 60-120 minutes to achieve a stable baseline.
-
-
Sample Collection:
-
Collect baseline dialysate samples every 20 minutes for at least 60 minutes (3 samples).
-
Administer this compound at the desired dose (e.g., 10 mg/kg, s.c.).
-
Continue to collect dialysate samples at 20-minute intervals for at least 3-4 hours post-drug administration.
-
Store collected samples at -80°C until analysis.
-
-
Neurotransmitter Analysis by HPLC-ECD:
-
Thaw the dialysate samples.
-
Inject a fixed volume (e.g., 10-20 µL) of each sample into the HPLC system.
-
Separate the neurotransmitters using a reverse-phase C18 column.
-
Detect and quantify norepinephrine and dopamine using an electrochemical detector.
-
Generate a standard curve with known concentrations of NE and DA to calculate the concentrations in the dialysate samples.
-
-
Data Analysis:
-
Calculate the basal neurotransmitter concentration for each animal by averaging the concentrations of the three baseline samples.
-
Express the post-injection neurotransmitter concentrations as a percentage of the mean baseline level.
-
Perform statistical analysis (e.g., ANOVA with repeated measures) to determine the significance of the drug effect over time.
-
Conclusion
This document provides a comprehensive guide for conducting microdialysis experiments to investigate the effects of the α2A-adrenergic antagonist this compound on extracellular norepinephrine and dopamine levels. Adherence to this detailed protocol will enable researchers to obtain reliable and reproducible data, contributing to a better understanding of the neurochemical profile of this compound and its potential therapeutic applications.
References
- 1. Alpha-2A adrenergic receptor - Wikipedia [en.wikipedia.org]
- 2. Preclinical characterization of BRL 44408: antidepressant- and analgesic-like activity through selective alpha2A-adrenoceptor antagonism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Brain Microdialysis in Freely Moving Animals | Springer Nature Experiments [experiments.springernature.com]
- 4. researchgate.net [researchgate.net]
- 5. Detection and Quantification of Neurotransmitters in Dialysates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Overview of Microdialysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Alpha-2 adrenergic receptor - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
- 9. Microdialysis in Rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
BRL-44408 as an Antagonist for Clonidine-Induced Effects: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Clonidine, a potent α2-adrenergic receptor agonist, is widely utilized in clinical practice for its antihypertensive, sedative, and analgesic properties.[1][2] These effects are primarily mediated through the activation of α2A-adrenoceptors in the central and peripheral nervous systems.[2][3] BRL-44408 is a highly selective α2A-adrenoceptor antagonist, exhibiting a Ki of 8.5 nM and a KB of 7.9 nM, with over 50-fold selectivity for the α2A subtype.[4] This selectivity makes this compound an invaluable pharmacological tool for elucidating the specific roles of the α2A-adrenoceptor subtype in mediating the physiological and behavioral effects of clonidine and other α2-agonists. These application notes provide detailed protocols for investigating the antagonistic properties of this compound against clonidine-induced effects, including receptor binding, in vivo functional assays, and neurotransmitter release studies.
Data Presentation
Table 1: Receptor Binding Affinities
| Compound | Receptor Subtype | Ki (nM) | KB (nM) | Selectivity |
| This compound | α2A-Adrenoceptor | 8.5 | 7.9 | >50-fold vs. other α2 subtypes |
| Clonidine | α2-Adrenoceptor | - | - | Agonist |
Data compiled from preclinical characterizations of this compound.[4]
Table 2: Antagonism of Clonidine-Induced Hypotension in Anesthetized Rats
| Treatment Group | Clonidine Dose (µg/kg, i.v.) | This compound Pre-treatment (mg/kg, i.v.) | Mean Arterial Pressure (mmHg) Reduction |
| Vehicle Control | - | - | Baseline |
| Clonidine | 10 | - | Significant Decrease |
| Clonidine + this compound | 10 | 1 | Attenuated Decrease |
| Clonidine + this compound | 10 | 3 | Blockade of Decrease |
Illustrative data based on the known antagonistic effects of α2A blockers on clonidine's hypotensive action.
Table 3: Reversal of Clonidine-Induced Sedation in Rats (Locomotor Activity)
| Treatment Group | Clonidine Dose (mg/kg, i.p.) | This compound Post-treatment (mg/kg, i.p.) | Locomotor Activity (% of Baseline) |
| Vehicle Control | - | - | 100% |
| Clonidine | 0.1 | - | Decreased to ~30% |
| Clonidine + this compound | 0.1 | 1 | Reversal to ~80% |
| Clonidine + this compound | 0.1 | 3 | Complete Reversal to ~100% |
Representative data illustrating the reversal of clonidine-induced sedation by this compound.
Table 4: Antagonism of Clonidine-Induced Analgesia in the Hot Plate Test
| Treatment Group | Clonidine Dose (mg/kg, i.p.) | This compound Pre-treatment (mg/kg, i.p.) | Paw Licking Latency (seconds) |
| Vehicle Control | - | - | ~10 sec |
| Clonidine | 0.1 | - | Increased to ~25 sec |
| Clonidine + this compound | 0.1 | 1 | Reduced to ~15 sec |
| Clonidine + this compound | 0.1 | 3 | Baseline Latency (~10 sec) |
Hypothetical data based on the principle of α2A-mediated analgesia and its antagonism.
Experimental Protocols
Protocol 1: α2A-Adrenoceptor Radioligand Binding Assay
Objective: To determine the binding affinity of this compound for the α2A-adrenoceptor and its ability to displace [3H]-clonidine.
Materials:
-
Cell membranes expressing human recombinant α2A-adrenoceptors
-
[3H]-clonidine (specific activity ~50-80 Ci/mmol)
-
This compound
-
Clonidine (unlabeled)
-
Binding buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl2, pH 7.4)
-
Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4)
-
Glass fiber filters (e.g., Whatman GF/B)
-
Scintillation cocktail
-
Scintillation counter
Procedure:
-
Membrane Preparation: Prepare cell membranes expressing the α2A-adrenoceptor according to standard laboratory procedures. Resuspend the final membrane pellet in binding buffer.
-
Assay Setup: In a 96-well plate, add the following in triplicate:
-
Total Binding: 25 µL of binding buffer, 25 µL of [3H]-clonidine (final concentration ~0.5 nM), and 50 µL of membrane suspension.
-
Non-specific Binding: 25 µL of unlabeled clonidine (final concentration 10 µM), 25 µL of [3H]-clonidine, and 50 µL of membrane suspension.
-
Competition Binding: 25 µL of varying concentrations of this compound, 25 µL of [3H]-clonidine, and 50 µL of membrane suspension.
-
-
Incubation: Incubate the plate at room temperature for 60-90 minutes to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. Wash the filters three times with ice-cold wash buffer to remove unbound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.
-
Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Analyze the competition binding data using non-linear regression to determine the Ki value for this compound.
Protocol 2: In Vivo Antagonism of Clonidine-Induced Hypotension in Rats
Objective: To evaluate the ability of this compound to antagonize the hypotensive effects of clonidine in anesthetized rats.
Materials:
-
Male Sprague-Dawley rats (250-300 g)
-
Anesthetic (e.g., urethane or a combination of ketamine/xylazine)
-
Catheters for arterial and venous cannulation
-
Pressure transducer and data acquisition system
-
Clonidine solution
-
This compound solution
-
Saline (vehicle)
Procedure:
-
Animal Preparation: Anesthetize the rats and cannulate the carotid artery for blood pressure measurement and the jugular vein for drug administration.
-
Stabilization: Allow the animal to stabilize for at least 30 minutes until a steady baseline blood pressure is achieved.
-
Experimental Groups:
-
Group 1 (Vehicle Control): Administer saline intravenously.
-
Group 2 (Clonidine): Administer clonidine (e.g., 10 µg/kg, i.v.).
-
Group 3 (Clonidine + this compound): Administer this compound (e.g., 1 or 3 mg/kg, i.v.) 15 minutes prior to the administration of clonidine (10 µg/kg, i.v.).
-
-
Blood Pressure Monitoring: Continuously record mean arterial pressure (MAP) throughout the experiment.
-
Data Analysis: Calculate the change in MAP from baseline for each group. Compare the hypotensive effect of clonidine in the presence and absence of this compound using appropriate statistical analysis (e.g., ANOVA followed by post-hoc tests). A rightward shift in the clonidine dose-response curve in the presence of this compound indicates competitive antagonism.[4]
Protocol 3: In Vivo Microdialysis for Neurotransmitter Release
Objective: To measure the effect of clonidine on neurotransmitter release (e.g., norepinephrine) in a specific brain region and its antagonism by this compound.
Materials:
-
Male Sprague-Dawley rats (250-300 g)
-
Stereotaxic apparatus
-
Microdialysis probes and guide cannulae
-
Perfusion pump
-
Artificial cerebrospinal fluid (aCSF)
-
Clonidine
-
This compound
-
HPLC system with electrochemical detection
-
Fraction collector
Procedure:
-
Surgical Implantation: Anesthetize the rat and stereotaxically implant a guide cannula targeting the brain region of interest (e.g., medial prefrontal cortex or locus coeruleus).
-
Recovery: Allow the animal to recover from surgery for at least 24-48 hours.
-
Microdialysis: On the day of the experiment, insert the microdialysis probe through the guide cannula. Perfuse the probe with aCSF at a constant flow rate (e.g., 1-2 µL/min).
-
Baseline Collection: Collect dialysate samples every 20 minutes for at least 60-80 minutes to establish a stable baseline of neurotransmitter levels.
-
Drug Administration:
-
Administer clonidine (e.g., via reverse dialysis through the probe or systemic injection).
-
In a separate group of animals, pre-treat with this compound before administering clonidine.
-
-
Sample Collection: Continue collecting dialysate samples for at least 2-3 hours after drug administration.
-
Neurotransmitter Analysis: Analyze the concentration of the neurotransmitter of interest in the dialysate samples using HPLC-ED.
-
Data Analysis: Express the neurotransmitter levels as a percentage of the baseline. Compare the effects of clonidine alone with the effects of clonidine in the presence of this compound.
Mandatory Visualizations
Caption: Clonidine activates the α2A-adrenoceptor, leading to inhibition of norepinephrine release.
Caption: Workflow for assessing this compound's antagonism of clonidine-induced hypotension.
References
- 1. pure.psu.edu [pure.psu.edu]
- 2. Alpha-2 Adrenergic Receptor Agonists: A Review of Current Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pharmacological Profiles of Alpha 2 Adrenergic Receptor Agonists Identified Using Genetically Altered Mice and Isobolographic Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Preclinical characterization of BRL 44408: antidepressant- and analgesic-like activity through selective alpha2A-adrenoceptor antagonism - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Utilizing BRL-44408 in the Study of Antipsychotic Side Effects
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antipsychotic medications are cornerstones in the management of various psychiatric disorders, but their clinical utility is often hampered by a wide range of debilitating side effects. These adverse effects, including extrapyramidal symptoms (EPS), metabolic dysregulation, cardiovascular complications, and cognitive impairment, pose significant challenges to patient adherence and overall quality of life. Understanding the neurobiological mechanisms underlying these side effects is paramount for the development of safer and more effective antipsychotic drugs.
BRL-44408 is a potent and selective antagonist of the α2A-adrenergic receptor subtype.[1] The α2-adrenergic receptors, particularly the α2A subtype, are critically involved in regulating the release of several key neurotransmitters, such as norepinephrine, dopamine, and acetylcholine, in brain regions associated with motor control, metabolism, and cognition.[1][2] This selective pharmacological profile makes this compound an invaluable research tool to dissect the contribution of α2A-adrenergic signaling to the adverse effects of antipsychotic agents.
These application notes provide detailed protocols for using this compound to investigate and potentially mitigate common side effects associated with both typical and atypical antipsychotic medications in preclinical rodent models.
Investigating Extrapyramidal Symptoms (EPS)
Extrapyramidal symptoms, such as catalepsy (a state of motor immobility), are particularly prominent with typical antipsychotics like haloperidol, which primarily act as dopamine D2 receptor antagonists. The blockade of D2 receptors in the nigrostriatal pathway is a key initiating event in the development of EPS. The α2A-adrenergic system is known to modulate dopaminergic and cholinergic neurotransmission in the basal ganglia, suggesting its involvement in the pathophysiology of EPS.
Application:
To investigate the role of α2A-adrenergic receptor blockade in modulating antipsychotic-induced catalepsy. This compound can be used to determine if antagonizing α2A receptors can alleviate or exacerbate these motor side effects.
Experimental Protocol: Haloperidol-Induced Catalepsy in Rats
Objective: To assess the effect of this compound on the cataleptic state induced by the typical antipsychotic, haloperidol.
Materials:
-
Male Wistar or Sprague-Dawley rats (200-250g)
-
Haloperidol solution (e.g., 1 mg/mL in saline with a drop of glacial acetic acid, adjusted to pH 5.0 with NaOH)
-
This compound solution (e.g., 1, 3, or 10 mg/mL in saline or distilled water)
-
Vehicle (saline or distilled water)
-
Catalepsy-testing apparatus (e.g., a horizontal bar raised 10 cm from a flat surface)
-
Stopwatch
Procedure:
-
Acclimation: Acclimate rats to the experimental room and handling for at least 3 days prior to the experiment.
-
Drug Administration:
-
Divide animals into treatment groups (n=8-10 per group):
-
Vehicle + Vehicle
-
Vehicle + Haloperidol
-
This compound (low dose) + Haloperidol
-
This compound (medium dose) + Haloperidol
-
This compound (high dose) + Haloperidol
-
-
Administer this compound (e.g., 1, 3, 10 mg/kg, intraperitoneally - i.p.) or vehicle 30 minutes before haloperidol administration.
-
Administer haloperidol (e.g., 1 mg/kg, i.p.) or vehicle.
-
-
Catalepsy Assessment (Bar Test):
-
At 30, 60, 90, and 120 minutes post-haloperidol injection, gently place the rat's forepaws on the horizontal bar.
-
Start the stopwatch and measure the latency (in seconds) for the rat to remove both forepaws from the bar.
-
A cut-off time of 180-300 seconds is typically used. If the rat remains on the bar for the entire duration, record the maximum time.
-
-
Data Analysis:
-
Record the catalepsy scores (latency to paw removal) for each animal at each time point.
-
Analyze the data using a two-way analysis of variance (ANOVA) with repeated measures, followed by an appropriate post-hoc test (e.g., Dunnett's or Tukey's) to compare the this compound treated groups with the Vehicle + Haloperidol group.
-
Data Presentation:
| Treatment Group | Dose (mg/kg) | Mean Catalepsy Score (seconds) at 60 min (± SEM) |
| Vehicle + Vehicle | - | 5.2 ± 1.3 |
| Vehicle + Haloperidol | 1 | 155.8 ± 12.5 |
| This compound + Haloperidol | 1 + 1 | 120.4 ± 10.1 |
| This compound + Haloperidol | 3 + 1 | 85.7 ± 9.8** |
| This compound + Haloperidol | 10 + 1 | 50.1 ± 7.3*** |
| p<0.05, **p<0.01, ***p<0.001 compared to Vehicle + Haloperidol group. (Note: Data are hypothetical for illustrative purposes). |
Signaling Pathway and Experimental Workflow Visualization:
Caption: Workflow for assessing this compound's effect on haloperidol-induced catalepsy and the underlying hypothesized signaling pathway.
Investigating Metabolic Side Effects
Atypical antipsychotics, such as olanzapine and risperidone, are frequently associated with metabolic disturbances, including weight gain, insulin resistance, and dyslipidemia.[3] The α2-adrenergic system has been implicated in the regulation of appetite and energy metabolism, and polymorphisms in the α2A-adrenergic receptor gene have been linked to olanzapine-induced weight gain.[4][5]
Application:
To investigate the potential of this compound to mitigate antipsychotic-induced weight gain and associated metabolic dysregulation. This can help to elucidate the role of α2A-adrenergic receptors in these metabolic side effects.
Experimental Protocol: Olanzapine-Induced Weight Gain and Metabolic Dysregulation in Mice
Objective: To evaluate the effect of this compound on weight gain, food intake, and glucose tolerance in mice treated with olanzapine.
Materials:
-
Female C57BL/6J mice (8-10 weeks old)
-
Olanzapine solution (e.g., formulated in a palatable vehicle like peanut butter or administered via oral gavage)
-
This compound solution (for i.p. injection or oral gavage)
-
Standard chow diet
-
Metabolic cages for monitoring food and water intake
-
Glucometer and glucose strips
-
Insulin assay kit (ELISA)
Procedure:
-
Acclimation and Baseline Measurement:
-
Individually house mice and acclimate them to the experimental conditions for one week.
-
Record baseline body weight, and food and water intake for 3 consecutive days.
-
-
Chronic Drug Administration (4-6 weeks):
-
Divide animals into treatment groups (n=10-12 per group):
-
Vehicle + Vehicle
-
Vehicle + Olanzapine
-
This compound (low dose) + Olanzapine
-
This compound (high dose) + Olanzapine
-
-
Administer olanzapine (e.g., 2-4 mg/kg/day, orally) and this compound (e.g., 3 or 10 mg/kg/day, i.p. or orally) daily.
-
-
Monitoring:
-
Measure body weight and food intake daily or weekly.
-
-
Metabolic Assessments (at the end of the treatment period):
-
Glucose Tolerance Test (GTT):
-
Fast mice for 6 hours.
-
Administer a bolus of glucose (2 g/kg, i.p.).
-
Measure blood glucose levels at 0, 15, 30, 60, 90, and 120 minutes post-injection.
-
-
Insulin and Lipid Profile:
-
Collect terminal blood samples via cardiac puncture under anesthesia.
-
Measure fasting insulin, glucose, triglycerides, and cholesterol levels.
-
-
-
Data Analysis:
-
Analyze body weight changes and cumulative food intake using repeated measures ANOVA.
-
Analyze GTT data using two-way ANOVA with repeated measures.
-
Analyze terminal metabolic parameters using one-way ANOVA followed by a post-hoc test.
-
Data Presentation:
| Treatment Group | Dose (mg/kg/day) | Body Weight Change (%) | Cumulative Food Intake (g) | Glucose AUC (GTT) | Fasting Insulin (ng/mL) |
| Vehicle + Vehicle | - | 5.1 ± 0.8 | 85.2 ± 3.1 | 15000 ± 500 | 0.5 ± 0.1 |
| Vehicle + Olanzapine | 4 | 25.3 ± 2.1 | 120.5 ± 5.4 | 25000 ± 1200 | 1.8 ± 0.3 |
| This compound + Olanzapine | 3 + 4 | 18.7 ± 1.9 | 105.1 ± 4.8 | 20000 ± 900 | 1.2 ± 0.2 |
| This compound + Olanzapine | 10 + 4 | 12.5 ± 1.5 | 92.3 ± 4.2 | 17000 ± 700 | 0.8 ± 0.1 |
| *p<0.05, **p<0.01 compared to Vehicle + Olanzapine group. (Note: Data are hypothetical for illustrative purposes). |
Logical Relationship Diagram:
Caption: Logical framework for investigating the role of α2A-adrenergic receptors in antipsychotic-induced metabolic side effects using this compound.
Investigating Cardiovascular Side Effects
Certain antipsychotics, such as risperidone, can be associated with cardiovascular side effects, including orthostatic hypotension and, in some cases, QT interval prolongation, which can increase the risk of arrhythmias.[6][7][8] Adrenergic receptors play a crucial role in cardiovascular regulation, and α2A-adrenergic receptors are involved in central sympatholytic actions.
Application:
To explore the contribution of α2A-adrenergic receptor blockade to the cardiovascular side effects of antipsychotics. This compound can be used to assess whether modulating α2A-adrenergic signaling can alter cardiovascular parameters in the presence of an antipsychotic.
Experimental Protocol: Cardiovascular Monitoring in Anesthetized Rats
Objective: To measure the acute effects of risperidone, with and without this compound, on blood pressure, heart rate, and electrocardiogram (ECG) parameters in anesthetized rats.
Materials:
-
Male Sprague-Dawley rats (300-350g)
-
Anesthetic (e.g., urethane or isoflurane)
-
Risperidone solution
-
This compound solution
-
Vehicle
-
Surgical instruments for catheterization
-
Pressure transducer and data acquisition system for blood pressure monitoring
-
ECG recording system with needle electrodes
Procedure:
-
Anesthesia and Surgical Preparation:
-
Anesthetize the rat and maintain a stable level of anesthesia throughout the experiment.
-
Implant a catheter into the femoral artery for direct blood pressure measurement.
-
Insert a catheter into the femoral vein for drug administration.
-
Place ECG needle electrodes subcutaneously (e.g., Lead II configuration).
-
-
Stabilization and Baseline Recording:
-
Allow the animal to stabilize for at least 30 minutes after surgery.
-
Record baseline mean arterial pressure (MAP), heart rate (HR), and ECG for 15-30 minutes.
-
-
Drug Administration and Recording:
-
Divide animals into treatment groups (n=6-8 per group):
-
Vehicle + Vehicle
-
Vehicle + Risperidone
-
This compound + Risperidone
-
-
Administer this compound (e.g., 3 mg/kg, intravenous - i.v.) or vehicle.
-
After a 15-minute stabilization period, administer risperidone (e.g., 1 mg/kg, i.v.) or vehicle.
-
Continuously record MAP, HR, and ECG for at least 60 minutes post-risperidone administration.
-
-
Data Analysis:
-
Analyze changes in MAP and HR from baseline at different time points.
-
Measure the QT interval from the ECG recordings and correct for heart rate (QTc) using an appropriate formula (e.g., Bazett's or Fridericia's).
-
Use repeated measures ANOVA to analyze the data over time between the different treatment groups.
-
Data Presentation:
| Treatment Group | Dose (mg/kg, i.v.) | Change in MAP (mmHg) | Change in HR (bpm) | Change in QTc (ms) |
| Vehicle + Vehicle | - | -2 ± 3 | +5 ± 8 | +2 ± 1 |
| Vehicle + Risperidone | 1 | -25 ± 5 | +30 ± 10 | +15 ± 3 |
| This compound + Risperidone | 3 + 1 | -15 ± 4 | +18 ± 7 | +8 ± 2 |
| *p<0.05 compared to Vehicle + Risperidone group. (Note: Data are hypothetical for illustrative purposes). |
Experimental Workflow Diagram:
Caption: Step-by-step workflow for assessing the impact of this compound on antipsychotic-induced cardiovascular changes.
Investigating Cognitive Side Effects
Cognitive impairment is a core feature of schizophrenia, and while some atypical antipsychotics may have modest benefits, cognitive side effects can still be a concern.[9][10] The noradrenergic system, modulated by α2A-adrenergic receptors, plays a significant role in cognitive functions such as attention and working memory.[2] this compound, by increasing norepinephrine and acetylcholine release in the prefrontal cortex, has pro-cognitive potential that could be explored in the context of antipsychotic treatment.[1][2]
Application:
To determine if co-administration of this compound can ameliorate cognitive deficits induced or exacerbated by antipsychotic treatment in a rodent model of cognitive impairment.
Experimental Protocol: Novel Object Recognition (NOR) Test in Rats
Objective: To assess the effect of this compound on recognition memory in rats sub-chronically treated with an antipsychotic.
Materials:
-
Male Wistar rats (250-300g)
-
Antipsychotic drug (e.g., risperidone or haloperidol)
-
This compound solution
-
Vehicle
-
NOR testing arena (e.g., a 40x40x40 cm open field)
-
Two sets of identical objects and one set of novel objects (of similar size and complexity, but different shapes and textures)
-
Video recording and analysis software
Procedure:
-
Sub-chronic Drug Treatment (e.g., 21 days):
-
Administer the antipsychotic (e.g., risperidone 0.25 mg/kg/day, i.p.) or vehicle daily.
-
During the last 7 days of antipsychotic treatment, co-administer this compound (e.g., 3 mg/kg/day, i.p.) or vehicle.
-
-
Habituation (Day 22):
-
Allow each rat to explore the empty testing arena for 10 minutes.
-
-
Training/Sample Phase (Day 23):
-
Place two identical objects in the arena.
-
Allow the rat to explore the objects for 5 minutes.
-
Return the rat to its home cage.
-
-
Test Phase (Day 23, after a retention interval, e.g., 1 hour):
-
Replace one of the familiar objects with a novel object.
-
Place the rat back in the arena and allow it to explore for 5 minutes.
-
Record the time spent exploring the familiar object (Tf) and the novel object (Tn). Exploration is defined as sniffing or touching the object with the nose.
-
-
Data Analysis:
-
Calculate the discrimination index (DI) for each rat: DI = (Tn - Tf) / (Tn + Tf).
-
A DI significantly above zero indicates a preference for the novel object and intact recognition memory.
-
Analyze the DI using one-way ANOVA followed by a post-hoc test to compare treatment groups.
-
Data Presentation:
| Treatment Group | Daily Dose (mg/kg) | Discrimination Index (DI) (± SEM) |
| Vehicle + Vehicle | - | 0.45 ± 0.05 |
| Risperidone + Vehicle | 0.25 | 0.10 ± 0.04 |
| Risperidone + this compound | 0.25 + 3 | 0.35 ± 0.06 |
| p<0.05 compared to Risperidone + Vehicle group. (Note: Data are hypothetical for illustrative purposes). |
Logical Flow Diagram for Cognitive Studies:
Caption: Logical progression for evaluating this compound's potential to counteract antipsychotic-related cognitive deficits.
Conclusion
This compound, as a selective α2A-adrenergic receptor antagonist, represents a powerful tool for elucidating the role of this specific receptor subtype in the manifestation of antipsychotic-induced side effects. The protocols outlined in these application notes provide a framework for researchers to systematically investigate the potential of α2A-adrenergic antagonism to mitigate extrapyramidal, metabolic, cardiovascular, and cognitive adverse effects of antipsychotic drugs. Such research is crucial for the development of novel therapeutic strategies aimed at improving the safety and tolerability of antipsychotic treatments.
References
- 1. Preclinical characterization of BRL 44408: antidepressant- and analgesic-like activity through selective alpha2A-adrenoceptor antagonism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. Metabolic side effects of antipsychotic medication - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Weight gain associated with the alpha2a-adrenergic receptor -1,291 C/G polymorphism and olanzapine treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Weight gain associated with the α2a‐adrenergic receptor −1291 C/G polymorphism and olanzapine treatment | Semantic Scholar [semanticscholar.org]
- 6. Complete Recovery from Cardiac Arrest Caused by Risperidone-induced Hypothermia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Risk of cardiovascular morbidity with risperidone or paliperidone treatment: analysis of 64 randomized, double-blind trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Frontiers | Antipsychotics, Metabolic Adverse Effects, and Cognitive Function in Schizophrenia [frontiersin.org]
- 10. mdpi.com [mdpi.com]
Troubleshooting & Optimization
BRL-44408 Technical Support Center: Solubility and Experimental Guides
Welcome to the technical support center for BRL-44408. This resource is designed for researchers, scientists, and drug development professionals, providing detailed information on the solubility, handling, and experimental use of this compound. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to ensure the success of your experiments.
Frequently Asked Questions (FAQs) and Troubleshooting Guide
This section addresses common issues and questions that may arise when working with this compound.
Q1: What is the recommended solvent for preparing a stock solution of this compound?
A1: For preparing a stock solution, Dimethyl Sulfoxide (DMSO) is recommended. This compound is soluble in DMSO up to 30 mg/mL (90.53 mM).[1] It is also highly soluble in water up to 100 mM.[2][3][4]
Q2: I am having difficulty dissolving this compound in DMSO. What can I do?
A2: If you are encountering issues with dissolving this compound in DMSO, consider the following troubleshooting steps:
-
Use Fresh, Anhydrous DMSO: DMSO is hygroscopic and can absorb moisture from the air. The presence of water can significantly impact the solubility of some compounds. It is recommended to use a fresh, unopened vial or a properly stored aliquot of anhydrous DMSO.[1]
-
Apply Gentle Heat: Warming the solution at 37°C can aid in dissolution.
-
Sonication: Use an ultrasonic bath to agitate the solution. This can help to break down any powder clumps and facilitate dissolution.[1]
Q3: Can I dissolve this compound directly in aqueous solutions like PBS or cell culture media?
A3: Yes, this compound maleate is highly soluble in water and aqueous solutions. It is soluble in water up to 100 mM and in PBS (pH 7.2) up to 10 mg/mL.[2][4] For cell culture experiments, it is common practice to first prepare a concentrated stock solution in DMSO and then dilute it to the final working concentration in the aqueous medium. This minimizes the final concentration of DMSO in your experiment, which is important as high concentrations of DMSO can be toxic to cells.
Q4: My this compound solution appears to have precipitated after being stored. What should I do?
A4: If you observe precipitation in your stock solution after storage, it is recommended to warm the vial to 37°C and sonicate until the precipitate has redissolved. To prevent precipitation, ensure that the stock solution is stored properly at -20°C or -80°C and is tightly sealed to prevent solvent evaporation and moisture absorption. For aqueous working solutions, it is best to prepare them fresh for each experiment.
Q5: How should I store my this compound stock solution?
A5: Stock solutions of this compound in DMSO should be aliquoted into single-use vials to avoid repeated freeze-thaw cycles. These aliquots should be stored at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[1] When stored under these conditions, the compound is expected to be stable.
Quantitative Solubility Data
The following table summarizes the solubility of this compound in various solvents.
| Solvent | Maximum Concentration (mg/mL) | Maximum Concentration (mM) | Reference(s) |
| DMSO | 30 | 90.53 | [1] |
| Water | 33.14 | 100 | |
| PBS (pH 7.2) | 10 | 30.18 | [2] |
Note: The molecular weight of this compound maleate is 331.37 g/mol . Solubility can be affected by factors such as temperature, pH, and the purity of the compound and solvent.
Experimental Protocols
Below are detailed protocols for preparing this compound solutions for common experimental applications.
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
This protocol describes how to prepare a 10 mM stock solution of this compound in DMSO.
Materials:
-
This compound maleate powder
-
Anhydrous DMSO
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Ultrasonic bath (optional)
-
Water bath set to 37°C (optional)
Procedure:
-
Weigh the Compound: Accurately weigh the desired amount of this compound maleate powder. For example, to prepare 1 mL of a 10 mM stock solution, you would need 3.31 mg of this compound maleate (Molecular Weight = 331.37 g/mol ).
-
Add DMSO: Add the calculated volume of anhydrous DMSO to the vial containing the this compound powder.
-
Dissolve the Compound: Vortex the solution for several minutes. If the compound does not fully dissolve, use an ultrasonic bath for 10-15 minutes or warm the solution in a 37°C water bath for a few minutes, followed by vortexing.
-
Visual Inspection: Visually inspect the solution to ensure that all of the powder has dissolved and the solution is clear.
-
Aliquot and Store: Aliquot the stock solution into single-use, sterile vials. Store the aliquots at -20°C for short-term storage or -80°C for long-term storage.
Protocol 2: Preparation of Working Solutions for In Vitro Cell Culture Experiments
This protocol outlines the preparation of a working solution of this compound for use in cell culture experiments by diluting a DMSO stock solution.
Materials:
-
10 mM this compound in DMSO stock solution (from Protocol 1)
-
Pre-warmed sterile cell culture medium or physiological buffer (e.g., PBS)
Procedure:
-
Thaw Stock Solution: Thaw an aliquot of the 10 mM this compound DMSO stock solution at room temperature.
-
Serial Dilution (Recommended): To avoid precipitation, it is best to perform a serial dilution. For example, to achieve a final concentration of 10 µM in 10 mL of media, you can first prepare an intermediate dilution by adding 10 µL of the 10 mM stock to 990 µL of media to get a 100 µM solution. Then, add 1 mL of this 100 µM solution to the remaining 9 mL of media.
-
Direct Dilution (for lower concentrations): For lower final concentrations, a direct dilution may be sufficient. For example, to make a 1 µM working solution, add 1 µL of the 10 mM stock solution to 10 mL of cell culture medium.
-
Mix Thoroughly: Immediately after adding the DMSO stock to the aqueous medium, vortex or invert the tube gently to ensure thorough mixing and prevent precipitation.
-
Final DMSO Concentration: Ensure that the final concentration of DMSO in your cell culture medium is low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.
-
Use Freshly Prepared: It is recommended to prepare the working solution fresh for each experiment.
Protocol 3: Preparation of a Formulation for In Vivo Animal Studies
This protocol provides a general guideline for preparing this compound for in vivo administration. The choice of vehicle may depend on the route of administration and the specific experimental requirements. Normal saline has been used as a vehicle for intravenous administration in rats.
Materials:
-
This compound maleate powder
-
Sterile normal saline (0.9% sodium chloride)
-
Sterile vials
-
Vortex mixer
-
Filter for sterilization (e.g., 0.22 µm syringe filter)
Procedure:
-
Calculate the Required Amount: Determine the total amount of this compound and the volume of the vehicle needed based on the dose, the number of animals, and the injection volume.
-
Dissolve in Vehicle: Weigh the this compound powder and add it to a sterile vial. Add the required volume of sterile normal saline.
-
Ensure Dissolution: Vortex the solution until the this compound is completely dissolved. Gentle warming or sonication can be used if necessary.
-
Sterile Filtration: To ensure sterility, filter the final solution through a 0.22 µm syringe filter into a new sterile vial.
-
Verification: Visually inspect the final solution to ensure it is clear and free of particulates.
-
Administration: The solution is now ready for administration to the animals. It is recommended to prepare the formulation fresh on the day of the experiment.
Visualized Workflows and Signaling Pathways
To further aid in experimental design and execution, the following diagrams illustrate key workflows and the known signaling pathway of this compound.
Caption: Workflow for this compound solution preparation.
Caption: Troubleshooting workflow for dissolution issues.
Caption: Simplified signaling pathway of this compound.
References
BRL-44408 Technical Support Center: Stability and Storage Guidelines
For researchers, scientists, and drug development professionals utilizing BRL-44408, ensuring its stability and proper handling is paramount for reproducible and accurate experimental outcomes. This technical support center provides a comprehensive guide to the stability and storage of this compound, along with troubleshooting advice for common issues encountered during its use.
Frequently Asked Questions (FAQs)
Q1: How should I store the solid this compound maleate powder?
A1: Solid this compound maleate should be stored under desiccating conditions at -20°C.[1][2] When stored correctly, the product can be stable for up to 12 months.[1]
Q2: What is the recommended procedure for preparing a stock solution?
A2: It is recommended to prepare a concentrated stock solution in a suitable solvent like DMSO or water.[3][2][4] For example, this compound maleate is soluble in water up to 100 mM.[3][2] To prepare the solution, it may be necessary to use ultrasonic agitation and warming.[4] It is important to use a hygroscopic solvent like DMSO with care, as absorbed moisture can impact solubility.[4]
Q3: How should I store stock solutions of this compound?
A3: Stock solutions should be aliquoted to avoid repeated freeze-thaw cycles and stored in tightly sealed containers away from moisture.[4] For long-term storage, -80°C is recommended, where the solution can be stable for up to 6 months.[4][5] For shorter-term storage, -20°C is suitable for up to 1 month.[4][5]
Q4: Can I store this compound solutions at room temperature?
A4: It is not recommended to store this compound solutions for long periods at room temperature. While shipping may occur at ambient temperatures, long-term storage at room temperature may lead to degradation. For in-use dilutions during an experiment, it is best to prepare them fresh from a frozen stock solution.
Q5: Is this compound sensitive to light?
Troubleshooting Guide
Issue: My this compound has precipitated out of my aqueous buffer.
-
Possible Cause 1: Exceeded Solubility Limit. The concentration of this compound in your working solution may be too high for the aqueous buffer, especially if the buffer has a different pH or composition than the solvent used for the stock solution.
-
Solution: Try preparing a more dilute working solution. Also, ensure that the final concentration of any organic co-solvent (like DMSO) from your stock solution is kept to a minimum (typically <1%) as it can affect the solubility in the final aqueous medium.
-
-
Possible Cause 2: pH Shift. The pH of your buffer can significantly affect the solubility of this compound, which is a maleate salt.
-
Solution: Check the pH of your buffer. The solubility of this compound may be higher in slightly acidic conditions. If your experimental conditions allow, you could try adjusting the pH of your buffer.
-
-
Possible Cause 3: Temperature Change. Solubility can be temperature-dependent. If you are performing experiments at a lower temperature than when you prepared the solution, precipitation may occur.
-
Solution: If possible, conduct your experiment at a temperature that maintains the solubility of the compound. You can perform a preliminary test to see if your working solution remains clear at the intended experimental temperature.
-
Issue: I am seeing inconsistent results in my experiments.
-
Possible Cause 1: Compound Degradation. Improper storage or handling of this compound can lead to its degradation, resulting in lower effective concentrations and inconsistent activity.
-
Solution: Always follow the recommended storage conditions. Prepare fresh working solutions for each experiment from a properly stored stock solution. Avoid using stock solutions that have undergone multiple freeze-thaw cycles.
-
-
Possible Cause 2: Inaccurate Concentration. This could be due to errors in weighing the solid compound or in making dilutions.
-
Solution: Ensure your balance is properly calibrated. When preparing stock solutions, use precise pipetting techniques. It is also important to use the batch-specific molecular weight provided on the product's certificate of analysis for accurate molar concentration calculations.
-
Data Presentation
Table 1: Recommended Storage Conditions for this compound Maleate
| Form | Storage Temperature | Duration | Key Considerations |
| Solid Powder | -20°C | Up to 12 months | Store under desiccating (dry) conditions. |
| Stock Solution | -80°C | Up to 6 months | Aliquot to avoid freeze-thaw cycles. Seal tightly. |
| Stock Solution | -20°C | Up to 1 month | Aliquot to avoid freeze-thaw cycles. Seal tightly. |
Table 2: Solubility of this compound Maleate
| Solvent | Maximum Concentration |
| Water | 100 mM |
| DMSO | 30 mg/mL (approx. 90.53 mM) |
Experimental Protocols
Protocol for Preparation of a 10 mM Aqueous Stock Solution of this compound Maleate
-
Weighing: Accurately weigh out the required amount of this compound maleate (Molecular Weight: 331.37 g/mol ) in a sterile microcentrifuge tube. For 1 mL of a 10 mM solution, you will need 3.31 mg.
-
Solvent Addition: Add the appropriate volume of sterile, purified water to the tube.
-
Dissolution: Vortex the solution vigorously. If the compound does not fully dissolve, use an ultrasonic bath for 5-10 minutes and gently warm the solution.
-
Sterilization (Optional): If required for your application, filter the solution through a 0.22 µm syringe filter into a new sterile tube.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. Store the aliquots at -80°C for long-term storage or -20°C for short-term storage.
Visualizations
Caption: Troubleshooting workflow for this compound precipitation issues.
Caption: Recommended experimental workflow for handling this compound.
References
Technical Support Center: BRL-44408 and 5-HT1A Receptor Interactions
This technical support center provides guidance for researchers investigating the potential off-target effects of BRL-44408, a selective α2A-adrenoceptor antagonist, on 5-HT1A receptors.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a potent and selective antagonist of the α2A-adrenoceptor, with a reported Ki value of approximately 8.5 nM.[1][2] It functions by blocking presynaptic α2A-autoreceptors, which leads to an increase in the release of norepinephrine and dopamine in brain regions like the medial prefrontal cortex.[1]
Q2: Is there evidence for this compound binding to 5-HT1A receptors?
A2: Yes, some studies have investigated this interaction. One study reported that this compound has a Ki value of 571 nM for the human 5-HT1A receptor.[3] Another study examining rat brain tissue found that this compound could inhibit the binding of 5-HT1A radioligands with Ki values of 199 nM and 338 nM, depending on the radioligand used.[4][5] These findings suggest that this compound does recognize the 5-HT1A receptor, although with significantly lower affinity compared to its primary target, the α2A-adrenoceptor.[4][5]
Q3: How selective is this compound for the α2A-adrenoceptor over the 5-HT1A receptor?
A3: Based on binding affinity data, this compound shows considerable selectivity for the α2A-adrenoceptor. For instance, one report indicates a greater than 67-fold selectivity for the human α2A-adrenoceptor (Ki = 8.5 nM) over the human 5-HT1A receptor (Ki = 571 nM).[3] In vivo studies have also supported this selectivity, showing that this compound antagonizes α2-adrenoceptor agonist effects without affecting responses mediated by a selective 5-HT1A agonist.[3]
Q4: What is the canonical signaling pathway for the 5-HT1A receptor?
A4: The 5-HT1A receptor is a G-protein coupled receptor (GPCR) that primarily couples to inhibitory Gi/o proteins.[6][7] Upon activation, this coupling leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cAMP levels.[7][8] Additionally, the Gβγ subunits released upon activation can open G-protein-coupled inwardly-rectifying potassium (GIRK) channels, leading to neuronal hyperpolarization, and can inhibit voltage-gated calcium channels.[6][8]
Data Summary
The following table summarizes the known binding affinities of this compound for its primary target and the 5-HT1A receptor.
| Compound | Receptor | Species | Ki (nM) | Reference |
| This compound | α2A-Adrenoceptor | Human | 8.5 | [1][2] |
| α2A-Adrenoceptor | Rat | 1.7 | [4][9][10] | |
| α2B-Adrenoceptor | Rat | 144.5 | [4][9][10] | |
| 5-HT1A Receptor | Human | 571 | [3] | |
| 5-HT1A Receptor | Rat | 199 - 338 | [4][5] |
Note: Ki values can vary based on experimental conditions and tissues used.
Troubleshooting Guides
This section addresses issues that may arise when this compound is used in experiments involving 5-HT1A receptors.
Problem: My assay shows unexpected 5-HT1A receptor activity when using this compound.
This could be due to a true off-target effect, contamination, or experimental artifact. Follow this guide to troubleshoot the issue.
Experimental Protocols
To definitively characterize the interaction of this compound with 5-HT1A receptors, the following standard protocols are recommended.
Protocol 1: Radioligand Competition Binding Assay
This assay determines the binding affinity (Ki) of this compound for the 5-HT1A receptor by measuring its ability to displace a known radiolabeled ligand.
Materials:
-
Membrane Preparation: Membranes from cells expressing 5-HT1A receptors (e.g., HEK293-h5-HT1A) or from brain tissue rich in these receptors (e.g., rat hippocampus).
-
Radioligand: [³H]8-OH-DPAT (a 5-HT1A agonist).
-
Test Compound: this compound.
-
Non-specific Control: 10 µM Serotonin or 8-OH-DPAT.
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 0.1 mM EDTA, pH 7.4.[11]
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.[11]
-
Filtration: Glass fiber filters (e.g., GF/C) pre-soaked in 0.3% polyethyleneimine (PEI).
-
Detection: Liquid scintillation counter and scintillation cocktail.
Procedure:
-
Assay Setup: In a 96-well plate, set up triplicate wells for Total Binding, Non-specific Binding, and Competitive Binding.
-
Add Reagents:
-
Total Binding: Add membrane preparation, a fixed concentration of [³H]8-OH-DPAT (near its Kd), and assay buffer.
-
Non-specific Binding: Add membranes, [³H]8-OH-DPAT, and a high concentration of the non-specific control.
-
Competitive Binding: Add membranes, [³H]8-OH-DPAT, and a range of this compound concentrations.
-
-
Incubation: Incubate the plate at 25-30°C for 60-90 minutes to reach equilibrium.[11][12]
-
Filtration: Terminate the reaction by rapid filtration through the glass fiber filters using a cell harvester. Wash filters quickly with ice-cold wash buffer to remove unbound radioligand.[11][12]
-
Counting: Dry the filters, add scintillation cocktail, and measure radioactivity in a liquid scintillation counter.[11]
-
Data Analysis: Calculate the IC50 value (concentration of this compound that inhibits 50% of specific binding). Convert the IC50 to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd).[11]
Protocol 2: [³⁵S]GTPγS Functional Assay
This functional assay measures the ability of this compound to act as an agonist, antagonist, or inverse agonist at the 5-HT1A receptor by quantifying G-protein activation.
Materials:
-
Membrane Preparation: As in Protocol 1.
-
Radioligand: [³⁵S]GTPγS.
-
Agonist Control: 8-OH-DPAT or Serotonin.
-
Test Compound: this compound.
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 100 mM NaCl, 1 mM EDTA, pH 7.4.
-
GDP: 10-30 µM final concentration.
-
Other reagents and equipment: Same as Protocol 1.
Procedure:
-
Assay Setup:
-
To test for Agonism: Incubate membranes with increasing concentrations of this compound.
-
To test for Antagonism: Pre-incubate membranes with increasing concentrations of this compound, then add a fixed concentration (EC₈₀) of a known 5-HT1A agonist (e.g., 8-OH-DPAT).
-
-
Incubation: Add GDP and the test compounds/controls to the membrane preparation and incubate for 15-20 minutes at 30°C.
-
Start Reaction: Initiate the G-protein activation by adding [³⁵S]GTPγS to all wells.
-
Incubation: Incubate the plate for 30-60 minutes at 30°C.
-
Termination & Analysis: Terminate, filter, and count radioactivity as described in the binding assay protocol.
-
Data Analysis:
-
Agonism: Plot [³⁵S]GTPγS binding against this compound concentration to determine EC50 and Emax relative to a full agonist.
-
Antagonism: Plot the agonist response against this compound concentration to determine the IC50, from which an antagonist constant (Kb) can be calculated.
-
References
- 1. Preclinical characterization of BRL 44408: antidepressant- and analgesic-like activity through selective alpha2A-adrenoceptor antagonism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. academic.oup.com [academic.oup.com]
- 4. apexbt.com [apexbt.com]
- 5. The subtype-selective alpha 2-adrenoceptor antagonists BRL 44408 and ARC 239 also recognize 5-HT1A receptors in the rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 5-HT1A Receptor-Regulated Signal Transduction Pathways in Brain - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The 5-HT1A receptor: Signaling to behavior - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. rndsystems.com [rndsystems.com]
- 10. BRL 44408 maleate | CAS:681806-46-2 | Selective α2A-AR antagonist | High Purity | Manufacturer BioCrick [biocrick.com]
- 11. benchchem.com [benchchem.com]
- 12. giffordbioscience.com [giffordbioscience.com]
BRL-44408 Experiments: Technical Support & Troubleshooting Guide
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to troubleshooting unexpected results in experiments involving BRL-44408. The information is presented in a question-and-answer format to directly address common issues.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My experimental results are inconsistent with the expected α2A-adrenoceptor antagonist effects of this compound. What could be the cause?
A1: Unexpected results with this compound can arise from its known off-target activity. This compound has been shown to bind to 5-HT1A serotonin receptors, which can lead to pharmacological effects that are not mediated by α2A-adrenoceptor antagonism.[1] Competition experiments in rat brain cortex have demonstrated that this compound binds to 5-HT1A receptors with nanomolar affinity.[1]
To investigate if the observed effects are due to 5-HT1A receptor interaction, consider the following:
-
Run control experiments: Use a selective 5-HT1A antagonist in parallel with this compound to see if the unexpected effect is blocked.
-
Dose-response analysis: Characterize the dose-response relationship of this compound for both the expected and unexpected effects. If the potencies are significantly different, it may suggest the involvement of different receptors.
-
Consult binding affinity data: Compare your effective concentrations with the known Ki values for this compound at both α2A and 5-HT1A receptors (see Table 1).
Q2: I am observing an increase in dopamine and norepinephrine levels, but no significant change in serotonin. Is this an expected outcome?
A2: Yes, this is the expected neurochemical profile for this compound. As a selective α2A-adrenoceptor antagonist, this compound blocks the presynaptic autoreceptors that normally inhibit the release of norepinephrine and dopamine.[2] This leads to an increase in the extracellular concentrations of these two neurotransmitters.[2] However, this compound does not directly impact serotonin release.[2]
Q3: My in vivo study with this compound is showing unexpected behavioral effects not typically associated with α2A-adrenoceptor antagonism. How can I troubleshoot this?
A3: Beyond the off-target effects at the 5-HT1A receptor, consider the following factors:
-
Pharmacokinetics: Ensure that the dose and route of administration are appropriate for achieving the desired brain concentration of this compound. In rats, this compound has been shown to penetrate the central nervous system.[2]
-
Animal model: The specific strain, age, and health of the animals can influence behavioral responses.
-
Experimental procedure: Ensure that the experimental protocol is being followed consistently and that there are no confounding variables, such as stress or environmental changes, that could be affecting the animals' behavior.
Q4: I am having difficulty replicating the reported antidepressant-like effects of this compound in the forced swim test. What are some common pitfalls?
A4: The forced swim test can be sensitive to procedural variations. Here are some key points to consider:
-
Pre-test: A pre-test session is often necessary to induce a stable baseline of immobility.[2]
-
Water temperature: The water temperature should be carefully controlled, as minor variations can affect the animals' activity levels.
-
Scoring: Ensure that the scoring of immobility is done by a trained observer who is blind to the experimental conditions.
-
Drug administration time: The timing of this compound administration before the test is critical and should be consistent with established protocols.
Data Presentation
Table 1: Binding Affinities (Ki) of this compound
| Receptor | Ki (nM) | Species | Reference |
| α2A-adrenoceptor | 8.5 | Human | [2] |
| 5-HT1A Receptor | 199 - 571 | Rat/Human | [1][3] |
Experimental Protocols
Forced Swim Test (Rat)
This protocol is adapted from standard procedures used to assess antidepressant-like activity.
-
Apparatus: A transparent glass cylinder (40 cm high, 20 cm in diameter) filled with water (23-25°C) to a depth of 30 cm.
-
Pre-test Session (Day 1): Place each rat in the cylinder for a 15-minute swim session. After the session, remove the rat, dry it with a towel, and return it to its home cage.
-
Test Session (Day 2): 24 hours after the pre-test, administer this compound or vehicle to the rats. At the appropriate time after drug administration (e.g., 30-60 minutes), place the rats individually back into the swim cylinder for a 5-minute test session.
-
Scoring: Record the duration of immobility during the 5-minute test session. Immobility is defined as the absence of all movement except for small motions necessary to keep the head above water.
Schedule-Induced Polydipsia (Rat)
This protocol is used to model compulsive-like behavior.
-
Apparatus: A standard operant chamber equipped with a food pellet dispenser and a water bottle connected to a lickometer.
-
Food Deprivation: Rats are typically food-deprived to 85-90% of their free-feeding body weight.
-
Acclimation: Acclimate the rats to the operant chamber for several days.
-
Training: Place the rats in the chamber for daily sessions. A food pellet is delivered on a fixed-time (FT) schedule (e.g., every 60 seconds) for a set duration (e.g., 60 minutes). Water is freely available.
-
Data Collection: Record the number of licks and the volume of water consumed during each session. Polydipsia is typically defined as a significant increase in water intake compared to baseline levels.
-
Drug Testing: Once a stable polydipsia baseline is established, administer this compound or vehicle before the test session and measure the effect on water consumption.
Radioligand Binding Assay (α2A-adrenoceptor)
This protocol is a general guideline for determining the binding affinity of this compound to the α2A-adrenoceptor.
-
Materials: Cell membranes expressing the human α2A-adrenoceptor, a suitable radioligand (e.g., [3H]RX821002), this compound, and assay buffer.
-
Incubation: In a 96-well plate, combine the cell membranes, radioligand (at a concentration near its Kd), and varying concentrations of this compound.
-
Equilibrium: Incubate the plate at room temperature for a sufficient time to allow the binding to reach equilibrium (e.g., 60-90 minutes).
-
Filtration: Rapidly filter the contents of each well through a glass fiber filter mat to separate the bound and free radioligand.
-
Washing: Wash the filters with ice-cold buffer to remove any unbound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials with scintillation fluid and count the radioactivity using a scintillation counter.
-
Data Analysis: Determine the concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50). Convert the IC50 value to a Ki value using the Cheng-Prusoff equation.
Visualizations
Caption: Signaling pathways of this compound.
Caption: General experimental workflow for this compound studies.
Caption: Troubleshooting logic for unexpected this compound results.
References
optimizing BRL-44408 dosage to minimize side effects
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and drug development professionals working with BRL-44408. The information provided is intended to help optimize experimental design and minimize potential side effects.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a potent and selective antagonist of the alpha-2A adrenergic receptor (α2A-adrenoceptor), with a Ki value of approximately 8.5 nM.[1] By blocking this receptor, it inhibits the negative feedback mechanism that normally suppresses the release of norepinephrine and dopamine.[2] This leads to increased extracellular concentrations of these neurotransmitters in regions like the medial prefrontal cortex.[2][3]
Q2: What are the potential therapeutic applications of this compound?
A2: Preclinical studies suggest that this compound has potential therapeutic applications in several areas, including:
-
Depression: It has demonstrated antidepressant-like effects in animal models such as the forced swim test.[2][4]
-
Pain: It has shown analgesic activity in models of visceral pain.[2][4]
-
Sepsis: It may have a role in mitigating the inflammatory response in sepsis.
-
Extrapyramidal Side Effects: It has been suggested as a potential treatment for extrapyramidal side effects induced by some antipsychotic medications.[5]
Q3: What is the known side effect profile of this compound?
Q4: Are there any known off-target effects of this compound?
A4: Yes, studies have shown that this compound can also bind to 5-HT1A receptors with a Ki value in the nanomolar range, which is relatively close to its affinity for α2A-adrenoceptors.[7][8] This off-target activity should be considered when interpreting experimental results, as activation of 5-HT1A receptors can have its own physiological effects.
Troubleshooting Guide: Minimizing Side Effects
Issue 1: Observing unexpected behavioral changes in animal models (e.g., agitation, sedation).
-
Possible Cause: The observed effects could be due to the primary mechanism of action (increased norepinephrine and dopamine), off-target effects (5-HT1A receptor interaction), or the dose being too high.
-
Troubleshooting Steps:
-
Review Dosage: Compare your current dosage to those reported in the literature for similar applications (see Table 1). Consider performing a dose-response study to identify the minimal effective dose for your desired outcome.
-
Consider Off-Target Effects: The anxiolytic or anxiogenic effects of 5-HT1A receptor modulation could contribute to behavioral changes. Co-administration with a selective 5-HT1A antagonist could help dissect these effects, though this will complicate the experimental design.
-
Control for Hyperactivity: Increased locomotor activity can be a confounding factor in some behavioral paradigms. Ensure your experimental design can distinguish between specific therapeutic effects and general hyperactivity.
-
Issue 2: Cardiovascular changes (e.g., changes in blood pressure or heart rate).
-
Possible Cause: Alpha-2 adrenoceptors are involved in cardiovascular regulation. While this compound is an antagonist, which would be expected to increase sympathetic outflow and potentially blood pressure, the precise effects can be complex and dose-dependent.
-
Troubleshooting Steps:
-
Monitor Vital Signs: If your experimental protocol allows, monitor blood pressure and heart rate in a subset of animals to characterize the cardiovascular effects of this compound at your chosen dose.
-
Dose Adjustment: A lower dose may be sufficient to achieve the desired central nervous system effects without causing significant peripheral cardiovascular side effects.
-
Acclimatization: Ensure animals are properly acclimatized to handling and experimental procedures to minimize stress-induced cardiovascular changes.
-
Issue 3: Lack of efficacy at previously reported doses.
-
Possible Cause: Differences in animal strain, age, sex, or experimental conditions can influence drug response. The formulation and administration route can also affect bioavailability.
-
Troubleshooting Steps:
-
Verify Compound Integrity: Ensure the this compound you are using is of high purity and has been stored correctly to prevent degradation.
-
Check Administration Protocol: Review your administration protocol against those detailed in the literature (see Section on Experimental Protocols). Ensure accurate dosing and appropriate vehicle use.
-
Pharmacokinetic Considerations: Be aware of the pharmacokinetic profile of this compound (see Table 2). The timing of your experimental endpoint relative to drug administration is critical.
-
Dose-Response Curve: Generate a dose-response curve in your specific animal model and experimental paradigm to determine the optimal effective dose.
-
Data Presentation
Table 1: Summary of Effective Doses of this compound in Preclinical Studies
| Application | Animal Model | Route of Administration | Effective Dose Range | Reference |
| Antidepressant-like effects | Rat (Forced Swim Test) | Intraperitoneal (i.p.) | 3 - 30 mg/kg | [4] |
| Analgesic activity | Mouse (Visceral Pain) | Intraperitoneal (i.p.) | 10 - 30 mg/kg | [4] |
| Neurotransmitter Release | Rat (Microdialysis) | Subcutaneous (s.c.) | 10 mg/kg | [3] |
Table 2: Pharmacokinetic Parameters of this compound in Rats
| Parameter | Value | Unit | Reference |
| Dose | 10 | mg/kg (s.c.) | [4] |
| Peak Plasma Concentration (Cmax) | 1124 | ng/mL | [2] |
| Peak Brain Concentration (Cmax) | 586 | ng/g | [2] |
Experimental Protocols
Protocol 1: Administration of this compound for Behavioral Studies in Rodents
-
Compound Preparation:
-
Dissolve this compound maleate in a suitable vehicle, such as sterile saline or distilled water. This compound maleate is soluble to 100 mM in water.
-
Prepare fresh solutions on the day of the experiment.
-
The final injection volume should be appropriate for the size of the animal (e.g., 5-10 mL/kg for intraperitoneal injection in rats).
-
-
Animal Handling:
-
Acclimatize animals to the housing facility for at least one week before the experiment.
-
Handle animals for several days prior to the experiment to reduce stress.
-
-
Administration:
-
For intraperitoneal (i.p.) injection, gently restrain the animal and inject into the lower abdominal quadrant, avoiding the midline to prevent damage to internal organs.
-
For subcutaneous (s.c.) injection, lift the skin between the shoulder blades to form a tent and insert the needle at the base.
-
Administer the drug at the appropriate time before the behavioral test, as determined by the pharmacokinetic profile and previous studies (e.g., 20-60 minutes pre-test for i.p. administration).[4]
-
-
Controls:
-
Include a vehicle control group that receives the same volume of the vehicle without the drug.
-
Consider a positive control group with a compound known to produce the expected effect in your behavioral paradigm.
-
Mandatory Visualizations
Caption: Signaling pathway of this compound action.
Caption: Experimental workflow for this compound dosage optimization.
Caption: Troubleshooting logic for unexpected behavioral effects.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Preclinical characterization of BRL 44408: antidepressant- and analgesic-like activity through selective alpha2A-adrenoceptor antagonism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. researchgate.net [researchgate.net]
- 5. This compound - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. The subtype-selective alpha 2-adrenoceptor antagonists BRL 44408 and ARC 239 also recognize 5-HT1A receptors in the rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. apexbt.com [apexbt.com]
BRL-44408 and Locomotor Activity: A Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the impact of BRL-44408 on locomotor activity in behavioral assays.
Frequently Asked Questions (FAQs)
Q1: What is the expected effect of this compound on general locomotor activity?
A1: Preclinical studies have consistently shown that this compound, when administered at doses effective for its antidepressant- and analgesic-like effects, does not produce deficits in overall motor coordination or alter general locomotor activity.[1][2][3] In standard behavioral assays such as the open field test, animals treated with this compound typically show no significant difference in distance traveled or movement time compared to vehicle-treated control groups.[4]
Q2: I am observing a significant change in locomotor activity after administering this compound. What are the potential causes?
A2: While this compound is not expected to alter locomotor activity, observing a change could be due to several factors:
-
High Doses: Unusually high doses of this compound may lead to off-target effects. It is crucial to ensure the dose is within the established therapeutic range for preclinical studies.
-
Off-Target Receptor Interaction: Although this compound is a selective alpha-2A adrenoceptor antagonist, it has been noted to recognize 5-HT1A receptors, which could potentially influence behavior at certain concentrations.[5]
-
Experimental Confounds: Ensure that the behavioral testing environment is free from unexpected stressors or stimuli that could interact with the drug's effects. Factors such as lighting, noise, and handling can influence locomotor activity.
-
Vehicle Effects: The vehicle used to dissolve this compound should be tested alone to ensure it does not have any independent effects on locomotor activity.
-
Animal Strain and Species: The behavioral effects of a compound can sometimes vary between different rodent strains or species. The primary research on this compound and locomotor activity has been conducted in rats.
Q3: How does this compound work, and why is it not expected to impact locomotor activity?
A3: this compound is a potent and selective antagonist of the alpha-2A adrenergic receptor.[1] These receptors are primarily located presynaptically on noradrenergic neurons and act as autoreceptors to inhibit the release of norepinephrine. By blocking these receptors, this compound increases the release of norepinephrine and dopamine in brain regions like the medial prefrontal cortex.[1] This mechanism is linked to its antidepressant and analgesic properties. The lack of effect on locomotor activity suggests that this specific modulation of norepinephrine and dopamine does not significantly impact the neural circuits controlling general motor output at therapeutic doses.
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Action |
| Hyperactivity or Hypoactivity | Dose of this compound is too high, leading to off-target effects. | Perform a dose-response study to identify the optimal dose that does not independently affect locomotion. |
| The vehicle solution is affecting animal behavior. | Administer the vehicle alone to a control group to rule out any effects. | |
| Environmental factors in the testing arena are causing stress or anxiety. | Ensure consistent and appropriate lighting, temperature, and noise levels in the testing room. Acclimate animals to the room before testing. | |
| Inconsistent results between animals | Improper handling or injection technique is causing stress. | Standardize handling and injection procedures. Allow for a sufficient recovery period between injection and testing. |
| Variability in the age, weight, or strain of the animals. | Use a homogenous group of animals for the experiment. | |
| No effect of a positive control | The behavioral assay is not sensitive enough to detect changes in locomotor activity. | Validate the assay with a known stimulant (e.g., amphetamine) and a known sedative to ensure the protocol can detect both increases and decreases in activity. |
Quantitative Data Summary
The following table summarizes the findings from a key study on the effect of this compound on locomotor activity in an open field test.
| Treatment Group | Dose (mg/kg, s.c.) | Mean Distance Traveled (cm) | Statistical Significance (vs. Vehicle) |
| Vehicle | - | ~2500 | - |
| This compound | 3 | ~2600 | Not Significant |
| This compound | 10 | ~2700 | Not Significant |
| This compound | 30 | ~2400 | Not Significant |
Data are approximate values derived from graphical representations in published literature for illustrative purposes.
Experimental Protocols
Open Field Test for Locomotor Activity
The open field test is a common method to assess general locomotor activity and anxiety-like behavior.
Apparatus:
-
A square arena (e.g., 40 x 40 x 30 cm) made of a non-porous material.
-
A video camera mounted above the arena to record the session.
-
Automated tracking software (e.g., Ethovision) to analyze the animal's movement.
Procedure:
-
Acclimation: Allow the animals to acclimate to the testing room for at least 60 minutes before the start of the experiment. The room should be dimly lit and quiet.
-
Drug Administration: Administer this compound or vehicle via the desired route (e.g., subcutaneous injection). The time between administration and testing should be consistent, typically 30-60 minutes.[4]
-
Test Initiation: Gently place the animal in the center of the open field arena.
-
Recording: Record the animal's activity for a set duration, typically 5 to 20 minutes.[4][6]
-
Data Analysis: The tracking software will analyze the recording to provide data on total distance traveled, time spent moving, velocity, and entries into different zones of the arena (center vs. periphery).
-
Cleaning: Thoroughly clean the arena with a mild detergent or alcohol solution between each animal to remove any olfactory cues.
Visualizations
Signaling Pathway of this compound
References
- 1. Preclinical characterization of BRL 44408: antidepressant- and analgesic-like activity through selective alpha2A-adrenoceptor antagonism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. academic.oup.com [academic.oup.com]
- 4. researchgate.net [researchgate.net]
- 5. The subtype-selective alpha 2-adrenoceptor antagonists BRL 44408 and ARC 239 also recognize 5-HT1A receptors in the rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. MPD: JaxCC1: project protocol [phenome.jax.org]
Technical Support Center: Managing BRL-44408-Induced Changes in Blood Pressure
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on managing and interpreting changes in blood pressure induced by the selective α2A-adrenoceptor antagonist, BRL-44408.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is a potent and selective antagonist of the α2A-adrenergic receptor (α2A-AR).[1] Adrenergic receptors are a class of G protein-coupled receptors that are targets for catecholamines like norepinephrine and epinephrine.[2] The α2A-AR subtype is crucial in regulating neurotransmitter release from adrenergic neurons and plays a significant role in the central nervous system.[1]
Q2: What is the expected effect of this compound on blood pressure?
The effect of this compound on blood pressure is complex and may not be straightforwardly intuitive. Centrally located α2A-adrenoceptors are known to decrease sympathetic outflow, which leads to a reduction in blood pressure.[3][4] Therefore, antagonizing these central receptors with this compound would be expected to increase sympathetic outflow and, consequently, raise blood pressure.
However, experimental evidence in rats has shown that the selective blockade of α2A/D-adrenoceptors can lead to hypotension (a decrease in blood pressure).[5] In contrast, the selective blockade of α2C-adrenoceptors has been observed to increase blood pressure.[5] This suggests that the net effect of a selective α2A-AR antagonist like this compound on systemic blood pressure can be variable and depends on the interplay between central and peripheral receptor populations and potential off-target effects at other α2-adrenoceptor subtypes or even other receptors like 5-HT1A at higher concentrations.[6] Therefore, it is crucial to empirically determine the dose-dependent effects of this compound on blood pressure in your specific experimental model.
Q3: Why might I observe hypotension after administering this compound?
Observing hypotension after administering a selective α2A-adrenoceptor antagonist like this compound is plausible based on in vivo studies with similar compounds.[5] The precise mechanisms for this are still under investigation but may involve:
-
Peripheral α2A-adrenoceptors: Antagonism of α2A-adrenoceptors on vascular smooth muscle could lead to vasodilation and a decrease in peripheral resistance.
-
Complex central regulation: The central regulation of blood pressure is intricate, and blocking one specific receptor subtype may lead to compensatory mechanisms that result in a net hypotensive effect.
-
Off-target effects: Although this compound is selective for the α2A subtype, at higher concentrations, its effects on other receptors could contribute to the overall cardiovascular response.[6]
Q4: What are the recommended methods for measuring this compound-induced blood pressure changes in rodents?
The two most common methods for measuring blood pressure in rodents are radiotelemetry and the tail-cuff method.
-
Radiotelemetry: This is considered the "gold standard" as it allows for continuous, direct measurement of blood pressure in conscious, unrestrained animals, minimizing stress-induced artifacts.[7]
-
Tail-cuff method: This is a non-invasive technique that can be used for repeated measurements. However, it is prone to variability due to animal stress from handling and restraint.[7]
The choice of method should be guided by the specific research question and experimental design. For detailed, continuous data on the pharmacodynamics of this compound, radiotelemetry is preferred. The tail-cuff method can be suitable for screening studies or when larger groups of animals are involved, provided that proper acclimatization and handling procedures are followed.[7]
Data Presentation
Due to the limited availability of specific quantitative data on this compound's direct dose-response effect on blood pressure in the public domain, the following table summarizes the observed qualitative effects of selective α2-adrenoceptor subtype blockade in rats. This information is critical for forming hypotheses and interpreting results from your own experiments with this compound.
| Adrenoceptor Subtype Blocked | Effect on Mean Arterial Pressure (MAP) | Effect on Heart Rate (HR) | Reference |
| α2A/D | Hypotension (decrease) | Initial deceleration, followed by acceleration | [5] |
| α2B | Hypotension (decrease) | Negative chronotropic (decrease) | [5] |
| α2C | Hypertension (increase) | Positive chronotropic (increase) | [5] |
Note: This table provides a general overview based on available literature. The precise effects of this compound may vary depending on the experimental model, dose, and route of administration.
Signaling Pathways and Experimental Workflows
Caption: this compound's antagonism of central α2A-adrenoceptors is expected to increase sympathetic outflow, leading to increased blood pressure.
Caption: A typical experimental workflow for assessing the cardiovascular effects of this compound in rodents using radiotelemetry.
Troubleshooting Guides
Radiotelemetry Troubleshooting
| Issue | Possible Cause(s) | Recommended Solution(s) |
| No Signal or Intermittent Signal | - Telemeter battery depleted- Animal is out of range of the receiver- Internal hardware failure of the telemeter | - Check the telemeter's battery life before implantation.- Ensure the animal's cage is positioned correctly over the receiver.- If the issue persists, the telemeter may need to be replaced. |
| Signal Artifacts (e.g., pressure spikes) | - Animal movement or grooming- Catheter whip or movement | - Exclude periods of high activity from analysis if necessary.- Ensure the catheter is securely placed and of the appropriate length during surgery. |
| Unexpected Hypotension | - As discussed in the FAQs, selective α2A-AR antagonism can lead to hypotension.[5]- Anesthetic effects (if not fully recovered)- Hemorrhage or surgical complications | - Carefully review your data and consider the complex pharmacology of α2A-adrenoceptors.- Ensure adequate post-operative recovery time before starting the experiment.- At the end of the study, perform a necropsy to check for any internal bleeding or catheter-related issues. |
| Drifting Baseline Pressure | - Fluid leakage at the catheter-vessel interface- Clot formation at the catheter tip | - Ensure a secure seal at the cannulation site during surgery.- Proper catheter flushing and locking procedures are crucial. |
Tail-Cuff Troubleshooting
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Inconsistent or Variable Readings | - Animal stress and movement- Improper cuff size or placement- Incorrect tail temperature | - Acclimatize animals to the restraint and procedure for several days before data collection.- Ensure the cuff is the correct size for the animal's tail and placed snugly but not too tight.- Maintain a consistent and appropriate tail temperature using a warming platform. |
| Difficulty Detecting a Signal | - Low blood flow to the tail (vasoconstriction)- Animal is too small or has a very faint pulse | - Ensure the animal is adequately warmed to promote vasodilation in the tail artery.- For very small animals, telemetry may be a more suitable method. |
| Systolic Pressure Seems Unusually High | - Stress-induced hypertension | - Handle animals gently and consistently.- Ensure a quiet and calm environment for measurements.[7] |
| Readings Consistently Lower Than Expected | - Cuff is too loose- System calibration issue | - Check the fit of the cuff.- Calibrate the system according to the manufacturer's instructions. |
Experimental Protocols
Protocol 1: Continuous Blood Pressure Monitoring via Radiotelemetry
Objective: To continuously measure the effect of this compound on blood pressure and heart rate in conscious, unrestrained rodents.
Methodology:
-
Animal Preparation:
-
Acclimatize animals to the housing facility for at least one week prior to surgery.
-
Surgically implant a radiotelemetry transmitter with a pressure-sensing catheter into the abdominal aorta or carotid artery under sterile conditions and appropriate anesthesia.
-
Provide post-operative analgesia and allow for a recovery period of at least 7-14 days.
-
-
Baseline Data Collection:
-
Record baseline blood pressure and heart rate data for at least 24-48 hours before drug administration to establish a stable diurnal rhythm.
-
-
Drug Administration:
-
Prepare this compound in a suitable vehicle. The vehicle should be tested alone in a control group.
-
Administer this compound or vehicle via the desired route (e.g., intraperitoneal, subcutaneous, oral gavage).
-
-
Post-Dose Data Collection:
-
Continuously record blood pressure and heart rate for a predetermined period following administration to capture the onset, peak, and duration of the cardiovascular effects.
-
-
Data Analysis:
-
Analyze the data in appropriate time bins (e.g., 5-minute averages).
-
Calculate mean arterial pressure (MAP), systolic and diastolic blood pressure, and heart rate.
-
Compare the changes from baseline between the this compound and vehicle-treated groups using appropriate statistical methods.
-
Protocol 2: Non-Invasive Blood Pressure Measurement via Tail-Cuff Method
Objective: To assess the effect of this compound on systolic blood pressure in restrained rodents.
Methodology:
-
Animal Acclimatization and Training:
-
For at least 3-5 consecutive days prior to the experiment, place the animals in the restrainers and on the warming platform for the same duration as the planned measurement period. This helps to minimize restraint- and handling-induced stress.[7]
-
-
Baseline Measurement:
-
On the day of the experiment, place the animals in the restrainers on the warming platform and allow them to acclimate for 10-15 minutes.
-
Measure and record the baseline systolic blood pressure. It is recommended to take multiple readings (e.g., 10-20 cycles) and average them.
-
-
Drug Administration:
-
Administer this compound or vehicle.
-
-
Post-Dose Measurement:
-
At predetermined time points after administration, repeat the blood pressure measurement procedure as described in the baseline step.
-
-
Data Analysis:
-
Calculate the average systolic blood pressure for each animal at each time point.
-
Compare the changes from baseline between the this compound and vehicle-treated groups.
-
References
- 1. The effect of alpha 2-adrenoceptor antagonists in isolated globally ischemic rat hearts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. RX 821002 hydrochloride | Adrenergic α2 Receptors | Tocris Bioscience [tocris.com]
- 3. ahajournals.org [ahajournals.org]
- 4. Arterial Pressure Monitoring in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Effect of selective blockade of α₂-adrenoceptor subtypes on cardiovascular system in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Tail-cuff versus radiotelemetry to measure blood pressure in mice and rats - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
avoiding BRL-44408 degradation in experimental solutions
Welcome to the technical support center for BRL-44408. This resource is designed to provide researchers, scientists, and drug development professionals with comprehensive guidance on the proper handling, storage, and use of this compound to minimize degradation and ensure experimental success.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a selective antagonist of the α2A-adrenergic receptor, with a Ki value of approximately 1.7 to 8.5 nM for the α2A subtype and significantly lower affinity for the α2B subtype.[1][2][3] Its primary mechanism of action is to block the α2A-adrenoceptors, which are G-protein coupled receptors involved in regulating neurotransmitter release.[3] By antagonizing these receptors, this compound can increase the release of norepinephrine and dopamine in the central nervous system.[4][5]
Q2: What are the recommended storage conditions for this compound powder and stock solutions?
To ensure the stability of this compound, it is crucial to adhere to the following storage guidelines:
-
Powder: The solid form of this compound maleate should be stored under desiccating conditions at -20°C for up to 12 months.[6]
-
Stock Solutions: Prepared stock solutions should be aliquoted to avoid repeated freeze-thaw cycles.[7] For long-term storage, aliquots should be kept at -80°C for up to 6 months. For shorter-term storage, -20°C is suitable for up to 1 month.[7]
Q3: In which solvents is this compound soluble?
This compound maleate is soluble in water up to 100 mM.[1][2][6] It is also soluble in DMSO at a concentration of 30 mg/mL (90.53 mM), though this may require ultrasonic and warming.[8]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Inconsistent or unexpected experimental results | Degradation of this compound in the experimental solution. | - Prepare fresh stock solutions of this compound. - Ensure proper storage of stock solutions at -80°C for long-term or -20°C for short-term use.[7] - Avoid repeated freeze-thaw cycles by preparing single-use aliquots.[7] - Verify the pH of your experimental buffer, as extreme pH can affect the stability of many small molecules. |
| Off-target effects. | This compound has been shown to have some affinity for 5-HT1A receptors.[3][9] Consider if this interaction could be influencing your results and use appropriate controls. | |
| Precipitation of this compound in aqueous solution | Exceeding the solubility limit. | Do not exceed a concentration of 100 mM in water.[1][2][6] If a higher concentration is needed, consider using DMSO, but be mindful of its potential effects on your experimental system.[8] |
| Improper dissolution. | Ensure the compound is fully dissolved. For DMSO, gentle warming and sonication may be necessary.[8] |
Data Summary
Table 1: Solubility of this compound Maleate
| Solvent | Maximum Concentration | Reference |
| Water | 100 mM | [1][2][6] |
| DMSO | 30 mg/mL (90.53 mM) | [8] |
Table 2: Recommended Storage Conditions for this compound
| Form | Storage Temperature | Duration | Conditions | Reference |
| Powder | -20°C | Up to 12 months | Desiccate | [6] |
| Stock Solution | -80°C | Up to 6 months | Sealed, away from moisture | [7] |
| Stock Solution | -20°C | Up to 1 month | Sealed, away from moisture | [7] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Aqueous Stock Solution of this compound Maleate
-
Materials:
-
Procedure:
-
Allow the vial of this compound maleate powder to equilibrate to room temperature before opening to prevent condensation.
-
Weigh out the desired amount of this compound maleate using a calibrated analytical balance. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 3.31 mg.
-
Add the appropriate volume of sterile water to the powder.
-
Vortex briefly until the powder is completely dissolved.
-
Aliquot the solution into single-use volumes in sterile microcentrifuge tubes.
-
Store the aliquots at -20°C for up to one month or at -80°C for up to six months.[7]
-
Visualizations
Caption: this compound signaling pathway.
References
- 1. rndsystems.com [rndsystems.com]
- 2. BRL 44408 maleate | Adrenergic α2 Receptors | Tocris Bioscience [tocris.com]
- 3. apexbt.com [apexbt.com]
- 4. Preclinical characterization of BRL 44408: antidepressant- and analgesic-like activity through selective alpha2A-adrenoceptor antagonism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. BRL 44408 maleate, alpha2A adrenoceptor antagonist (CAS 681806-46-2) | Abcam [abcam.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. The subtype-selective alpha 2-adrenoceptor antagonists BRL 44408 and ARC 239 also recognize 5-HT1A receptors in the rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating the Nuances of BRL-44408: A Technical Support Resource for Researchers
For Immediate Release
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for interpreting conflicting data and troubleshooting experiments involving the selective α2A-adrenergic receptor antagonist, BRL-44408. Inconsistencies in published binding affinities and potential for off-target effects can present significant challenges in experimental design and data interpretation. This guide offers detailed troubleshooting protocols, frequently asked questions (FAQs), and clear data presentations to facilitate more robust and reliable research.
Understanding the Conflicting Data: this compound Binding Affinities
A primary challenge when working with this compound is the variability in its reported binding affinity (Ki) for the α2A-adrenergic receptor and its selectivity over the α2B subtype. This discrepancy can be attributed to varying experimental conditions across different studies.
| Target Receptor | Reported Kᵢ (nM) | Reported Kᵢ (nM) | Reported Kᵢ (nM) |
| α2A-Adrenergic | 1.7[1][2][3] | 5.68[4] | 8.5[5][6] |
| α2B-Adrenergic | 144.5[1][2][3] | 651[4] | >50-fold selectivity vs α2A[5] |
| 5-HT1A | ~199-338[2] | Nanomolar range[1] | - |
Experimental Protocols: A Guide to Reproducible Results
To address the issue of data variability, this section provides detailed methodologies for key experiments. Adhering to standardized protocols is crucial for generating comparable and reliable data.
Protocol 1: Competitive Radioligand Binding Assay for α2A-Adrenergic Receptor
This protocol outlines a standard procedure for determining the binding affinity of this compound for the α2A-adrenergic receptor in a competitive binding assay using membranes from cells expressing the receptor.
Materials:
-
Membrane Preparation: Membranes from Chinese Hamster Ovary (CHO) cells stably expressing the human α2A-adrenergic receptor.
-
Radioligand: [³H]-Rauwolscine or [³H]-RX821002 (a common antagonist radioligand for α2 receptors).
-
Competitor: this compound.
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
Scintillation Cocktail.
-
Glass Fiber Filters (e.g., Whatman GF/B).
-
Filtration Apparatus.
-
Scintillation Counter.
Procedure:
-
Membrane Preparation: Thaw the cell membranes on ice. Homogenize the membranes in assay buffer and determine the protein concentration (e.g., using a Bradford assay). Dilute the membranes to the desired concentration in assay buffer.
-
Assay Setup: In a 96-well plate, add the following in triplicate:
-
Total Binding: 25 µL of radioligand, 25 µL of assay buffer, and 50 µL of membrane preparation.
-
Non-specific Binding: 25 µL of radioligand, 25 µL of a high concentration of a non-labeled competitor (e.g., 10 µM phentolamine), and 50 µL of membrane preparation.
-
Competition Binding: 25 µL of radioligand, 25 µL of varying concentrations of this compound, and 50 µL of membrane preparation.
-
-
Incubation: Incubate the plate at room temperature (25°C) for 60-90 minutes to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through the glass fiber filters using a cell harvester. Wash the filters three times with 3 mL of ice-cold wash buffer to remove unbound radioligand.
-
Counting: Place the filters in scintillation vials, add 4-5 mL of scintillation cocktail, and count the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the specific binding as a function of the log concentration of this compound. Determine the IC50 value from the resulting sigmoidal curve and calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Protocol 2: Functional cAMP Assay for this compound Antagonism
This protocol measures the ability of this compound to antagonize the agonist-induced inhibition of cyclic AMP (cAMP) production, a key functional readout for α2A-adrenergic receptor activation.
Materials:
-
Cells: CHO cells stably expressing the human α2A-adrenergic receptor.
-
Agonist: UK 14,304 or another suitable α2-adrenergic agonist.
-
Antagonist: this compound.
-
Stimulation Buffer: Hank's Balanced Salt Solution (HBSS) with 5 mM HEPES, 0.5 mM IBMX (a phosphodiesterase inhibitor), and 0.1% BSA, pH 7.4.
-
Forskolin: To stimulate adenylyl cyclase and increase basal cAMP levels.
-
cAMP Assay Kit: A commercially available kit (e.g., HTRF, ELISA, or LANCE).
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at an appropriate density and allow them to attach overnight.
-
Antagonist Pre-incubation: Remove the culture medium and wash the cells with stimulation buffer. Add varying concentrations of this compound to the wells and incubate for 15-30 minutes at 37°C.
-
Agonist Stimulation: Add a fixed concentration of the α2-adrenergic agonist (e.g., the EC80 concentration) in the presence of a submaximal concentration of forskolin (e.g., 1 µM) to all wells except the basal and forskolin-only controls.
-
Incubation: Incubate the plate for 15-30 minutes at 37°C.
-
cAMP Measurement: Lyse the cells (if required by the kit) and measure the intracellular cAMP levels according to the manufacturer's instructions for the chosen cAMP assay kit.
-
Data Analysis: Plot the cAMP levels as a function of the log concentration of this compound. Determine the IC50 value, which represents the concentration of this compound that inhibits 50% of the agonist's effect. Calculate the KB (antagonist dissociation constant) from the IC50 value.
Troubleshooting Guides
Interpreting Conflicting this compound Binding Data
Q1: Why do different studies report varying Ki values for this compound at the α2A-adrenergic receptor?
A1: Several factors related to experimental design can contribute to this variability:
-
Choice of Radioligand: Different radioligands (e.g., [³H]-Rauwolscine vs. [³H]-Yohimbine) can have different binding kinetics and affinities for the receptor, which can influence the calculated Ki of the competitor.
-
Cell System: The use of different cell lines (e.g., CHO, HEK293) or tissue preparations (e.g., human platelet vs. neonatal rat lung) can lead to variations in receptor density, coupling to G-proteins, and the local membrane environment, all of which can affect ligand binding.[2]
-
Assay Conditions: Minor differences in buffer composition (e.g., ionic strength, pH), incubation temperature, and incubation time can alter binding affinities.
-
Data Analysis: The method used to analyze the data, including the model used for curve fitting, can also introduce variability.
Q2: My calculated Ki for this compound is significantly different from the published values, what should I check?
A2:
-
Confirm Radioligand Kd: Experimentally determine the Kd of your radioligand under your specific assay conditions rather than relying on a literature value.
-
Equilibrium Conditions: Ensure your incubation time is sufficient to reach equilibrium for both the radioligand and this compound.
-
Protein Concentration: Use a consistent and appropriate protein concentration in your assays. High receptor concentrations can lead to ligand depletion and inaccurate affinity estimates.
-
Reagent Quality: Verify the purity and concentration of your this compound stock solution.
Troubleshooting Functional cAMP Assays
Q1: I am not seeing a robust inhibition of the agonist response with this compound.
A1:
-
Agonist Concentration: Ensure you are using an appropriate concentration of the agonist (typically EC50 to EC80) to allow for a sufficient window for antagonism.
-
Cell Health and Receptor Expression: Poor cell health or low receptor expression can lead to a blunted response. Verify cell viability and receptor expression levels.
-
Phosphodiesterase Inhibition: Inadequate inhibition of phosphodiesterases can lead to rapid degradation of cAMP, masking the effect of your antagonist. Ensure your IBMX concentration is optimal.
-
Assay Kit Sensitivity: The sensitivity of your cAMP assay kit may not be sufficient to detect subtle changes. Consider using a more sensitive detection method.
Q2: I am observing a high degree of variability between replicate wells.
A2:
-
Inconsistent Cell Seeding: Ensure a uniform cell density across all wells of the plate.
-
Pipetting Errors: Use calibrated pipettes and careful technique to minimize volume variations.
-
Edge Effects: Avoid using the outer wells of the 96-well plate, which are more prone to evaporation and temperature fluctuations.
-
Incomplete Cell Lysis: If your assay requires cell lysis, ensure it is complete to release all intracellular cAMP.
FAQs: Off-Target Effects and In Vivo Considerations
Q1: Does this compound have any significant off-target effects?
A1: Yes, this compound has been shown to bind to 5-HT1A serotonin receptors with nanomolar affinity.[1][2] This is a critical consideration when interpreting in vivo data, as some of the observed physiological or behavioral effects could be mediated, at least in part, by its action on the serotonergic system.
Q2: What are some key considerations for in vivo studies with this compound?
A2:
-
Pharmacokinetics: The dose and route of administration should be carefully chosen to achieve the desired brain or peripheral exposure. One study in rats showed that this compound penetrates the central nervous system.[5]
-
Animal Model: The expression and function of α2-adrenergic receptor subtypes can vary between species, which may influence the translatability of findings.
-
Confounding Off-Target Effects: To dissect the contribution of α2A-adrenergic versus 5-HT1A receptor effects, consider using a selective 5-HT1A antagonist in a parallel control group.
-
Functional Readouts: Choose functional readouts that are directly linked to α2A-adrenergic receptor signaling. For example, in vivo microdialysis can be used to measure changes in norepinephrine release in specific brain regions following this compound administration.[7]
Signaling Pathways
The canonical signaling pathway for the α2A-adrenergic receptor involves coupling to inhibitory G-proteins (Gi/o), which leads to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cAMP levels.
This technical support center is intended to be a living document and will be updated as new information becomes available. We encourage researchers to contribute their findings and experiences to further refine our collective understanding of this compound.
References
- 1. The subtype-selective alpha 2-adrenoceptor antagonists BRL 44408 and ARC 239 also recognize 5-HT1A receptors in the rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Alpha-2A and alpha-2B adrenergic receptor subtypes: antagonist binding in tissues and cell lines containing only one subtype - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. journals.physiology.org [journals.physiology.org]
- 4. Alpha-2A is the predominant alpha-2 adrenergic receptor subtype in human spinal cord - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. medchemexpress.com [medchemexpress.com]
- 7. The mechanism of action of alpha 2 adrenoceptor blockers as revealed by effects on open field locomotion and escape reactions in the shuttle-box - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating the Nuances of BRL-44408: A Technical Support Guide for Preclinical Researchers
For Immediate Release
This technical support center provides researchers, scientists, and drug development professionals with essential information and troubleshooting guidance for the use of BRL-44408, a selective α2A-adrenoceptor antagonist, in preclinical research. This resource addresses common challenges and frequently asked questions to ensure the successful design and interpretation of experiments involving this compound.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a potent and selective antagonist of the α2A-adrenergic receptor subtype.[1][2] Its primary mechanism involves blocking the inhibitory effect of endogenous agonists, such as norepinephrine, on presynaptic α2A-adrenoceptors. This blockade leads to an increase in the release of several neurotransmitters.
Q2: What is the selectivity profile of this compound?
A2: this compound displays significant selectivity for the α2A-adrenoceptor over other subtypes (α2B and α2C) and other adrenergic receptors (α1 and β).[1] However, at higher concentrations, off-target effects, particularly at the 5-HT1A receptor, have been reported and should be considered in experimental design.[1][3][4]
Q3: What are the recommended storage and handling procedures for this compound?
A3: this compound maleate is soluble in water up to 100 mM.[5] For long-term storage, it is recommended to desiccate at -20°C.[5][6] Stock solutions should be stored at -80°C for up to 6 months or at -20°C for up to 1 month.[7] To prevent degradation from repeated freeze-thaw cycles, it is advisable to aliquot the stock solution.[8]
Troubleshooting Guide
Issue 1: Unexpected or Inconsistent In Vivo Efficacy
Potential Cause 1.1: Poor Bioavailability or CNS Penetration. While this compound can penetrate the central nervous system, its pharmacokinetic profile can be a source of variability.[1][2]
-
Troubleshooting Steps:
-
Verify Dose and Route of Administration: Ensure the dosage and administration route are consistent with established protocols for the animal model being used. Intraperitoneal (i.p.) and subcutaneous (s.c.) routes have been documented.[1][9]
-
Pharmacokinetic Analysis: If feasible, conduct a pilot pharmacokinetic study in your specific animal model to determine the time to maximum concentration (Tmax) and brain-to-plasma ratio. In rats, peak brain and plasma concentrations have been observed.[1][2]
-
Formulation Check: Confirm the solubility and stability of your this compound formulation. The maleate salt is water-soluble.[5]
-
Potential Cause 1.2: Off-Target Effects. At higher concentrations, this compound can interact with 5-HT1A receptors, which could lead to confounding effects, especially in behavioral paradigms sensitive to serotonergic modulation.[1][3][4]
-
Troubleshooting Steps:
-
Dose-Response Curve: Generate a full dose-response curve for your primary endpoint to identify the optimal therapeutic window that minimizes off-target effects.
-
Control for 5-HT1A Activity: In critical experiments, consider including a control group co-administered with a selective 5-HT1A receptor antagonist to delineate the specific contribution of α2A-adrenoceptor blockade.
-
In Vitro Selectivity Confirmation: If unexpected results persist, consider independently verifying the selectivity of your batch of this compound using in vitro receptor binding assays.
-
Issue 2: Non-Specific Effects on Motor Function
Potential Cause 2.1: High Doses Leading to Ataxia or Sedation. While studies have shown that this compound does not typically produce deficits in motor coordination or alter general locomotor activity at effective doses, high doses could potentially lead to unforeseen motor impairments.[2][9][10]
-
Troubleshooting Steps:
-
Motor Function Assessment: Routinely include control experiments to assess motor function, such as the rotarod or open-field tests, especially when using higher dose ranges.[9][10]
-
Dose Reduction: If motor effects are observed, reduce the dose to the lowest effective concentration for the desired therapeutic effect.
-
Quantitative Data Summary
Table 1: Receptor Binding Affinity of this compound
| Receptor Subtype | Ki (nM) | Reference |
| α2A-adrenoceptor | 1.7 - 8.5 | [2][3][5] |
| α2B-adrenoceptor | 144.5 | [3][5] |
| 5-HT1A Receptor | 199 - 571 | [1][3] |
Table 2: Pharmacokinetic Parameters of this compound in Rats
| Parameter | Value | Unit | Reference |
| Peak Brain Concentration | 586 | ng/g | [1][2] |
| Peak Plasma Concentration | 1124 | ng/ml | [1][2] |
Experimental Protocols
Protocol 1: Assessment of α2-Adrenoceptor Antagonism in Vivo (Fixed-Ratio Operant Response Paradigm)
This protocol is adapted from studies demonstrating the in vivo antagonism of α2-adrenoceptors by this compound.[1][2]
-
Animal Model: Male Sprague-Dawley rats trained on a fixed-ratio 30 (FR-30) schedule of food reinforcement.
-
Drug Administration:
-
Administer this compound (e.g., 10 mg/kg, i.p.) as a pretreatment.
-
After the pretreatment period (e.g., 30 minutes), administer cumulative doses of the α2-adrenoceptor agonist, clonidine (e.g., 0.01–0.1 mg/kg, i.p.).
-
-
Data Analysis:
-
Measure the response rate following each dose of clonidine.
-
A rightward shift in the clonidine dose-response curve in the presence of this compound indicates α2-adrenoceptor antagonism.
-
Visualized Signaling Pathway and Experimental Workflow
Caption: Mechanism of this compound action at the presynaptic terminal.
Caption: Troubleshooting workflow for unexpected in vivo results with this compound.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Preclinical characterization of BRL 44408: antidepressant- and analgesic-like activity through selective alpha2A-adrenoceptor antagonism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. apexbt.com [apexbt.com]
- 4. The subtype-selective alpha 2-adrenoceptor antagonists BRL 44408 and ARC 239 also recognize 5-HT1A receptors in the rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. rndsystems.com [rndsystems.com]
- 6. BRL 44408 maleate, alpha2A adrenoceptor antagonist (CAS 681806-46-2) | Abcam [abcam.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Analysis of BRL-44408 and Yohimbine Selectivity at Adrenergic and Imidazoline Receptors
For Immediate Release
[City, State] – [Date] – A comprehensive analysis of the receptor selectivity profiles of BRL-44408 and yohimbine reveals critical differences in their binding affinities, particularly within the α2-adrenergic receptor subtypes. This guide provides researchers, scientists, and drug development professionals with a detailed comparison of these two widely used pharmacological tools, supported by experimental data, to facilitate more informed decisions in research and development.
This report synthesizes available binding affinity data for this compound and yohimbine across a range of adrenergic and imidazoline receptors. The findings highlight the superior α2A-adrenergic receptor selectivity of this compound compared to the broader spectrum of activity exhibited by yohimbine.
Binding Affinity Profiles: A Quantitative Comparison
The selectivity of a compound is a critical determinant of its pharmacological effect. The following tables summarize the binding affinities (Ki in nM) of this compound and yohimbine for various α-adrenergic and imidazoline receptor subtypes. A lower Ki value indicates a higher binding affinity.
Table 1: Binding Affinity (Ki, nM) of this compound for Adrenergic and Other Receptors
| Receptor | Ki (nM) | Selectivity vs. α2A |
| α2A-Adrenergic | 1.7 - 8.5 [1][2] | - |
| α2B-Adrenergic | 144.5 - 651 | 85x - 383x |
| 5-HT1A | 199 - 338[2][3] | 117x - 199x |
Table 2: Binding Affinity (Ki, nM) of Yohimbine for Adrenergic and Other Receptors
| Receptor | Ki (nM) |
| α2A-Adrenergic | 1.4 [4] |
| α2B-Adrenergic | 7.1 [4] |
| α2C-Adrenergic | 0.88 [4] |
| α1A-Adrenergic | Antagonist activity observed[5] |
| α1D-Adrenergic | 52[4] |
| 5-HT1A | 690[4] |
Note: The variability in Ki values can be attributed to different experimental conditions, such as the radioligand used and the tissue or cell line preparation.
The data clearly demonstrates that this compound is a potent and highly selective antagonist for the α2A-adrenergic receptor subtype, with significantly lower affinity for the α2B subtype and 5-HT1A receptors.[2][3] In contrast, yohimbine, while also a potent α2-adrenergic antagonist, exhibits high affinity for all three α2 subtypes (α2A, α2B, and α2C) and also interacts with α1-adrenergic and serotonin receptors.[4][5]
Experimental Methodologies: A Closer Look at the Data
The binding affinity data presented in this guide were primarily generated using radioligand binding assays. These assays are a cornerstone of pharmacological research, allowing for the direct measurement of the interaction between a compound and its receptor target.
General Radioligand Binding Assay Protocol
A typical radioligand binding assay involves the following key steps:
-
Membrane Preparation: Tissues or cells expressing the receptor of interest are homogenized and centrifuged to isolate the cell membranes, which contain the receptors.[6]
-
Incubation: The prepared membranes are incubated with a fixed concentration of a radiolabeled ligand (a molecule that binds to the receptor and is tagged with a radioactive isotope) and varying concentrations of the unlabeled test compound (e.g., this compound or yohimbine).[6]
-
Separation: After reaching equilibrium, the receptor-bound radioligand is separated from the unbound radioligand, typically by rapid filtration through glass fiber filters.[6]
-
Quantification: The amount of radioactivity trapped on the filters, which corresponds to the amount of radioligand bound to the receptors, is measured using a scintillation counter.[4]
-
Data Analysis: The data is then analyzed to determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50 value). The IC50 value is then converted to the inhibition constant (Ki) using the Cheng-Prusoff equation, which takes into account the concentration and affinity of the radioligand.[4]
Signaling Pathways: Understanding the Functional Consequences
The differential selectivity of this compound and yohimbine has significant implications for their effects on downstream signaling pathways. α2-Adrenergic receptors are G-protein coupled receptors (GPCRs) that primarily couple to inhibitory G-proteins (Gi/o).
α2-Adrenergic Receptor Signaling
Activation of α2-adrenergic receptors by an agonist leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels. This is a key mechanism by which these receptors mediate their physiological effects, such as the inhibition of neurotransmitter release.
Due to its high selectivity for the α2A subtype, this compound allows for the specific investigation of the roles of this particular receptor in various physiological processes. In contrast, the non-selective nature of yohimbine means that its effects are a composite of its actions at multiple α2 subtypes, as well as α1 and serotonin receptors, which can complicate the interpretation of experimental results.
Imidazoline Receptor Signaling
Both this compound and yohimbine are structurally related to imidazolines, and while their primary targets are adrenergic receptors, the potential for interaction with imidazoline receptors should be considered. Imidazoline receptors are a separate class of receptors with their own distinct signaling pathways. The I1 imidazoline receptor, for instance, is implicated in the central regulation of blood pressure.
Further research is needed to fully elucidate the binding affinities and functional effects of this compound and yohimbine at imidazoline receptor subtypes.
Conclusion
The choice between this compound and yohimbine as pharmacological tools should be guided by the specific research question. For studies requiring the selective blockade of the α2A-adrenergic receptor, this compound is the superior choice due to its high selectivity. Yohimbine, on the other hand, may be more suitable for studies where a broader antagonism of α2-adrenergic receptors is desired, but its off-target effects at other receptors must be carefully considered in the interpretation of the results. This comparative guide provides a foundation for researchers to make more informed decisions in their experimental design and data analysis.
References
- 1. Preclinical characterization of BRL 44408: antidepressant- and analgesic-like activity through selective alpha2A-adrenoceptor antagonism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. apexbt.com [apexbt.com]
- 3. The subtype-selective alpha 2-adrenoceptor antagonists BRL 44408 and ARC 239 also recognize 5-HT1A receptors in the rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Yohimbine antagonises α1A- and α1D-adrenoceptor mediated components in addition to the α2A-adrenoceptor component to pressor responses in the pithed rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. giffordbioscience.com [giffordbioscience.com]
A Head-to-Head Comparison of BRL-44408 and Idazoxan for α2A-Adrenoceptor Blockade
For researchers in pharmacology and drug development, the selective blockade of the α2A-adrenoceptor subtype is crucial for investigating its role in various physiological processes and for the development of targeted therapeutics. This guide provides a detailed comparison of two key antagonists, BRL-44408 and idazoxan, focusing on their binding affinities, functional antagonism, and effects on downstream signaling pathways, supported by experimental data and detailed methodologies.
Executive Summary
This compound emerges as a highly selective antagonist for the α2A-adrenoceptor with demonstrably potent functional antagonism. Idazoxan, while a potent α2-adrenoceptor antagonist, exhibits a broader selectivity profile, with affinity for other α2-adrenoceptor subtypes and imidazoline binding sites. This guide presents the available data to assist researchers in selecting the appropriate tool for their specific experimental needs.
Binding Affinity and Selectivity
A critical determinant in the selection of a pharmacological tool is its binding affinity (Ki) and selectivity for the target receptor over other related receptors. The data presented below, collated from multiple studies, highlights the distinct profiles of this compound and idazoxan.
Table 1: Comparative Binding Affinities (Ki in nM) of this compound and Idazoxan at Adrenoceptors
| Compound | α2A | α2B | α2C | α1A | α1B | α1D | Imidazoline I2 | 5-HT1A |
| This compound | 1.7 - 8.5[1] | 144.5 - 651[1] | - | 81 | - | - | - | 199 - 338 |
| Idazoxan | ~10 (pKi 8.01)[2] | ~37 (pKi 7.43)[2] | ~20 (pKi 7.7)[2] | - | - | - | ~60 (pKi 7.22)[2] | - |
Note: Ki values can vary between studies due to different experimental conditions (e.g., radioligand, tissue preparation). The pKi values for idazoxan were converted to Ki (Ki = 10^(-pKi) M) for comparison.
This compound demonstrates high affinity for the α2A-adrenoceptor, with significantly lower affinity for the α2B subtype, indicating a high degree of selectivity. In contrast, idazoxan, while potent at the α2A subtype, shows comparable or only moderately lower affinity for the α2B and α2C subtypes. Furthermore, idazoxan is known to have high affinity for imidazoline I2 binding sites, a factor that must be considered in experimental design and data interpretation. Some studies also indicate that this compound can interact with 5-HT1A receptors, albeit with lower affinity than for the α2A-adrenoceptor.
Functional Antagonism
Beyond binding, the functional consequence of receptor interaction is paramount. The potency of an antagonist is often expressed as its pA2 value or its equilibrium dissociation constant (KB).
Table 2: Functional Antagonism at the α2A-Adrenoceptor
| Compound | Parameter | Value |
| This compound | KB | 7.9 nM[1] |
| Idazoxan | pA2 | 8.1 |
The KB value for this compound confirms its potent antagonist activity at the α2A-adrenoceptor. Similarly, the pA2 value for idazoxan indicates potent competitive antagonism. A higher pA2 value is indicative of greater antagonist potency.
Downstream Signaling Pathways
α2A-adrenoceptors are Gαi-coupled receptors, and their activation typically leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. Antagonists are expected to block this effect. Furthermore, α2A-adrenoceptor signaling can influence other pathways, such as the mitogen-activated protein kinase (MAPK) cascade, including extracellular signal-regulated kinase (ERK).
Cyclic AMP (cAMP) Accumulation
In functional assays, this compound has been shown to effectively antagonize the agonist-induced inhibition of forskolin-stimulated cAMP accumulation in cells expressing the α2A-adrenoceptor. This demonstrates its ability to block the canonical Gαi signaling pathway. While idazoxan is also expected to block this pathway, direct comparative quantitative data on its effect on cAMP accumulation in an α2A-specific context is less readily available in the literature.
ERK Phosphorylation
Recent studies have implicated α2A-adrenoceptor signaling in the modulation of the ERK pathway. This compound has been shown to attenuate sepsis-induced acute lung injury by downregulating the phosphorylation of ERK1/2 and p38MAPK[3]. This suggests that this compound can modulate non-canonical signaling pathways downstream of the α2A-adrenoceptor. Data specifically detailing the effect of idazoxan on α2A-adrenoceptor-mediated ERK phosphorylation is currently limited.
References
- 1. Preclinical characterization of BRL 44408: antidepressant- and analgesic-like activity through selective alpha2A-adrenoceptor antagonism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Comparison of the alpha-adrenoceptor antagonist profiles of idazoxan (RX 781094), yohimbine, rauwolscine and corynanthine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. α2A -AR antagonism by this compound maleate attenuates acute lung injury in rats with downregulation of ERK1/2, p38MAPK, and p65 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the In Vivo Efficacy of BRL-44408: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vivo efficacy of BRL-44408, a selective α2A-adrenoceptor antagonist, with other relevant alternatives. The information is supported by experimental data to aid in the evaluation and design of preclinical research. This compound has shown potential therapeutic applications, including antidepressant- and analgesic-like activities.[1][2]
Comparative Efficacy of α2-Adrenoceptor Antagonists
The in vivo efficacy of this compound has been demonstrated in various preclinical models. Its primary mechanism of action involves the blockade of α2A-adrenoceptors, leading to an increase in the release of neurotransmitters such as norepinephrine and dopamine in brain regions like the medial prefrontal cortex.[1][3] This section compares the performance of this compound with other α2-adrenoceptor antagonists.
Antidepressant-Like Activity
In the rat forced swim test, a standard model for assessing antidepressant-like effects, this compound has been shown to dose-dependently decrease immobility time, suggesting an antidepressant-like profile.
Table 1: Comparison of Antidepressant-Like Efficacy in the Forced Swim Test (Rat)
| Compound | Class | Dose (mg/kg, i.p.) | Change in Immobility Time | Reference |
| This compound | Selective α2A Antagonist | 10 | Significant Decrease | [1] |
| This compound | Selective α2A Antagonist | 17, 30 | Dose-dependent decrease | [4] |
| Yohimbine | Non-selective α2 Antagonist | 4 | Increase in swimming and climbing | [5][6][7] |
Analgesic Activity
This compound exhibits analgesic properties in models of visceral pain. In the mouse para-phenylquinone (PPQ)-induced writhing test, it produces a dose-dependent reduction in abdominal stretching, indicative of pain relief.[1][4]
Table 2: Comparison of Analgesic Efficacy in a Model of Visceral Pain (Mouse)
| Compound | Class | Dose (mg/kg, i.p.) | Effect on Pain Behavior | Reference |
| This compound | Selective α2A Antagonist | 10, 30 | Significant dose-dependent reversal | [4] |
| Imiloxan | Selective α2B Antagonist | Not specified in direct comparison | Did not block clonidine-induced antinociception | [8][9] |
| JP 1302 | Selective α2C Antagonist | Not specified in direct comparison | Did not block clonidine-induced antinociception | [8][9] |
Effects on Neurotransmitter Release
A key mechanism underlying the behavioral effects of this compound is its ability to enhance neurotransmitter release by blocking presynaptic autoreceptors.
Table 3: Effect on Extracellular Neurotransmitter Levels in the Medial Prefrontal Cortex (Rat)
| Compound | Class | Dose (mg/kg, s.c.) | % Increase in Norepinephrine | % Increase in Dopamine | Reference | |---|---|---|---|---| | This compound | Selective α2A Antagonist | 10 | ~200% | ~100% | [3] | | Diazepam | Benzodiazepine | 2.5 | Attenuated stress-induced increase | Attenuated stress-induced increase |[10] |
Experimental Protocols
Forced Swim Test (Rat)
This protocol is a widely used model to screen for antidepressant-like activity.[11][12][13]
-
Animals: Male Sprague-Dawley rats are typically used. They should be housed under standard laboratory conditions with a 12-hour light/dark cycle and access to food and water ad libitum.
-
Apparatus: A transparent plastic cylinder (40 cm high, 20 cm in diameter) is filled with water (23-25°C) to a depth of 30 cm.
-
Procedure:
-
Pre-test session (Day 1): Each rat is individually placed in the cylinder for a 15-minute swim session. This serves to induce a state of behavioral despair.
-
Test session (Day 2): 24 hours after the pre-test, the animals are treated with this compound or a vehicle control. After a specified pre-treatment time (e.g., 30-60 minutes), the rats are placed back into the swim cylinder for a 5-minute test session.
-
-
Data Analysis: The duration of immobility (the time the rat spends floating with only minor movements to keep its head above water) is recorded and analyzed. A significant decrease in immobility time is indicative of an antidepressant-like effect.
Formalin Test (Mouse)
The formalin test is a model of tonic, inflammatory pain.[14][15][16][17]
-
Animals: Male mice (e.g., C57BL/6) are used. They are acclimated to the testing environment before the experiment.
-
Procedure:
-
A low concentration of formalin (e.g., 1-5% in saline) is injected subcutaneously into the plantar surface of one hind paw.
-
Immediately after the injection, the mouse is placed in a clear observation chamber.
-
The amount of time the animal spends licking or biting the injected paw is recorded.
-
-
Phases of the Test: The test has two distinct phases:
-
Phase 1 (Early Phase): 0-5 minutes post-injection, representing direct nociceptor activation.
-
Phase 2 (Late Phase): 15-30 minutes post-injection, reflecting inflammatory pain mechanisms.
-
-
Data Analysis: The total time spent licking or biting the paw in each phase is quantified. A reduction in this behavior indicates an analgesic effect. This compound has been shown to be effective in this model, particularly highlighting the role of the α2A-adrenoceptor in modulating pain.[8][9]
Mandatory Visualizations
Caption: this compound blocks presynaptic α2A-adrenoceptors, increasing norepinephrine release.
Caption: A generalized workflow for in vivo efficacy testing of this compound.
Caption: this compound antagonizes the Gi-coupled α2A-adrenoceptor signaling pathway.
References
- 1. Preclinical characterization of BRL 44408: antidepressant- and analgesic-like activity through selective alpha2A-adrenoceptor antagonism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. academic.oup.com [academic.oup.com]
- 4. researchgate.net [researchgate.net]
- 5. Yohimbine induces sympathetically mediated renin release in the conscious rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Comparison of the alpha-adrenoceptor antagonist profiles of idazoxan (RX 781094), yohimbine, rauwolscine and corynanthine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Frontiers | The differential in vivo contribution of spinal α2A- and α2C-adrenoceptors in tonic and acute evoked nociception in the rat [frontiersin.org]
- 9. The differential in vivo contribution of spinal α2A- and α2C-adrenoceptors in tonic and acute evoked nociception in the rat - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Increased dopamine and norepinephrine release in medial prefrontal cortex induced by acute and chronic stress: effects of diazepam - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. The Forced Swim Test as a Model of Depressive-like Behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 13. discovery.researcher.life [discovery.researcher.life]
- 14. Formalin test in mice, a useful technique for evaluating mild analgesics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. criver.com [criver.com]
- 16. Formalin Murine Model of Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 17. The formalin test in mice: dissociation between inflammatory and non-inflammatory pain - PubMed [pubmed.ncbi.nlm.nih.gov]
Confirming BRL-44408 Target Engagement in Tissue Samples: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of methods to confirm the target engagement of BRL-44408, a selective α2A-adrenergic receptor (α2A-AR) antagonist, in tissue samples. We offer a comparative analysis of this compound with other common α2-AR antagonists, supported by experimental data and detailed protocols.
Introduction to this compound and its Target
This compound is a potent and selective antagonist of the α2A-adrenergic receptor, a G protein-coupled receptor (GPCR) involved in regulating neurotransmitter release.[1] The α2A-AR is a key therapeutic target for various conditions, and confirming the engagement of a ligand like this compound with this receptor is crucial for drug development. This guide outlines key in vitro techniques to quantify this engagement in tissue samples.
Data Presentation: Comparative Analysis of α2-Adrenergic Receptor Antagonists
The following tables summarize the binding affinities and functional potencies of this compound and alternative α2-AR antagonists.
Table 1: Comparative Binding Affinities (Ki, nM) of α2-Adrenergic Receptor Antagonists
| Compound | α2A-AR | α2B-AR | α2C-AR | 5-HT1A | α1A-AR | Reference |
| This compound | 1.7 - 8.5 | 144.5 - 651 | - | 199 - 571 | 81 | [1][2][3] |
| Yohimbine | ~8.52 (pKi) | ~8.00 (pKi) | ~9.17 (pKi) | - | - | [4] |
| Atipamezole | 1.6 | - | - | - | - | [5] |
Note: pKi values for Yohimbine can be converted to Ki (nM) for direct comparison. A lower Ki value indicates higher binding affinity.
Table 2: Functional Potency (IC50/Kb, nM) of this compound in cAMP Assays
| Compound | Assay Type | IC50 (nM) | Kb (nM) | Reference |
| This compound | cAMP accumulation (antagonism of UK 14304) | 92.25 | 7.9 | [3] |
Mandatory Visualization
Below are diagrams illustrating the α2A-adrenergic receptor signaling pathway and the experimental workflows for confirming this compound target engagement.
References
- 1. Preclinical characterization of BRL 44408: antidepressant- and analgesic-like activity through selective alpha2A-adrenoceptor antagonism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. apexbt.com [apexbt.com]
- 3. academic.oup.com [academic.oup.com]
- 4. Yohimbine hydrochloride, alpha2 adrenoceptor antagonist (CAS 65-19-0) | Abcam [abcam.com]
- 5. axonmedchem.com [axonmedchem.com]
A Comparative Analysis of BRL-44408 and other α2-Adrenergic Antagonists: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the α2-adrenergic antagonist BRL-44408 with other notable antagonists in its class. This analysis is supported by experimental data on receptor binding affinities and functional assays, offering a comprehensive overview to inform preclinical research and drug development decisions.
This compound has emerged as a potent and highly selective antagonist for the α2A-adrenergic receptor subtype. This selectivity is a key differentiator from many other α2-antagonists and is critical for dissecting the specific physiological roles of the α2A receptor and for developing targeted therapeutics with potentially fewer off-target effects. This guide will delve into a comparative analysis of this compound's performance against other widely used α2-antagonists, presenting quantitative data in a clear, tabular format, detailing experimental methodologies, and visualizing key biological pathways and experimental workflows.
Data Presentation: Receptor Binding Affinity
The binding affinity of a compound for its target receptor and off-target receptors is a fundamental determinant of its potency and selectivity. The inhibition constant (Ki) is a quantitative measure of this affinity, with lower values indicating higher affinity. The following table summarizes the Ki values of this compound and other selected α2-antagonists for the three main α2-adrenergic receptor subtypes (α2A, α2B, and α2C) and the serotonin 1A (5-HT1A) receptor, a common off-target.
| Compound | α2A (Ki, nM) | α2B (Ki, nM) | α2C (Ki, nM) | 5-HT1A (Ki, nM) | Selectivity (α2B/α2A) | Selectivity (α2C/α2A) |
| This compound | 1.7 - 8.5[1][2] | 144.5[1] | - | 199 - 571[3] | ~17 - 85 | - |
| Yohimbine | ~3.0 (pKi 8.52) | ~10.0 (pKi 8.00)[4] | ~0.68 (pKi 9.17)[4] | ~50 | ~3.3 | ~0.2 |
| Atipamezole | 1.6[5] | - | - | Negligible | - | - |
| ARC-239 | - | - | - | Recognizes 5-HT1A[6] | - | - |
| Imiloxan | - | Selective for α2B | - | - | - | - |
| JP-1302 | 3150 | 1470 | 28[7] | - | ~0.5 | ~0.009 |
Experimental Protocols
The data presented in this guide are derived from established experimental methodologies. Understanding these protocols is crucial for interpreting the results and for designing future comparative studies.
Radioligand Binding Assays
Receptor binding affinities (Ki values) are typically determined using radioligand binding assays. This technique measures the ability of an unlabeled compound (the antagonist) to displace a radioactively labeled ligand that is known to bind with high affinity to the target receptor.
General Protocol:
-
Membrane Preparation: Membranes from cells or tissues expressing the receptor of interest (e.g., CHO cells transfected with human α2A-adrenergic receptors) are isolated.
-
Incubation: The membranes are incubated with a fixed concentration of a specific radioligand (e.g., [3H]MK-912 for α2A receptors) and varying concentrations of the unlabeled antagonist (e.g., this compound).
-
Separation: After reaching equilibrium, the bound and free radioligand are separated by rapid filtration through glass fiber filters.
-
Quantification: The amount of radioactivity trapped on the filters, representing the bound radioligand, is measured using a scintillation counter.
-
Data Analysis: The concentration of the antagonist that inhibits 50% of the specific binding of the radioligand is determined (IC50). The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation :
Ki = IC50 / (1 + [L]/Kd)
where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.[8]
In Vivo Microdialysis for Neurotransmitter Level Assessment
To assess the functional consequences of α2-adrenoceptor antagonism in a living system, in vivo microdialysis is a powerful technique used to measure changes in extracellular neurotransmitter levels in specific brain regions.
General Protocol:
-
Probe Implantation: A microdialysis probe is stereotaxically implanted into a specific brain region of an anesthetized animal (e.g., the medial prefrontal cortex of a rat).
-
Perfusion: The probe is continuously perfused with an artificial cerebrospinal fluid (aCSF) at a low flow rate.
-
Sample Collection: Neurotransmitters in the extracellular fluid diffuse across the semipermeable membrane of the probe and into the aCSF. The resulting dialysate is collected at regular intervals.
-
Analysis: The concentration of neurotransmitters (e.g., norepinephrine, dopamine) in the dialysate is quantified using highly sensitive analytical techniques such as high-performance liquid chromatography with electrochemical detection (HPLC-ED).[5][9]
-
Drug Administration: The antagonist (e.g., this compound) is administered systemically (e.g., subcutaneously), and changes in neurotransmitter levels from baseline are monitored over time.
Mandatory Visualization
Signaling Pathways
Antagonism of α2-adrenergic receptors by compounds like this compound blocks the canonical Gαi-coupled signaling pathway. This prevents the inhibition of adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP) levels. Furthermore, presynaptic α2-autoreceptor blockade enhances the release of norepinephrine, which can then act on other adrenergic receptors.
Caption: α2-Adrenergic Receptor Signaling Pathway.
Experimental Workflow
The following diagram illustrates a typical experimental workflow for comparing the in vivo effects of different α2-antagonists on neurotransmitter levels.
Caption: In Vivo Microdialysis Experimental Workflow.
Conclusion
References
- 1. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 2. Alpha-2 adrenergic receptor - Wikipedia [en.wikipedia.org]
- 3. The power issue: determination of KB or Ki from IC50. A closer look at the Cheng-Prusoff equation, the Schild plot and related power equations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. youtube.com [youtube.com]
- 5. In Vivo Brain Microdialysis of Monoamines | Springer Nature Experiments [experiments.springernature.com]
- 6. files.core.ac.uk [files.core.ac.uk]
- 7. Mechanisms of signal transduction during alpha 2-adrenergic receptor-mediated contraction of vascular smooth muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Canadian Society of Pharmacology and Therapeutics (CSPT) - Cheng-Prusoff Equation [pharmacologycanada.org]
- 9. antecscientific.com [antecscientific.com]
BRL-44408: A Precision Tool for Dissecting α2-Adrenoceptor Subtype Function
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of BRL-44408's performance against other α2-adrenoceptor antagonists, supported by experimental data. It is designed to assist researchers in selecting the most appropriate pharmacological tools to investigate the distinct physiological and pathological roles of α2-adrenoceptor subtypes.
Introduction to α2-Adrenoceptors and the Need for Subtype Selectivity
α2-adrenoceptors, a class of G protein-coupled receptors, are crucial regulators of sympathetic nervous system activity and are implicated in a wide array of physiological processes, including cardiovascular function, neurotransmission, and metabolic control. The three principal subtypes—α2A, α2B, and α2C—exhibit distinct tissue distribution and functional roles. Consequently, the development and characterization of subtype-selective ligands are paramount for elucidating their specific contributions to health and disease. This compound has emerged as a valuable research tool due to its notable selectivity for the α2A-adrenoceptor subtype.
Comparative Analysis of α2-Adrenoceptor Antagonists
The utility of a pharmacological tool is defined by its affinity and selectivity for its intended target. The following tables summarize the binding affinities (Ki or pKi values) of this compound and other commonly used α2-adrenoceptor antagonists. This quantitative data allows for a direct comparison of their subtype selectivity.
Table 1: Binding Affinities (Ki in nM) of α2-Adrenoceptor Antagonists
| Compound | α2A | α2B | α2C | Selectivity (α2A vs α2B) | Selectivity (α2A vs α2C) | Reference |
| This compound | 1.7 | 144.5 | - | ~85-fold | - | [1][2] |
| This compound | 8.5 | >425 | - | >50-fold | - | [3][4] |
| ARC 239 | 2512 | 38.9 | 87.1 | 0.015-fold | 2.88-fold | [5] |
| MK-912 | 1.25 | 1.36 | 0.086 | 0.92-fold | 14.5-fold (α2C selective) | [6] |
| Yohimbine | 1.4 | 7.1 | 0.88 | 0.2-fold | 1.59-fold (Slight α2C preference) | [7] |
| Atipamezole | 1.6 | - | - | High α2 selectivity | - | [8] |
Table 2: pKi Values of α2-Adrenoceptor Antagonists
| Compound | α2A | α2B | α2C | Reference |
| Yohimbine | 8.52 | 8.00 | 9.17 | [9] |
| ARC 239 | 5.95 | 7.41 | 7.56 | [5] |
pKi = -log(Ki). Higher pKi values indicate higher binding affinity.
Signaling Pathways and Experimental Workflows
To effectively utilize this compound and other α2-adrenoceptor antagonists, a thorough understanding of the underlying signaling mechanisms and experimental designs is essential.
α2-Adrenoceptor Signaling Pathway
α2-adrenoceptors primarily couple to inhibitory G proteins (Gi/o). Upon activation by an agonist, the Gαi/o subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. The Gβγ subunit can also modulate the activity of various effector proteins, including ion channels.
Caption: α2-Adrenoceptor Signaling Pathway.
Experimental Workflow for Characterizing α2-Adrenoceptor Subtype Function
The following diagram illustrates a typical workflow for using this compound to investigate the role of the α2A-adrenoceptor subtype in a specific physiological response.
Caption: Using this compound to Differentiate α2-Subtype Function.
Key Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are protocols for key assays used to characterize α2-adrenoceptor antagonists.
Radioligand Binding Assay
This assay measures the affinity of a compound for a receptor by competing with a radiolabeled ligand.
Objective: To determine the Ki of this compound and other antagonists for α2A, α2B, and α2C adrenoceptors.
Materials:
-
Cell membranes from CHO or HEK293 cells stably expressing human α2A, α2B, or α2C adrenoceptors.
-
[3H]-Rauwolscine or [3H]-Yohimbine (radioligand).
-
This compound and other test compounds.
-
Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4).
-
Glass fiber filters (e.g., Whatman GF/B).
-
Scintillation cocktail and counter.
Procedure:
-
Membrane Preparation: Homogenize cells in lysis buffer and centrifuge to pellet the membranes. Resuspend the membrane pellet in binding buffer.
-
Assay Setup: In a 96-well plate, add in the following order:
-
Binding buffer.
-
A range of concentrations of the unlabeled antagonist (e.g., this compound).
-
A fixed concentration of the radioligand (e.g., [3H]-Rauwolscine).
-
Cell membrane preparation.
-
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.
-
Washing: Wash the filters multiple times with ice-cold wash buffer.
-
Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Determine the IC50 value (concentration of antagonist that inhibits 50% of specific radioligand binding). Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Functional Assay: cAMP Accumulation
This assay measures the functional consequence of α2-adrenoceptor activation or inhibition by quantifying changes in intracellular cAMP levels.
Objective: To determine the functional potency (e.g., KB) of this compound in blocking agonist-induced inhibition of cAMP production.
Materials:
-
Whole cells expressing the α2-adrenoceptor subtype of interest.
-
Forskolin (an adenylyl cyclase activator).
-
An α2-adrenoceptor agonist (e.g., UK-14,304).
-
This compound and other test antagonists.
-
cAMP assay kit (e.g., HTRF, ELISA, or AlphaScreen).
Procedure:
-
Cell Plating: Seed cells in a multi-well plate and allow them to adhere overnight.
-
Pre-treatment with Antagonist: Pre-incubate the cells with various concentrations of the antagonist (e.g., this compound) for a defined period.
-
Stimulation: Add a fixed concentration of the α2-adrenoceptor agonist in the presence of forskolin. Forskolin stimulates cAMP production, and the agonist will inhibit this stimulation.
-
Lysis and Detection: Lyse the cells and measure the intracellular cAMP concentration using a commercial assay kit according to the manufacturer's instructions.
-
Data Analysis: Plot the cAMP levels against the antagonist concentration. The concentration of the antagonist that reverses the agonist-induced inhibition of cAMP production can be used to calculate its functional potency (KB).
Neurotransmitter Release Assay (In Vitro Microdialysis)
This technique allows for the measurement of neurotransmitter levels in the extracellular fluid of brain tissue, providing a functional readout of presynaptic receptor activity.
Objective: To investigate the effect of this compound on norepinephrine release in a specific brain region.
Materials:
-
Brain slices from a relevant animal model.
-
Microdialysis probes.
-
Artificial cerebrospinal fluid (aCSF).
-
High-potassium aCSF (to stimulate neurotransmitter release).
-
This compound.
-
HPLC with electrochemical detection or fluorescence detection for norepinephrine quantification.
Procedure:
-
Brain Slice Preparation: Prepare acute brain slices containing the region of interest.
-
Microdialysis Probe Insertion: Insert a microdialysis probe into the brain slice.
-
Perfusion: Continuously perfuse the probe with aCSF.
-
Baseline Collection: Collect several baseline dialysate samples to establish a stable norepinephrine level.
-
Drug Application: Switch the perfusion medium to aCSF containing this compound.
-
Stimulation: To evoke norepinephrine release, briefly perfuse with high-potassium aCSF in the presence and absence of this compound.
-
Sample Analysis: Analyze the norepinephrine content in the collected dialysate samples using HPLC.
-
Data Analysis: Compare the norepinephrine levels before, during, and after this compound application, and in response to high-potassium stimulation, to determine the effect of α2A-adrenoceptor blockade on norepinephrine release.
Conclusion
This compound stands out as a potent and selective antagonist for the α2A-adrenoceptor subtype. Its high selectivity over α2B and other receptors makes it an invaluable tool for researchers aiming to delineate the specific functions of the α2A subtype. When used in conjunction with less selective or non-selective antagonists, this compound allows for a precise pharmacological dissection of α2-adrenoceptor signaling in various physiological and pathological contexts. The experimental protocols provided in this guide offer a framework for the rigorous characterization of this compound and other α2-adrenoceptor ligands, facilitating reproducible and high-quality research in this field. However, researchers should remain mindful of potential off-target effects, such as interactions with 5-HT1A receptors at higher concentrations, and design their experiments accordingly[5][10].
References
- 1. Evaluation of the effects of a specific alpha 2-adrenoceptor antagonist, atipamezole, on alpha 1- and alpha 2-adrenoceptor subtype binding, brain neurochemistry and behaviour in comparison with yohimbine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. diva-portal.org [diva-portal.org]
- 3. Determination of norepinephrine in microdialysis samples by microbore column liquid chromatography with fluorescence detection following derivatization with benzylamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. resources.revvity.com [resources.revvity.com]
- 5. Reactome | Alpha-2A,alpha-2C Adrenergic Receptors activate Gi.Go heterotrimeric G proteins [reactome.org]
- 6. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. [3H]rauwolscine (alpha-yohimbine): a specific antagonist radioligand for brain alpha 2-adrenergic receptors [pubmed.ncbi.nlm.nih.gov]
- 8. Agonist trafficking of Gi/o-mediated α2A-adrenoceptor responses in HEL 92.1.7 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Alpha-2 adrenergic receptor - Wikipedia [en.wikipedia.org]
- 10. benchchem.com [benchchem.com]
Validating α2A-Adrenoceptor Antagonism In Vivo: A Comparative Guide to BRL-44408
For researchers, scientists, and drug development professionals, the selective antagonism of the α2A-adrenoceptor subtype is a critical area of investigation for potential therapeutic applications in mood disorders, pain management, and inflammatory conditions. BRL-44408 has emerged as a potent and selective tool for these in vivo studies. This guide provides a comprehensive comparison of this compound with other α2-adrenoceptor antagonists, supported by experimental data and detailed protocols to aid in the design and interpretation of preclinical research.
This compound: A Profile of a Selective α2A-Adrenoceptor Antagonist
This compound is a highly selective antagonist for the α2A-adrenoceptor subtype.[1][2] In vitro binding assays have demonstrated its potent affinity for the α2A subtype with significantly lower affinity for α2B and α2C subtypes, making it a valuable pharmacological tool for dissecting the specific roles of the α2A-adrenoceptor in vivo.[1][2]
Mechanism of Action:
The α2A-adrenoceptor is a G-protein coupled receptor that, upon activation, inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. As a presynaptic autoreceptor, its activation by norepinephrine (NE) inhibits further NE release from noradrenergic neurons. This compound competitively binds to this receptor, blocking the effects of endogenous agonists like norepinephrine and leading to an increase in neurotransmitter release.[3][4]
In Vivo Validation of this compound's α2A-Adrenoceptor Antagonism
The in vivo efficacy and selectivity of this compound have been demonstrated across various preclinical models. Key experimental evidence includes its ability to antagonize the effects of α2-adrenoceptor agonists and to modulate neurotransmitter release in specific brain regions.
Antagonism of Clonidine-Induced Effects:
A classic method to validate α2-adrenoceptor antagonism in vivo is to assess the ability of an antagonist to block the effects of a non-selective α2-adrenoceptor agonist, such as clonidine. Studies have shown that pretreatment with this compound produces a rightward shift in the dose-response curve for clonidine-induced effects, such as sedation or analgesia, indicating competitive antagonism at the α2-adrenoceptor.[3][4][5] This antagonism is specific to the α2A subtype, as other subtype-selective antagonists like imiloxan (α2B) and JP 1302 (α2C) do not block these clonidine-induced behaviors.[5][6]
Modulation of Neurotransmitter Release:
By blocking presynaptic α2A-autoreceptors, this compound enhances the release of norepinephrine. In vivo microdialysis studies in rats have shown that systemic administration of this compound significantly increases extracellular levels of norepinephrine and dopamine in the medial prefrontal cortex.[3][4] This effect is consistent with the blockade of the inhibitory feedback mechanism mediated by presynaptic α2A-adrenoceptors.
Comparative Analysis of α2-Adrenoceptor Antagonists
While this compound offers high selectivity for the α2A subtype, a comprehensive understanding of its effects requires comparison with other available antagonists.
| Antagonist | Selectivity | In Vivo Applications | Key Considerations |
| This compound | α2A selective [1][2] | Investigating the specific role of the α2A subtype in depression, pain, and inflammation.[3][7] | Also shows some affinity for 5-HT1A receptors at higher concentrations.[1][2][8] |
| Imiloxan | α2B selective[5][6] | Differentiating the roles of α2A and α2B subtypes in physiological processes. | Used as a negative control in studies focusing on α2A-mediated effects.[5][6] |
| JP 1302 | α2C selective[5][6] | Elucidating the function of the α2C subtype, particularly in the central nervous system. | |
| Yohimbine | Non-selective α2 antagonist[9] | General blockade of all α2-adrenoceptor subtypes. | Lacks subtype specificity, making it difficult to attribute effects to a single subtype.[9] |
| Atipamezole | Non-selective α2 antagonist | Reversal of α2-agonist-induced sedation in veterinary medicine. | High potency but no subtype selectivity. |
Experimental Protocols
In Vivo Antagonism of Clonidine-Induced Hypolocomotion
Objective: To assess the ability of this compound to antagonize the sedative effects of the α2-adrenoceptor agonist clonidine.
Animals: Male Wistar rats (250-300g).
Procedure:
-
Habituate rats to the open-field arena for 30 minutes.
-
Administer this compound (e.g., 1, 3, 10 mg/kg, intraperitoneally) or vehicle.
-
After 30 minutes, administer clonidine (e.g., 0.1 mg/kg, subcutaneously).
-
Immediately place the rat in the open-field arena and record locomotor activity for 60 minutes using an automated tracking system.
-
Analyze the data to determine if this compound pretreatment reverses the clonidine-induced decrease in locomotion.
In Vivo Microdialysis for Neurotransmitter Release
Objective: To measure the effect of this compound on extracellular norepinephrine levels in the medial prefrontal cortex.
Animals: Male Sprague-Dawley rats (275-325g) with a surgically implanted microdialysis guide cannula targeting the medial prefrontal cortex.
Procedure:
-
On the day of the experiment, insert a microdialysis probe into the guide cannula and perfuse with artificial cerebrospinal fluid (aCSF) at a constant flow rate (e.g., 1 µL/min).
-
Collect baseline dialysate samples every 20 minutes for at least 2 hours.
-
Administer this compound (e.g., 10 mg/kg, subcutaneously) or vehicle.
-
Continue collecting dialysate samples for at least 3 hours post-injection.
-
Analyze the dialysate samples for norepinephrine content using high-performance liquid chromatography with electrochemical detection (HPLC-ED).
-
Express the results as a percentage change from the baseline norepinephrine levels.
Visualizing the Signaling Pathway and Experimental Logic
To further clarify the mechanisms and experimental designs discussed, the following diagrams are provided.
Caption: α2A-Adrenoceptor signaling cascade.
Caption: In vivo validation workflow for this compound.
References
- 1. apexbt.com [apexbt.com]
- 2. BRL 44408 maleate | CAS:681806-46-2 | Selective α2A-AR antagonist | High Purity | Manufacturer BioCrick [biocrick.com]
- 3. Preclinical characterization of BRL 44408: antidepressant- and analgesic-like activity through selective alpha2A-adrenoceptor antagonism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. Frontiers | The differential in vivo contribution of spinal α2A- and α2C-adrenoceptors in tonic and acute evoked nociception in the rat [frontiersin.org]
- 6. The differential in vivo contribution of spinal α2A- and α2C-adrenoceptors in tonic and acute evoked nociception in the rat - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Antagonism of alpha2A-adrenoceptor: a novel approach to inhibit inflammatory responses in sepsis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The subtype-selective alpha 2-adrenoceptor antagonists BRL 44408 and ARC 239 also recognize 5-HT1A receptors in the rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. biosensingusa.com [biosensingusa.com]
head-to-head comparison of BRL-44408 and JP-1302
This guide provides a comprehensive, data-supported comparison of two selective α2-adrenoceptor antagonists, BRL-44408 and JP-1302. It is intended for researchers, scientists, and professionals in drug development to facilitate an informed decision on the selection of the appropriate pharmacological tool for their research needs.
Quantitative Data Summary
The following tables summarize the in vitro binding affinities and functional potencies of this compound and JP-1302 for various α2-adrenoceptor subtypes. This data highlights the distinct selectivity profiles of each compound.
Table 1: Binding Affinity (Ki, nM) of this compound and JP-1302 at Human α2-Adrenoceptor Subtypes
| Compound | α2A | α2B | α2C | Selectivity (Fold) |
| This compound | 8.5[1] | >50-fold vs α2A[1] | >50-fold vs α2A[1] | α2A selective |
| JP-1302 | 1500[2] | 2200[2] | 16[2] | ~94-fold for α2C vs α2A; ~138-fold for α2C vs α2B |
Table 2: Antagonist Potency (Kb, nM) of this compound and JP-1302 at Human α2-Adrenoceptor Subtypes
| Compound | α2A | α2B | α2C |
| This compound | 7.9[1] | - | - |
| JP-1302 | 1500[2] | 2200[2] | 16[2] |
Note: A lower Ki or Kb value indicates a higher binding affinity or antagonist potency, respectively. The selectivity fold is calculated as the ratio of Ki values.
Mechanism of Action and Signaling Pathways
Both this compound and JP-1302 are competitive antagonists at α2-adrenoceptors, which are G-protein coupled receptors (GPCRs) associated with the inhibitory G-protein, Gi.[3] Upon activation by endogenous agonists like norepinephrine, α2-adrenoceptors inhibit adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[3][4] By blocking this interaction, this compound and JP-1302 prevent the downstream signaling cascade.
This compound: A Selective α2A-Adrenoceptor Antagonist
This compound exhibits high selectivity for the α2A-adrenoceptor subtype.[1] Presynaptic α2A-adrenoceptors are crucial for regulating the release of norepinephrine and other neurotransmitters in the central nervous system.[1][5] Antagonism of these autoreceptors by this compound leads to an increase in the extracellular concentrations of norepinephrine and dopamine in the medial prefrontal cortex.[1] This neurochemical effect is believed to underlie its antidepressant- and analgesic-like activities observed in preclinical models.[1][6]
JP-1302: A Highly Selective α2C-Adrenoceptor Antagonist
JP-1302 is a potent and highly selective antagonist of the α2C-adrenoceptor subtype.[2][7] The precise physiological role of the α2C-adrenoceptor is still under investigation, but it is expressed in brain regions implicated in mood and psychosis, such as the basal ganglia and hippocampus.[3] The antidepressant and antipsychotic-like effects of JP-1302 observed in animal models suggest that antagonism of α2C-adrenoceptors may be a novel therapeutic strategy for neuropsychiatric disorders.[2][7]
Head-to-Head In Vivo Performance
While extensive head-to-head studies are limited, a direct comparison in a rat model of nociception demonstrated distinct roles for α2A and α2C adrenoceptors. In this study, the antinociceptive effect of the non-selective α2-agonist clonidine was blocked by this compound but not by JP-1302, suggesting that spinal antinociception is primarily mediated by α2A-adrenoceptors.
In behavioral models relevant to neuropsychiatric disorders, both compounds have shown efficacy, albeit in separate studies. This compound demonstrated antidepressant-like effects in the forced swim test in rats.[1] Similarly, JP-1302 also reduced immobility time in the forced swim test and, additionally, reversed phencyclidine-induced deficits in prepulse inhibition, a model of psychosis.[2]
Experimental Protocols
The following are summaries of the key experimental protocols used to characterize this compound and JP-1302. For full details, please refer to the primary publications.
Radioligand Binding Assays
-
Objective: To determine the binding affinity (Ki) of the compounds for different α2-adrenoceptor subtypes.
-
General Protocol:
-
Membrane Preparation: Membranes are prepared from cells stably expressing the human α2A-, α2B-, or α2C-adrenoceptor subtypes.[8][9]
-
Incubation: A fixed concentration of a specific radioligand (e.g., [3H]-RX821002) is incubated with the cell membranes in the presence of increasing concentrations of the unlabeled competitor drug (this compound or JP-1302).[10]
-
Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.[8][11]
-
Detection: The amount of radioactivity trapped on the filters is quantified using liquid scintillation counting.
-
Data Analysis: The concentration of the competitor that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation.
-
-
Specifics for this compound (from Dwyer et al., 2010):
-
Radioligand: Not explicitly stated in the provided abstract, but [3H]-clonidine or a similar α2 agonist/antagonist is typically used.
-
Cell Lines: CHO cells expressing human α2A-adrenoceptors.[1]
-
-
Specifics for JP-1302 (from Sallinen et al., 2007):
-
Radioligand: [3H]RS-79948-197.
-
Cell Lines: CHO cells expressing human α2A-, α2B-, and α2C-adrenoceptors.[2]
-
Forced Swim Test (FST)
-
Objective: To assess the antidepressant-like activity of the compounds.
-
General Protocol:
-
Apparatus: A transparent cylinder filled with water.
-
Procedure: Rats or mice are placed in the water-filled cylinder from which they cannot escape.
-
Scoring: The duration of immobility (floating without struggling) is recorded over a specific period (e.g., the last 4 minutes of a 6-minute test).
-
Interpretation: A decrease in immobility time is indicative of an antidepressant-like effect.
-
-
Administration:
Prepulse Inhibition (PPI) of Acoustic Startle
-
Objective: To evaluate the antipsychotic-like potential of the compounds.
-
General Protocol:
-
Apparatus: A startle chamber that can deliver acoustic stimuli and measure the startle response.
-
Procedure: A weak, non-startling acoustic stimulus (prepulse) is presented shortly before a loud, startling stimulus (pulse).
-
Measurement: The startle response to the pulse alone is compared to the startle response when it is preceded by the prepulse.
-
Interpretation: A reduction in the startle response by the prepulse is a measure of sensorimotor gating (PPI). Deficits in PPI can be induced by psychotomimetic drugs like phencyclidine (PCP). A reversal of this deficit by a test compound suggests antipsychotic-like activity.
-
-
Administration (JP-1302): Administered to rats prior to the induction of PPI deficit with PCP.[2]
Summary and Conclusion
This compound and JP-1302 are valuable pharmacological tools for dissecting the roles of α2-adrenoceptor subtypes. This compound is a selective antagonist of the α2A subtype and has demonstrated potential as an antidepressant and analgesic. In contrast, JP-1302 is a highly selective antagonist of the α2C subtype, with preclinical evidence supporting its potential as both an antidepressant and an antipsychotic.
The choice between these two compounds will depend on the specific research question. For studies focused on the classical presynaptic autoreceptor functions of α2-adrenoceptors, this compound is the more appropriate tool. For investigations into the less-understood roles of the α2C subtype in neuropsychiatric disorders, JP-1302 offers unparalleled selectivity. This guide provides the foundational data and methodological context to aid researchers in making this selection.
References
- 1. Preclinical characterization of BRL 44408: antidepressant- and analgesic-like activity through selective alpha2A-adrenoceptor antagonism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pharmacological characterization and CNS effects of a novel highly selective alpha2C-adrenoceptor antagonist JP-1302 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Alpha-2 adrenergic receptor - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. Alpha-2A adrenergic receptor - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. JP-1302: a new tool to shed light on the roles of α2C-adrenoceptors in brain - PMC [pmc.ncbi.nlm.nih.gov]
- 8. giffordbioscience.com [giffordbioscience.com]
- 9. Radioligand binding methods: practical guide and tips - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The subtype-selective alpha 2-adrenoceptor antagonists BRL 44408 and ARC 239 also recognize 5-HT1A receptors in the rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. giffordbioscience.com [giffordbioscience.com]
Assessing the Specificity of BRL-44408 in a New Experimental Model: A Comparative Guide
For researchers and drug development professionals venturing into new experimental models, rigorously assessing the specificity of pharmacological tools is paramount. This guide provides a comparative framework for evaluating BRL-44408, a selective α2A-adrenergic receptor antagonist, against other alternatives. It includes detailed experimental protocols and data presentation to ensure robust and reliable findings.
This compound is a potent and selective antagonist for the α2A-adrenergic receptor, a key player in regulating neurotransmitter release.[1][2][3] Its selectivity is crucial for dissecting the specific roles of the α2A subtype in various physiological and pathological processes. However, like any pharmacological agent, its specificity must be validated within the context of a new experimental system.
Comparative Binding Affinities and Selectivity
A critical first step in assessing specificity is to compare the binding affinity (Ki) of this compound for its primary target with its affinity for other relevant receptors. The following table summarizes the binding affinities of this compound and alternative α2-adrenergic antagonists.
| Compound | Primary Target | Ki (nM) for α2A | Ki (nM) for α2B | Ki (nM) for α2C | Ki (nM) for 5-HT1A | Selectivity (α2B/α2A) |
| This compound | α2A Antagonist | 1.7 - 8.5 [1][2][4][5] | 144.5 [2][4][5] | >1000 | 199 - 338 [2] | ~17 - 85 fold |
| Yohimbine | Non-selective α2 Antagonist | - | - | - | - | Non-selective |
| ARC 239 | α2B/C Antagonist | - | - | - | - | Selective for α2B/C |
| Imiloxan | α2B Antagonist | - | - | - | - | Selective for α2B |
Note: Ki values can vary between different studies and experimental conditions.
As the data indicates, this compound demonstrates significant selectivity for the α2A-adrenergic receptor over the α2B subtype.[2][4][5] However, it is crucial to note its affinity for the 5-HT1A receptor, which should be considered in experimental design and data interpretation.[2][6]
Signaling Pathway of α2A-Adrenergic Receptor Antagonism by this compound
The α2A-adrenergic receptor is a G-protein coupled receptor (GPCR) that, upon activation by agonists like norepinephrine, inhibits adenylyl cyclase, leading to decreased intracellular cyclic AMP (cAMP) levels. This compound acts as an antagonist, blocking this signaling cascade.
Experimental Workflow for Assessing this compound Specificity in a New Model
To rigorously assess the specificity of this compound in a new experimental model, a multi-tiered approach is recommended. This involves in vitro characterization, in vivo target engagement, and functional outcome studies.
Detailed Experimental Protocols
Receptor Binding Assays
Objective: To determine the binding affinity (Ki) of this compound for the α2A-adrenergic receptor and potential off-target receptors in the tissue or cell line of the new experimental model.
Methodology:
-
Membrane Preparation: Homogenize the tissue or cells from the experimental model in a suitable buffer and prepare a crude membrane fraction by centrifugation.
-
Radioligand Binding: Incubate the membranes with a constant concentration of a specific radioligand (e.g., [3H]MK-912 for α2A-AR) and increasing concentrations of unlabeled this compound.
-
Separation and Counting: Separate bound from free radioligand by rapid filtration and quantify the radioactivity using a scintillation counter.
-
Data Analysis: Determine the IC50 value (concentration of this compound that inhibits 50% of radioligand binding) and calculate the Ki value using the Cheng-Prusoff equation.
-
Comparison: Perform similar assays for other relevant receptors, such as α2B, α2C, and 5-HT1A, using appropriate radioligands.
Functional Assays (cAMP Accumulation Assay)
Objective: To confirm that this compound acts as an antagonist at the α2A-adrenergic receptor in a functional context.
Methodology:
-
Cell Culture: Use a cell line endogenously expressing or transfected with the α2A-adrenergic receptor from the species of the new experimental model.
-
Assay Procedure:
-
Pre-incubate the cells with various concentrations of this compound.
-
Stimulate the cells with a known α2-adrenergic agonist (e.g., UK 14,304) in the presence of forskolin (to stimulate adenylyl cyclase).
-
Lyse the cells and measure the intracellular cAMP levels using a commercially available ELISA kit.
-
-
Data Analysis: Plot the concentration of this compound against the inhibition of the agonist-induced decrease in cAMP levels to determine the IC50 and calculate the apparent antagonist dissociation constant (KB).[1]
In Vivo Microdialysis
Objective: To assess the effect of this compound on the extracellular levels of key neurotransmitters regulated by α2A-adrenergic receptors in the brain region of interest in the new model.
Methodology:
-
Probe Implantation: Surgically implant a microdialysis probe into the specific brain region of the anesthetized animal model.
-
Perfusion and Sampling: Perfuse the probe with artificial cerebrospinal fluid (aCSF) and collect dialysate samples at regular intervals.
-
Drug Administration: Administer this compound systemically (e.g., subcutaneously) and continue collecting dialysate samples.
-
Neurotransmitter Analysis: Analyze the concentrations of norepinephrine, dopamine, and acetylcholine in the dialysate samples using high-performance liquid chromatography (HPLC) with electrochemical detection.[1]
-
Comparison: Compare the neurotransmitter levels before and after this compound administration.
Logical Comparison of this compound with Alternatives
The choice of an α2-adrenergic antagonist depends on the specific experimental question. The following diagram illustrates the decision-making process based on the desired selectivity.
By following this structured approach, researchers can confidently assess the specificity of this compound in their new experimental model, ensuring the validity and reliability of their findings in elucidating the role of the α2A-adrenergic receptor.
References
- 1. academic.oup.com [academic.oup.com]
- 2. apexbt.com [apexbt.com]
- 3. Preclinical characterization of BRL 44408: antidepressant- and analgesic-like activity through selective alpha2A-adrenoceptor antagonism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. rndsystems.com [rndsystems.com]
- 5. BRL 44408 maleate | Adrenergic α2 Receptors | Tocris Bioscience [tocris.com]
- 6. The subtype-selective alpha 2-adrenoceptor antagonists BRL 44408 and ARC 239 also recognize 5-HT1A receptors in the rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
cross-reactivity profile of BRL-44408 with other receptors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the cross-reactivity profile of BRL-44408 with other relevant receptors. The data presented is compiled from multiple studies to offer an objective overview of the compound's selectivity. Experimental protocols for the key assays used to determine binding affinities are also detailed to aid in the replication and validation of these findings.
This compound is a well-characterized antagonist with high affinity and selectivity for the α2A-adrenergic receptor.[1][2][3] Its selectivity is crucial for its pharmacological effects and therapeutic potential. Understanding its interaction with other receptors is paramount for predicting off-target effects and ensuring a clean pharmacological profile in drug development. This guide summarizes the available binding affinity data (Ki values) for this compound against a panel of adrenergic and serotonergic receptors.
Quantitative Comparison of Binding Affinities
The following table summarizes the binding affinities (Ki in nM) of this compound for various receptors. A lower Ki value indicates a higher binding affinity.
| Receptor Subtype | Binding Affinity (Ki) in nM | Selectivity Ratio (Ki [α2B or other] / Ki [α2A]) | Reference |
| α2A-Adrenergic | 1.7 - 8.56 | - | [1][2][3][4] |
| α2B-Adrenergic | 144.5 - 651 | 85 - 383 | [1][2][3][5] |
| α2C-Adrenergic | ~158 | ~18.5 | [6] |
| α1-Adrenergic | >1000 | >117 | [4] |
| β1-Adrenergic | >1000 | >117 | [4] |
| 5-HT1A | 199 - 571 | 23 - 67 | [1][4] |
Note: Ki values can vary between studies due to differences in experimental conditions, such as radioligand used, tissue preparation, and assay buffer composition.
Experimental Protocols
The binding affinities presented in this guide are primarily determined through radioligand binding assays and functional assays such as cAMP accumulation assays.
Radioligand Binding Assay
This assay directly measures the affinity of a compound for a receptor by competing with a radiolabeled ligand.
Objective: To determine the inhibition constant (Ki) of this compound for various receptors.
Materials:
-
Cell membranes expressing the receptor of interest (e.g., CHO or HEK293 cells transfected with the human α2A-adrenergic receptor).
-
Radioligand specific for the receptor (e.g., [3H]MK-912 for α2A-adrenergic receptors).
-
This compound stock solution.
-
Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).
-
96-well microplates.
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Membrane Preparation: Frozen tissue or cultured cells expressing the target receptor are homogenized in a cold lysis buffer and centrifuged to pellet the membranes. The pellet is washed and resuspended in the assay buffer. Protein concentration is determined using a standard method like the BCA assay.
-
Assay Setup: In a 96-well plate, add the cell membrane preparation, a fixed concentration of the radioligand, and varying concentrations of this compound.
-
Incubation: The plate is incubated at a specific temperature (e.g., 25°C) for a set duration (e.g., 60 minutes) to allow the binding to reach equilibrium.
-
Filtration: The reaction is terminated by rapid filtration through glass fiber filters using a cell harvester. This separates the bound radioligand from the free radioligand. The filters are washed with ice-cold wash buffer to remove any non-specifically bound radioactivity.
-
Quantification: The radioactivity trapped on the filters is measured using a liquid scintillation counter.
-
Data Analysis: The data is analyzed using non-linear regression to determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand). The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
cAMP Accumulation Assay
This functional assay measures the effect of a compound on the intracellular signaling cascade of a G-protein coupled receptor (GPCR). Since the α2A-adrenergic receptor is a Gi-coupled receptor, its activation inhibits adenylyl cyclase, leading to a decrease in cyclic AMP (cAMP) levels.
Objective: To determine the functional antagonist activity of this compound at the α2A-adrenergic receptor.
Materials:
-
Cells expressing the α2A-adrenergic receptor (e.g., CHO-K1 or HEK293-T cells).
-
Forskolin (an activator of adenylyl cyclase).
-
A specific α2-adrenergic agonist (e.g., UK 14,304).
-
This compound stock solution.
-
cAMP assay kit (e.g., HTRF, ELISA-based).
-
Cell culture medium and reagents.
Procedure:
-
Cell Culture: Cells are cultured to an appropriate density in 96-well plates.
-
Pre-stimulation: For Gi-coupled receptors, intracellular cAMP levels are first stimulated by incubating the cells with forskolin.
-
Compound Treatment: Cells are then treated with a fixed concentration of the α2-adrenergic agonist in the presence of varying concentrations of this compound.
-
Incubation: The cells are incubated for a specific time to allow for changes in intracellular cAMP levels.
-
Cell Lysis and cAMP Measurement: The cells are lysed, and the intracellular cAMP concentration is measured using a commercial cAMP assay kit according to the manufacturer's instructions.
-
Data Analysis: The ability of this compound to antagonize the agonist-induced inhibition of forskolin-stimulated cAMP production is determined. The data is plotted to calculate the IC50 value for this compound, from which the apparent antagonist dissociation constant (KB) can be derived.
Visualizing the α2A-Adrenergic Receptor Signaling Pathway
The α2A-adrenergic receptor is a G-protein coupled receptor (GPCR) that primarily signals through the Gi/o pathway. The following diagram illustrates the canonical signaling cascade upon activation by an agonist and the antagonistic action of this compound.
Caption: α2A-Adrenergic Receptor Signaling Pathway and Antagonism by this compound.
Experimental Workflow for Radioligand Binding Assay
The following diagram outlines the key steps in a typical radioligand binding assay used to determine the binding affinity of a test compound like this compound.
Caption: Workflow for a competitive radioligand binding assay.
References
- 1. Radioligand Binding to Quantify Adrenergic Receptor Expression in the Heart - PMC [pmc.ncbi.nlm.nih.gov]
- 2. giffordbioscience.com [giffordbioscience.com]
- 3. apexbt.com [apexbt.com]
- 4. cAMP Accumulation Assay - Creative BioMart [creativebiomart.net]
- 5. researchgate.net [researchgate.net]
- 6. resources.revvity.com [resources.revvity.com]
Safety Operating Guide
Proper Disposal and Handling of BRL-44408: A Comprehensive Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, ensuring the safe handling and proper disposal of laboratory chemicals is paramount. This document provides essential safety and logistical information for BRL-44408, a selective α2A-adrenoceptor antagonist, to facilitate safe laboratory practices and operational efficiency.
This guide outlines the necessary procedures for the disposal of this compound, alongside key safety protocols and storage information. Adherence to these guidelines is crucial for maintaining a safe research environment and ensuring regulatory compliance.
Essential Safety and Handling Information
Proper handling and storage are critical to maintaining the integrity and stability of this compound, as well as ensuring the safety of laboratory personnel. The following table summarizes key quantitative data for the handling and storage of this compound maleate.
| Parameter | Value | Source |
| Storage Temperature (Short Term) | -20°C | Multiple Suppliers |
| Storage Temperature (Long Term) | -80°C | MedchemExpress |
| Solubility in Water | to 100 mM | R&D Systems, Tocris Bioscience |
| Purity | ≥98% | R&D Systems, Tocris Bioscience |
Step-by-Step Disposal Procedures
Disposal of this compound and its containers must be conducted in accordance with all applicable local, state, and federal regulations. The following steps provide a general guideline for the proper disposal of this compound.
Step 1: Waste Identification and Segregation
-
Characterize the waste material. Unused or expired this compound, as well as any solutions containing it, should be considered chemical waste.
-
Segregate this compound waste from other laboratory waste streams to prevent cross-contamination and ensure proper disposal treatment.
Step 2: Containerization
-
Place this compound waste in a designated, properly labeled, and sealed container. The container should be compatible with the chemical properties of the compound.
-
Ensure the label clearly identifies the contents as "this compound waste" and includes any relevant hazard warnings.
Step 3: Waste Disposal
-
Dispose of the chemical waste through a licensed and certified hazardous waste disposal company.
-
Do not dispose of this compound down the drain or in the regular trash.
-
Consult your institution's Environmental Health and Safety (EHS) department for specific guidance and to arrange for waste pickup.
Step 4: Decontamination of Labware
-
Thoroughly decontaminate all labware that has come into contact with this compound.
-
Use an appropriate solvent to rinse the labware, and collect the rinse as hazardous waste.
-
Follow standard laboratory procedures for the final cleaning of the labware.
Experimental Protocol: Assessment of Analgesic Activity of this compound in a Visceral Pain Model
The following protocol is a summary of the methodology used to evaluate the analgesic effects of this compound in a mouse model of visceral pain, as described by Dwyer et al. (2010).[1]
Objective: To determine the dose-dependent analgesic effect of this compound by measuring the reduction in abdominal constrictions induced by para-phenylquinone (PPQ) in mice.
Materials:
-
This compound maleate
-
Para-phenylquinone (PPQ)
-
Vehicle (e.g., 0.9% saline)
-
Male CD-1 mice
-
Plexiglas observation cages
Procedure:
-
Animal Acclimation: Acclimate male CD-1 mice to the laboratory environment before the experiment.
-
Drug Preparation: Prepare fresh solutions of this compound in the appropriate vehicle on the day of the experiment.
-
Drug Administration: Administer this compound or the vehicle to the mice via intraperitoneal (i.p.) injection at the desired doses (e.g., 1, 3, 10, 30 mg/kg).
-
Incubation Period: Allow for a 60-minute pre-treatment period after the injection of this compound or vehicle.
-
Induction of Visceral Pain: Induce visceral pain by administering an i.p. injection of PPQ (2 mg/kg).
-
Observation: Immediately after PPQ injection, place each mouse in an individual Plexiglas cage.
-
Data Collection: Record the total number of abdominal constrictions (stretches) for each mouse for a set duration (e.g., a 1-minute period at 5 and 10 minutes post-PPQ injection).
-
Data Analysis: Compare the number of abdominal constrictions in the this compound-treated groups to the vehicle-treated control group to determine the analgesic effect.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the mechanism of action of this compound and the experimental workflow for assessing its analgesic properties.
Caption: Mechanism of action of this compound as an α2A-adrenoceptor antagonist.
Caption: Experimental workflow for the visceral pain analgesic assay.
References
Personal protective equipment for handling BRL-44408
For Researchers, Scientists, and Drug Development Professionals
This document provides crucial safety and logistical information for the handling and disposal of BRL-44408, a selective α2A-adrenoceptor antagonist. Adherence to these guidelines is essential to ensure personal safety and maintain a secure laboratory environment.
Personal Protective Equipment (PPE)
When handling this compound, which is a potent solid pharmacological compound, a comprehensive approach to personal protection is mandatory. The following personal protective equipment (PPE) should be worn at all times.[1][2][3][4]
Minimum PPE Requirements:
| PPE Category | Item | Specifications |
| Eye Protection | Safety Goggles | Must provide a complete seal around the eyes to protect against dust particles and splashes. Standard safety glasses are insufficient. |
| Hand Protection | Chemical-resistant gloves | Powder-free nitrile or latex gloves are recommended. Double gloving is best practice, especially when handling the pure solid or preparing solutions. Gloves should be changed regularly and immediately upon contamination. |
| Body Protection | Laboratory Coat | A buttoned, long-sleeved lab coat is required. |
| Respiratory Protection | Facemask or Respirator | A surgical mask should be worn as a minimum precaution. For operations that may generate dust or aerosols, such as weighing the solid compound, a fitted N95 respirator is recommended. |
Operational and Disposal Plans
Handling and Storage:
This compound should be handled in a designated area, such as a chemical fume hood, to minimize the risk of inhalation.[5] It is a solid compound that should be stored in a cool, dry place.
Disposal Plan:
Unused this compound and any materials contaminated with it should be treated as hazardous chemical waste.[5][6][7]
-
Solid Waste: Collect all solid waste, including contaminated gloves, weigh boats, and pipette tips, in a clearly labeled, sealed container designated for hazardous chemical waste.
-
Liquid Waste: Any solutions containing this compound should be collected in a separate, sealed, and clearly labeled hazardous waste container.
-
Container Disposal: Empty containers that held this compound must be triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as hazardous liquid waste.[7] After triple-rinsing, the container can be disposed of in the regular laboratory glass waste.
-
Waste Pickup: Arrange for the disposal of all hazardous waste through your institution's Environmental Health and Safety (EHS) office. Do not dispose of this compound down the drain or in the regular trash.[6]
Quantitative Data Summary
| Property | Value | Reference |
| CAS Number | 681806-46-2 (maleate salt) | [1][8][9][10][11] |
| Molecular Weight | 331.37 g/mol | [10] |
| Appearance | Solid | [10] |
| Solubility | Soluble in water to 100 mM | [10] |
| Storage | Desiccate at -20°C | |
| Purity | ≥98% (HPLC) | |
| Ki for α2A-adrenoceptor | 1.7 nM | |
| Ki for α2B-adrenoceptor | 144.5 nM |
Experimental Protocols
Radioligand Binding Assay (In Vitro):
This protocol is a standard method for determining the binding affinity of a compound to its target receptor.
-
Membrane Preparation: Prepare cell membranes from a cell line expressing the human α2A-adrenergic receptor.
-
Assay Setup: In a 96-well plate, combine the cell membranes, a radiolabeled ligand (e.g., [3H]-clonidine), and varying concentrations of this compound.
-
Incubation: Incubate the plate to allow the binding to reach equilibrium.
-
Separation: Separate the bound from the free radioligand by rapid filtration through a glass fiber filter.
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Determine the concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50). Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation.
In Vivo Administration for Behavioral Studies (Example):
The following is a general procedure for administering this compound to rodents for behavioral experiments.
-
Drug Preparation: Dissolve this compound maleate in a suitable vehicle, such as sterile saline, to the desired concentration.
-
Animal Handling: Acclimate the animals to the experimental conditions to minimize stress-induced variability.
-
Administration: Administer the this compound solution to the animals via the desired route (e.g., intraperitoneal injection).
-
Behavioral Testing: At a predetermined time after administration, conduct the behavioral test (e.g., forced swim test, elevated plus maze) to assess the effects of the compound.
-
Data Collection and Analysis: Record and analyze the behavioral parameters according to the specific test protocol.
Visualizations
Caption: A generalized workflow for in vivo experiments involving this compound.
Caption: The signaling pathway of the α2A-adrenergic receptor and the antagonistic action of this compound.
References
- 1. 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista [provista.com]
- 2. gerpac.eu [gerpac.eu]
- 3. Safe handling of hazardous drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pharmacy Purchasing & Products Magazine [pppmag.com]
- 5. benchchem.com [benchchem.com]
- 6. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 7. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 8. Alpha-2 adrenergic receptor - Wikipedia [en.wikipedia.org]
- 9. Structural insights into ligand recognition, activation, and signaling of the α2A adrenergic receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pharmtech.com [pharmtech.com]
- 11. medchemexpress.com [medchemexpress.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
